Methyl 3-oxohept-6-ynoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxohept-6-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZWYTRZAPFGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438470 | |
| Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100330-50-5 | |
| Record name | 6-Heptynoic acid, 3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 3-oxohept-6-ynoate
Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 3-oxohept-6-ynoate, a versatile β-keto ester featuring a terminal alkyne. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of the synthesis, mechanism, and practical application of this valuable chemical intermediate. We will explore the retrosynthetic logic, delve into the mechanistic details of a directed Claisen condensation, provide a detailed experimental protocol, and discuss methods for characterization and troubleshooting. The core of this guide is a scientifically-grounded approach that prioritizes control, yield, and purity.
Introduction: Significance and Synthetic Context
This compound (CAS 100330-50-5) is a bifunctional organic molecule that incorporates two highly valuable functional groups: a β-keto ester and a terminal alkyne.[1][2] The β-keto ester moiety is a cornerstone of synthetic chemistry, known for its acidic α-protons that allow for facile alkylation and its utility in decarboxylation reactions to produce ketones.[3] The terminal alkyne provides a gateway to a vast array of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira), "click" chemistry, and hydration/oxidation reactions.
The combination of these functionalities in a single molecule makes this compound a potent building block for synthesizing complex molecular architectures, particularly heterocyclic compounds and carbocycles relevant to pharmaceuticals and natural product synthesis.[1] The synthesis of such β-keto esters, however, requires a carefully controlled strategy to avoid common pitfalls such as self-condensation and low yields.[4] This guide focuses on a directed Claisen condensation approach, which offers a high degree of control over the reaction outcome.
Retrosynthetic Analysis and Strategy
A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The target molecule is a 1,3-dicarbonyl compound, a classic hallmark of the Claisen condensation reaction.[5] The key disconnection is made at the Cα-Cβ bond (the bond between C2 and C3), as this bond is formed during the condensation process.
This disconnection reveals two synthetic precursors: a C2 nucleophilic synthon derived from methyl acetate and a C5 electrophilic synthon derived from 4-pentynoic acid.
Caption: Retrosynthetic analysis of this compound.
To translate this analysis into a practical forward synthesis, a directed crossed Claisen condensation is the strategy of choice. This involves:
-
Quantitative Enolate Formation: Using a strong, non-nucleophilic base to completely convert methyl acetate into its corresponding enolate. This prevents methyl acetate from acting as an electrophile and undergoing self-condensation.
-
Controlled Acylation: Adding the electrophilic partner (an activated form of 4-pentynoic acid) to the pre-formed enolate.
Mechanistic Pathway: Directed Claisen Condensation
The mechanism involves three key stages: enolate formation, nucleophilic acyl substitution, and workup.
-
Enolate Formation: Methyl acetate is treated with a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). LDA is sufficiently basic to quantitatively deprotonate the α-carbon of the ester, forming the lithium enolate. The low temperature is critical to prevent side reactions and ensure the stability of the enolate.
-
Nucleophilic Acyl Substitution: The electrophile, Methyl 4-pentynoate, is added to the solution of the pre-formed enolate. The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of Methyl 4-pentynoate. This forms a tetrahedral intermediate.
-
Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses, expelling a methoxide (-OCH₃) leaving group. This regenerates a carbonyl and forms the target β-keto ester. The product is immediately deprotonated by the expelled methoxide, as the α-protons of a β-keto ester are more acidic than the protons of the starting ester.
-
Aqueous Workup: A final quench with a mild acid (e.g., saturated aqueous NH₄Cl) neutralizes the reaction mixture and protonates the enolate of the product, yielding the final, neutral this compound.
Caption: Mechanism of the Directed Crossed Claisen Condensation.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
4.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Diisopropylamine | 101.19 | 2.3 mL (1.62 g) | 1.1 | Freshly distilled from CaH₂. |
| n-Butyllithium (n-BuLi) | 64.06 | 5.8 mL (1.6 M in hexanes) | 1.05 | Titrated solution. Handle with extreme care. |
| Methyl Acetate | 74.08 | 0.80 mL (0.74 g) | 1.0 | Freshly distilled from CaH₂. |
| Methyl 4-pentynoate | 112.13 | 1.0 g | 0.89 | Limiting reagent. Ensure it is anhydrous. |
| Tetrahydrofuran (THF) | - | ~100 mL | - | Anhydrous, distilled from Na/benzophenone. |
| Saturated aq. NH₄Cl Solution | - | ~50 mL | - | For workup. |
| Diethyl Ether / Ethyl Acetate | - | As needed | - | For extraction. |
| Brine (Saturated aq. NaCl) | - | ~50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | For drying organic phase. |
4.2. Step-by-Step Procedure
-
LDA Preparation (In Situ):
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and distilled diisopropylamine (2.3 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (5.8 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
-
Enolate Formation:
-
In a separate flame-dried flask, prepare a solution of methyl acetate (0.80 mL) in anhydrous THF (10 mL).
-
Using a cannula or syringe, slowly add the methyl acetate solution to the LDA solution at -78 °C over 15 minutes.
-
Stir the reaction mixture at -78 °C for 45 minutes to ensure complete formation of the lithium enolate.
-
-
Acylation Reaction:
-
Add a solution of methyl 4-pentynoate (1.0 g) in anhydrous THF (10 mL) to the enolate solution dropwise over 20 minutes, keeping the internal temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
-
Workup and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity) to afford the pure this compound.
-
Characterization of Product
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.5 (s, 2H, -C(O)CH₂C(O)-), ~2.6 (t, 2H, -C(O)CH₂CH₂-), ~2.3 (td, 2H, -CH₂C≡CH), ~2.0 (t, 1H, -C≡CH). The methylene protons at C2 exist in equilibrium with an enol form. |
| ¹³C NMR | δ (ppm): ~201 (-C=O, ketone), ~167 (-C=O, ester), ~83 (-C≡CH), ~69 (-C≡CH), ~52 (-OCH₃), ~49 (-C(O)CH₂C(O)-), ~42 (-C(O)CH₂CH₂-), ~14 (-CH₂C≡CH). |
| IR (Infrared) | ν (cm⁻¹): ~3300 (strong, sharp, ≡C-H stretch), ~2120 (weak, C≡C stretch), ~1745 (strong, C=O ester stretch), ~1715 (strong, C=O ketone stretch). |
| Mass Spec (MS) | [M+H]⁺: Expected m/z corresponding to C₈H₁₁O₃⁺. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive base (degraded n-BuLi or wet amine/solvent).2. Incomplete enolate formation.3. Side reaction (e.g., self-condensation of methyl acetate). | 1. Use freshly titrated n-BuLi and rigorously dried solvents/reagents.2. Ensure sufficient reaction time for enolate formation (45-60 min at -78°C).3. Add methyl acetate slowly to the LDA solution to maintain an excess of base. |
| Formation of Side Products | 1. Self-condensation of methyl 4-pentynoate.2. Reaction temperature too high. | 1. Use the specified stoichiometry (slight excess of enolate).2. Maintain strict temperature control at -78 °C throughout the addition and reaction phases. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. A shallow gradient is often effective. Consider checking product purity by GC-MS if available. |
Conclusion
The synthesis of this compound via a directed crossed Claisen condensation represents a highly effective and controlled method for producing this valuable synthetic intermediate. By carefully managing stoichiometry, temperature, and anhydrous conditions, researchers can reliably access this compound in good yield and high purity. The strategic combination of a β-keto ester and a terminal alkyne makes this molecule a powerful tool for the construction of complex and biologically relevant compounds, underscoring the importance of robust synthetic methodologies in modern chemical science.
References
A consolidated list of authoritative sources cited within this guide.
-
Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC - NIH. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
-
Claisen Condensation in Synthesis. YouTube. Available at: [Link]
-
Examples of Synthesis using the Claisen Condensation. YouTube. Available at: [Link]
-
Claisen Condensation. Chemistry LibreTexts. Available at: [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 3-oxohept-6-ynoate: Properties, Structure, and Synthetic Utility
This guide provides a comprehensive technical overview of this compound, a bifunctional molecule of significant interest in synthetic organic chemistry. As a Senior Application Scientist, the following sections synthesize critical data on its chemical properties, structural features, reactivity, and safe handling, grounded in established chemical principles and available data.
Compound Identification and Core Properties
This compound is a specialty chemical primarily utilized as a building block in complex organic synthesis.[1] Its value stems from the presence of two key functional groups: a β-keto ester and a terminal alkyne. This unique combination allows for a diverse range of chemical transformations.
A summary of its fundamental properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 100330-50-5 | [2][3][4][5] |
| Molecular Formula | C₈H₁₀O₃ | [1][2][5] |
| Molecular Weight | 154.17 g/mol | [2][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-O-Hept-6-O-acetylacetic acid methyl ester | [4] |
| Appearance | Colorless to Yellow Liquid, Viscous Liquid, or Solid | [2] |
| Purity | Typically ≥93% | [2] |
| InChI Key | HSZWYTRZAPFGTG-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)CC(=O)CCC#C | [1][3] |
Chemical Structure and Spectroscopic Profile
The structure of this compound features a seven-carbon chain with a methyl ester at one terminus and a terminal alkyne at the other. The ketone at the C-3 position makes it a β-keto ester, a class of compounds known for their versatile reactivity.
Molecular Structure
The diagram below illustrates the chemical structure of this compound.
Caption: General workflow for the synthesis of alkylated β-keto esters.
Key Reactivity Insights
-
Acidity of α-Protons: The methylene protons at the C-2 position (between the two carbonyls) are particularly acidic and can be readily removed by a moderately strong base to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of alkylation and acylation reactions.
-
Alkyne Chemistry: The terminal alkyne can undergo classic reactions such as deprotonation followed by nucleophilic attack, hydrosilylation, hydroboration, and various metal-catalyzed coupling reactions (e.g., Sonogashira coupling).
-
Intramolecular Cyclizations: The presence of functional groups at both ends of the carbon chain makes this molecule an excellent precursor for intramolecular reactions. For example, under specific catalytic conditions, it can undergo Conia-ene type reactions to form cyclic products. [3][6]
Experimental Protocol: A Representative Synthesis
The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound. This procedure is based on standard methodologies for the alkylation of β-keto esters.
Objective: To synthesize this compound via alkylation of methyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Bromobutyne
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Add methyl acetoacetate (1.0 equivalent) dropwise to the cooled suspension over 20-30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the sodium enolate.
-
Alkylation: Add 4-bromobutyne (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Step: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
| Aspect | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a freezer (under -20°C) and in a dry environment. [1][2] | The compound may be sensitive to moisture and temperature, which could lead to degradation or polymerization over time. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7] | The compound is classified as harmful if swallowed and may cause skin and eye irritation. [2][5][7] |
| Safety | GHS Classification: Warning. [2]Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [7]Precautionary Statements: P280 (Wear protective equipment), P305+P351+P338 (Eye rinse procedure). [2][7] | Adherence to GHS guidelines is mandatory for ensuring user safety and minimizing exposure risks. |
Applications in Research and Development
This compound is not an end-product but a valuable intermediate. Its utility lies in its ability to introduce a seven-carbon chain with latent functionalities that can be elaborated into more complex molecular architectures.
-
Heterocycle Synthesis: The β-keto ester moiety can react with binucleophiles like hydrazine or hydroxylamine to form pyrazoles and isoxazoles, respectively. The alkyne can then be further functionalized.
-
Natural Product Synthesis: Molecules with this structural motif are precursors in the total synthesis of complex natural products where the alkyne can be transformed into other functional groups or used in cyclization reactions.
-
Pharmaceutical Development: It serves as a starting material for creating novel scaffolds for drug discovery, where the rigid alkyne unit can be used to control molecular conformation. [1]
References
-
J&K Scientific LLC. This compound | 100330-50-5. [Link]
-
PubChem. Ethyl 3-oxohept-6-ynoate | C9H12O3 | CID 13063372. [Link]
-
MOLBASE Encyclopedia. methyl 3-oxohept-6-enoate|30414-57-4. [Link]
-
National Institutes of Health. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. [Link]
-
ResearchGate. Plausible mechanism of addition β-ketoester to alkyne. [Link]
-
ResearchGate. Zinc-Catalyzed Addition of Terminal Alkynes to α-Keto Esters | Request PDF. [Link]
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Durable this compound - Hot Selling. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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- 5. 100330-50-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
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An In-Depth Technical Guide to Methyl 3-oxohept-6-ynoate: A Versatile Bifunctional Building Block for Chemical Biology and Drug Discovery
Introduction: Unveiling a Key Synthetic Intermediate
Methyl 3-oxohept-6-ynoate (CAS Number: 100330-50-5) is a specialized organic molecule that has emerged as a significant building block for researchers at the intersection of chemistry and biology.[1][2] Its unique bifunctional architecture, featuring a reactive β-keto ester system and a terminal alkyne, makes it a highly valuable precursor in the synthesis of advanced chemical probes and complex molecules for pharmaceutical and agrochemical research.[3] This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a focus on the practical insights required by researchers, scientists, and drug development professionals.
The core value of this compound lies in its terminal alkyne functionality, which serves as a bioorthogonal handle. This allows for its participation in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This capability enables the precise attachment of reporter molecules, such as fluorophores or biotin tags, to larger biomolecules for visualization and isolation, a cornerstone of modern chemical biology.[3]
Physicochemical and Safety Profile
A comprehensive understanding of the compound's properties is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 100330-50-5 | [1][2] |
| Molecular Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.16 g/mol | [5] |
| Physical Form | Colorless to yellow liquid or viscous liquid/solid | |
| Boiling Point | 231.1±15.0°C at 760 mmHg (Predicted) | [5] |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C | |
| Purity (Typical) | ≥93% |
Safety and Handling:
This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[4] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[4] In case of accidental contact, wash the affected skin area with soap and water, and for eye contact, rinse cautiously with water for several minutes.[4]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insights
The most prevalent and reliable method for the synthesis of this compound is the alkylation of a β-keto ester, specifically methyl acetoacetate, with propargyl bromide.[3] A more recently documented procedure utilizes the acylation of a magnesium enolate of a malonic acid half-ester.
Experimental Protocol: Acylation of Potassium Methyl Malonate
This protocol is adapted from a procedure reported in the supplementary information of a publication by the Royal Society of Chemistry and offers a robust route to the target compound.
Materials:
-
Potassium 3-methoxy-3-oxopropanoate (Potassium methyl malonate)
-
Magnesium chloride (anhydrous)
-
4-Pentynoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Potassium carbonate (K₂CO₃) solution (1 M)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Formation of the Magnesium Enolate: In a flame-dried two-necked flask under a nitrogen atmosphere, slurry magnesium chloride (1.04 equiv.) and potassium 3-methoxy-3-oxopropanoate (1.50 equiv.) in anhydrous THF. Heat the mixture to 50°C and stir for 4 hours.
-
Activation of 4-Pentynoic Acid: In a separate flame-dried round-bottomed flask, dissolve 4-pentynoic acid (1.0 equiv.) in anhydrous THF. Cool the solution to 0°C and add 1,1'-carbonyldiimidazole (1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C. Stir the reaction at 0°C for 10 minutes, then at ambient temperature for 1 hour.
-
Acylation Reaction: Cool the two-necked flask containing the magnesium enolate to ambient temperature. Add the solution of activated 4-pentynoic acid dropwise to the enolate suspension. Stir the resulting reaction mixture overnight under a nitrogen atmosphere at ambient temperature.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. Slurry the crude residue in a biphasic mixture of EtOAc and 1 M K₂CO₃ solution. Filter the mixture through celite and separate the phases. Wash the organic layer with saturated brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by silica column chromatography (Hexane-EtOAc, 4:1) to yield this compound as a colorless oil.
Causality and Experimental Rationale
The choice of reagents and conditions in this synthesis is critical for its success.
-
Enolate Formation: The reaction of potassium methyl malonate with MgCl₂ generates the magnesium enolate. Magnesium(II) acts as a Lewis acid, coordinating to the carbonyl oxygens of the malonate, which enhances the acidity of the α-proton and facilitates the formation of a stable chelated enolate. This pre-formation of a specific enolate helps to control the regioselectivity of the subsequent acylation.
-
Acid Activation: 4-Pentynoic acid is activated with 1,1'-carbonyldiimidazole (CDI) to form an acylimidazolide. This is a highly reactive acylating agent, much more so than the parent carboxylic acid, and is crucial for driving the acylation of the relatively stable magnesium enolate.
-
Reaction Control: The reaction is performed under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvents are essential as water would quench the reactive enolate and hydrolyze the acylimidazolide.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy:
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3286 | C-H stretch (terminal alkyne) |
| 2956 | C-H stretch (aliphatic) |
| 2161 | C≡C stretch (alkyne) |
| 1742 | C=O stretch (ester carbonyl) |
| 1715 | C=O stretch (ketone carbonyl) |
| 1256 | C-O stretch (ester) |
| (Data obtained from reference) |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):
While detailed experimental NMR and MS data are not widely available in public databases, the expected spectral characteristics can be predicted based on the structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the terminal alkyne proton (~2.0 ppm), a singlet for the methyl ester protons (~3.7 ppm), a singlet for the methylene protons between the carbonyls (~3.5 ppm), and two triplets for the two methylene groups in the chain.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (ketone and ester, ~202 ppm and ~167 ppm respectively), the two sp-hybridized alkyne carbons (~83 ppm and ~69 ppm), the methyl ester carbon (~52 ppm), and the three methylene carbons.
-
Mass Spectrometry: The nominal mass of the molecule is 154 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₁₀O₃.
Applications in Drug Development and Chemical Biology
The true utility of this compound is realized in its application as a versatile synthetic intermediate. Its bifunctional nature allows for a wide range of chemical transformations.
Core Reactivity Profile
Case Study: Synthesis of Chemical Probes for Proteomics
A practical application of this compound is in the synthesis of "PIP probes" (Protein Interaction Profile probes). In a published example, the ketone functionality of this compound is first protected as a dioxolane.[4] The resulting molecule, now primarily reactive at the terminal alkyne, can be used in various synthetic routes.
This alkyne handle is then utilized for a "click" reaction with an azide-functionalized reporter tag, such as Rhodamine-azide or Biotin-azide. This workflow allows for the labeling of proteins that have been metabolically tagged with a complementary functional group, enabling their visualization via fluorescence microscopy or their enrichment and identification via mass spectrometry-based proteomics.
Experimental Workflow: Click Chemistry Labeling
-
Probe Incubation: Cells or protein lysates containing metabolically incorporated azide-tagged biomolecules are incubated with the alkyne-bearing probe.
-
Click Reaction Cocktail: A "click cocktail" is prepared, typically containing the azide-functionalized reporter (e.g., Rhodamine-azide), a copper(II) source (e.g., CuSO₄), and a reducing agent (e.g., TCEP) to generate the active copper(I) catalyst in situ. A copper-chelating ligand like TBTA is often included to stabilize the catalyst and improve reaction efficiency.[4]
-
Labeling and Analysis: The cocktail is added to the sample, and the reaction proceeds at room temperature. The now covalently labeled proteins can be visualized by in-gel fluorescence or enriched using affinity purification (e.g., with streptavidin beads if a biotin-azide tag was used) for subsequent identification.[4]
Conclusion: A Tool for Innovation
This compound stands as a prime example of a molecular tool that empowers innovation in drug discovery and chemical biology. Its well-defined synthesis and dual-functional nature provide chemists with a reliable and versatile platform for constructing complex molecular architectures. The ability to seamlessly integrate this building block into bioorthogonal labeling strategies underscores its importance in the ongoing quest to understand and manipulate biological systems at the molecular level. As research continues to demand more sophisticated and precise chemical probes, the utility of intermediates like this compound is set to expand, paving the way for new discoveries in diagnostics and therapeutics.
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Supporting Information. The Royal Society of Chemistry. Available from: [Link]
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Experimental Section. The Royal Society of Chemistry. Available from: [Link]
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Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib. Available from: [Link]
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Safety Data Sheet. Angene Chemical. Available from: [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available from: [Link]
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1H NMR spectra were recorded on Bruker spectrometers (at 500 MHz) and are reported relative to deuterated solvent signals. The Royal Society of Chemistry. Available from: [Link]
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13C NMR Chemical Shifts. Oregon State University. Available from: [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. Available from: [Link]
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SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Enrique ~iez-Barra,q). Available from: [Link]
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This compound | CAS#:100330-50-5. Chemsrc. Available from: [Link]
Sources
Methyl 3-oxohept-6-ynoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
Methyl 3-oxohept-6-ynoate is a polyfunctional organic molecule that holds significant potential as a versatile intermediate for synthetic chemists, particularly those in the fields of drug discovery and materials science. Its structure, which incorporates a β-ketoester moiety and a terminal alkyne, offers a rich landscape for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by authoritative references. The strategic placement of its functional groups makes it a valuable precursor for the construction of complex molecular architectures, including carbocyclic and heterocyclic systems.
Core Molecular Attributes
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction design, and purification.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.17 g/mol | [1] |
| CAS Number | 100330-50-5 | [1][2] |
| Physical Form | Colorless to Yellow Liquid or Viscous Solid | |
| Storage | Sealed in a dry environment, store in a freezer at temperatures below -20°C. |
Synthesis Protocol: Alkylation of Methyl Acetoacetate
The most direct and widely applicable method for the synthesis of this compound is the C-alkylation of methyl acetoacetate with propargyl bromide.[3] This reaction leverages the enhanced acidity of the α-protons in the β-ketoester, which allows for their facile removal by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an Sₙ2 reaction.
Causality in Experimental Design:
The choice of base and solvent is critical for maximizing the yield of the desired C-alkylated product over the competing O-alkylation. A moderately strong base, such as sodium or potassium carbonate, in a polar aprotic solvent like acetone or acetonitrile, provides a favorable balance of enolate formation and reactivity. The use of a stronger base, such as an alkoxide, could lead to side reactions, including self-condensation of the methyl acetoacetate. Anhydrous conditions are crucial to prevent hydrolysis of the ester and quenching of the enolate.
Step-by-Step Experimental Protocol:
Materials:
-
Methyl acetoacetate (1.0 eq)
-
Propargyl bromide (80% in toluene, 1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate and anhydrous acetone.
-
To this suspension, add methyl acetoacetate dropwise with vigorous stirring.
-
Add the propargyl bromide solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
}
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR (Predicted):
-
~3.7 ppm (s, 3H): The singlet corresponding to the methyl ester protons (-OCH₃).
-
~3.5 ppm (s, 2H): A singlet for the methylene protons at the C2 position, situated between the two carbonyl groups.
-
~2.8 ppm (t, 2H): A triplet for the methylene protons at the C4 position, coupled to the methylene protons at C5.
-
~2.5 ppm (td, 2H): A triplet of doublets for the methylene protons at the C5 position, coupled to the methylene protons at C4 and the terminal alkyne proton.
-
~2.0 ppm (t, 1H): A triplet for the terminal alkyne proton (-C≡CH), coupled to the methylene protons at C5.
¹³C NMR (Predicted):
-
~202 ppm: Ketone carbonyl carbon (C3).
-
~167 ppm: Ester carbonyl carbon (C1).
-
~80 ppm: Alkyne carbon (-C ≡CH).
-
~70 ppm: Alkyne carbon (-C≡C H).
-
~52 ppm: Methyl ester carbon (-OC H₃).
-
~49 ppm: Methylene carbon at C2.
-
~43 ppm: Methylene carbon at C4.
-
~15 ppm: Methylene carbon at C5.
Infrared (IR) Spectroscopy (Predicted):
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹ (sharp, weak to medium): C≡C stretch of the terminal alkyne.
-
~1745 cm⁻¹ (strong): C=O stretch of the ester.
-
~1720 cm⁻¹ (strong): C=O stretch of the ketone.
-
~1150 cm⁻¹ (strong): C-O stretch of the ester.
Reactivity and Synthetic Applications
The unique arrangement of functional groups in this compound makes it a powerful tool in organic synthesis.
Conia-Ene and Related Cyclization Reactions:
As a β-alkynyl β-ketoester, this molecule is a prime candidate for intramolecular Conia-ene reactions. This reaction involves the intramolecular addition of the enol form of the β-ketoester to the alkyne, typically promoted by heat or a transition metal catalyst. This provides an efficient route to five- and six-membered carbocycles, which are common motifs in natural products and pharmaceuticals. Metal catalysts, such as gold(I) complexes, have been shown to facilitate these reactions under milder conditions, enhancing their synthetic utility.
}
Figure 2: Conceptual pathway of a metal-catalyzed Conia-ene reaction.
Click Chemistry and Bioconjugation:
The terminal alkyne functionality serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward and efficient conjugation of this compound derivatives to molecules bearing an azide group, such as biomolecules, polymers, or fluorescent dyes. This application is particularly relevant in drug development for creating antibody-drug conjugates or in chemical biology for developing molecular probes.[3]
Precursor to Heterocyclic Compounds:
The dicarbonyl nature of the β-ketoester moiety allows for condensation reactions with binucleophiles, such as hydrazine or hydroxylamine, to form various heterocyclic systems like pyrazoles and isoxazoles. These heterocycles are prevalent scaffolds in many biologically active compounds.
Potential in Drug Development
While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in numerous bioactive molecules and are used in their synthesis. The ability to generate complex carbocyclic and heterocyclic cores from this relatively simple precursor makes it an attractive starting material for the synthesis of novel therapeutic agents. Its utility as a linker in bioconjugation further expands its potential in the development of targeted therapies.
Safety and Handling
Based on available data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as an irritant and may be harmful if swallowed.[1] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the rich reactivity of its β-ketoester and terminal alkyne functionalities, provides access to a wide array of complex molecular structures. For researchers and drug development professionals, this compound represents a powerful tool for the construction of novel carbocyclic and heterocyclic systems, as well as for applications in bioconjugation and chemical biology. A thorough understanding of its properties and reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.
References
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A Technical Guide to the Spectral Characteristics of Methyl 3-oxohept-6-ynoate
Abstract
Methyl 3-oxohept-6-ynoate (CAS No: 100330-50-5, Molecular Formula: C₈H₁₀O₃, Molecular Weight: 154.16 g/mol ) is a bifunctional organic molecule featuring a β-keto ester system and a terminal alkyne. This unique combination of functional groups makes it a versatile intermediate in organic synthesis. A comprehensive understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document serves as a robust predictive reference, grounded in established spectroscopic principles, for researchers in synthetic chemistry and drug development.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectral signature. The key functional groups—a methyl ester, a ketone, and a terminal alkyne—each give rise to characteristic signals in different spectroscopic analyses. The active methylene protons at the C2 position, flanked by two carbonyl groups, exhibit notable acidity and a distinct chemical shift. The terminal alkyne provides unique signals in both IR and NMR, while the carbonyl groups are strong absorbers in IR and direct key fragmentation pathways in mass spectrometry.
Figure 1: Structure of this compound with carbon numbering.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is predicted to show five distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of nearby oxygen atoms and the magnetic anisotropy of the carbonyl and alkyne groups.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Label (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-a (OCH₃) | ~ 3.75 | Singlet (s) | 3H | Protons of the methyl ester are deshielded by the adjacent oxygen atom. |
| H-b (C2-H₂) | ~ 3.50 | Singlet (s) | 2H | Active methylene protons are significantly deshielded as they are positioned between two electron-withdrawing carbonyl groups. No adjacent protons for coupling. |
| H-c (C4-H₂) | ~ 2.80 | Triplet (t) | 2H | Methylene protons adjacent to a ketone (α-protons). Split into a triplet by the two neighboring protons on C5.[1][2][3] |
| H-d (C5-H₂) | ~ 2.50 | Triplet of triplets (tt) | 2H | Methylene protons split by neighbors on C4 and C7 (through the alkyne). The coupling to C4 protons will be a standard vicinal coupling (~7 Hz), while the long-range coupling to the C7 proton will be smaller (~2.5 Hz).[4] |
| H-e (C7-H) | ~ 2.00 | Triplet (t) | 1H | The terminal alkyne proton is deshielded by the triple bond and shows long-range coupling to the C5 protons.[1][2] |
Note on Keto-Enol Tautomerism: β-keto esters can exist in equilibrium with their enol tautomer. If a significant concentration of the enol form is present, additional peaks corresponding to the enol vinyl proton (~5.0-5.5 ppm) and a broad enolic hydroxyl proton (>12 ppm) would be observed. The signals for the α-methylene protons (H-b) would decrease in integration accordingly.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, one for each carbon atom in the molecule. The chemical shifts are primarily determined by the carbon's hybridization and proximity to electronegative atoms.[5][6][7]
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C3 (Ketone C=O) | ~ 202 | The ketone carbonyl carbon is highly deshielded and appears furthest downfield.[5][6] |
| C1 (Ester C=O) | ~ 167 | The ester carbonyl carbon is also strongly deshielded, but typically appears upfield from a ketone carbonyl.[5][6] |
| C6 (Alkyne C) | ~ 83 | The internal sp-hybridized carbon of the terminal alkyne. |
| C7 (Alkyne CH) | ~ 70 | The terminal sp-hybridized carbon of the alkyne, attached to a proton. |
| OCH₃ (Ester) | ~ 52 | The methyl carbon of the ester group, deshielded by the attached oxygen. |
| C2 (CH₂) | ~ 49 | The active methylene carbon, positioned between two carbonyl groups. |
| C4 (CH₂) | ~ 42 | The methylene carbon alpha to the ketone. |
| C5 (CH₂) | ~ 18 | The methylene carbon positioned between the ketone α-carbon and the alkyne. |
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum provides direct evidence for the presence of the key functional groups. The most prominent features will be the strong absorptions from the two carbonyl groups and the characteristic stretches of the terminal alkyne.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |
|---|---|---|---|---|
| ~ 3300 | ≡C-H | Stretch | Strong, Sharp | A classic, strong, and sharp peak indicative of a terminal alkyne C-H bond.[8][9][10][11] |
| 2960-2850 | C-H (sp³) | Stretch | Medium | Absorptions from the various methylene and methyl C-H bonds in the molecule. |
| ~ 2120 | C≡C | Stretch | Medium-Weak, Sharp | The carbon-carbon triple bond stretch. Its intensity is moderate because it is a terminal alkyne. |
| ~ 1745 | C=O (Ester) | Stretch | Strong | The carbonyl stretch of the saturated methyl ester is expected at a high frequency.[8][9] |
| ~ 1720 | C=O (Ketone) | Stretch | Strong | The carbonyl stretch of the saturated ketone. The two distinct C=O peaks are a key feature for identifying the β-keto ester moiety.[8][9] |
| ~ 1200-1000 | C-O (Ester) | Stretch | Strong | Strong stretching vibrations associated with the C-O single bonds of the ester group. |
Predicted Mass Spectrometry (MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a molecular ion (M⁺˙) peak, followed by a series of fragment ions. The fragmentation pathways are primarily dictated by the stability of the resulting ions and neutral losses, with the carbonyl groups playing a key directive role.[12][13][14][15]
-
Predicted Molecular Ion (M⁺˙): m/z = 154
The primary fragmentation mechanisms for β-keto esters are α-cleavage (cleavage of bonds adjacent to the carbonyl groups) and the McLafferty rearrangement.[12][13][16]
Key Predicted Fragmentation Pathways:
-
α-Cleavage: Loss of the methoxy group (•OCH₃) from the ester is a common pathway.
-
M⁺˙ - 31 → m/z 123 (C₇H₇O₂⁺)
-
-
α-Cleavage: Cleavage at the C2-C3 bond can lead to the formation of a stable acylium ion.
-
M⁺˙ → m/z 43 (CH₃CO⁺) - This is often a base peak for methyl ketones.
-
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the keto-carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (here, C4-C5 bond).
-
M⁺˙ → m/z 98 (C₅H₆O₂⁺˙) + C₃H₄ (allene)
-
-
Alkyne Fragmentation: Cleavage of the C4-C5 bond (β to the alkyne) can generate a resonance-stabilized propargyl cation.[17]
-
M⁺˙ → m/z 39 (C₃H₃⁺)
-
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"Methyl 3-oxohept-6-ynoate" physical properties (boiling point, melting point)
An In-depth Technical Guide to the Physical Properties of Methyl 3-oxohept-6-ynoate
Abstract
This compound (CAS No. 100330-50-5) is a multifunctional organic compound with significant potential as a synthetic intermediate in drug development and materials science. A comprehensive understanding of its physical properties is paramount for its effective handling, purification, and application in chemical reactions. This technical guide provides a thorough analysis of the known physical characteristics of this compound, with a specific focus on its boiling and melting points. In the absence of definitive, publicly available experimental data for these properties, this document synthesizes information from supplier data, analyzes the compound's structural influences, and presents authoritative protocols for their experimental determination. Furthermore, we explore the role of computational prediction as a valuable tool for estimating these critical parameters. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Physicochemical Profile and Data Analysis
This compound is a compound whose physical state at ambient temperature is not definitively established in literature, with suppliers describing it as a "Colorless to Yellow Liquid or Viscous liquid or Solid"[1][2]. This ambiguity suggests its melting point may be close to room temperature. The compound is typically shipped in a cold pack and recommended for storage in a freezer at temperatures under -20°C, indicating a need for controlled conditions to ensure its stability[1].
Summary of Known Properties
| Property | Value | Source |
| CAS Number | 100330-50-5 | Sigma-Aldrich[1], ChemicalBook[3][4] |
| Molecular Formula | C₈H₁₀O₃ | Sigma-Aldrich[1] |
| Molecular Weight | 154.16 g/mol | Sunway Pharm Ltd[5] |
| Physical Form | Colorless to Yellow Liquid or Viscous liquid or Solid | Sigma-Aldrich[1][2] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C | Sigma-Aldrich[1] |
| Boiling Point | Not Experimentally Determined | N/A |
| Melting Point | Not Experimentally Determined | N/A |
Structural Influence on Physical Properties
The molecular structure of this compound dictates its physical properties. The presence of multiple functional groups—a methyl ester, a ketone, and a terminal alkyne—creates a molecule with significant polarity, leading to strong intermolecular forces.
-
Intermolecular Forces and Boiling Point: The boiling point of a substance is a direct measure of the energy required to overcome the intermolecular forces in its liquid state[6][7]. For this compound, these forces are:
-
Dipole-Dipole Interactions: The ketone and ester functional groups possess significant dipole moments, leading to strong electrostatic attractions between molecules.
-
Van der Waals Forces: The eight-carbon backbone contributes to London dispersion forces. These combined forces suggest that this compound will have a substantially higher boiling point than non-polar compounds of similar molecular weight. While no experimental value exists, a predicted boiling point for the closely related Ethyl 3-oxohept-6-ynoate is 249.3 ± 15.0 °C[8]. We can infer that the boiling point of the methyl ester would be slightly lower due to its marginally smaller molecular weight.
-
-
Crystal Packing and Melting Point: The melting point is the temperature at which a substance transitions from a solid to a liquid[9]. This property is highly dependent on the efficiency with which molecules can pack into a crystal lattice[9]. The linear nature of the terminal alkyne in this compound may facilitate orderly packing, potentially leading to a higher melting point. However, the flexibility of the alkyl chain could disrupt this packing. The presence of even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range[9][10].
Caption: Relationship between molecular structure and physical properties.
Addressing the Data Gap: Predictive and Experimental Approaches
The absence of published experimental data necessitates a two-pronged approach for researchers: computational prediction for initial estimates and rigorous experimental determination for validation.
Computational Prediction
Modern computational chemistry offers powerful tools for estimating physical properties.
-
Group Contribution Methods: Techniques like the Joback-Reid method estimate properties by summing the contributions of individual functional groups within the molecule[11].
-
Machine Learning Models: These models are trained on large datasets of known compounds and can predict properties like boiling and melting points from molecular descriptors with increasing accuracy[12][13].
These predictive methods serve as an invaluable starting point for experimental design, though they do not replace the need for empirical validation.
Authoritative Protocols for Experimental Determination
For any laboratory work involving this compound, determining its precise melting and boiling points is a critical first step for verifying purity and ensuring reproducible reaction conditions.
Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard method for determining the melting point range of a solid organic compound, which is a key indicator of its purity[7]. A pure compound will exhibit a sharp melting point, typically within a 0.5-1.0°C range[10].
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load 1-2 mm of the sample into the sealed end.
-
Apparatus Setup: Secure the capillary tube to a thermometer with the sample aligned next to the thermometer bulb. Insert the assembly into a heating apparatus (e.g., a Mel-Temp device or a Thiele tube filled with mineral oil)[9].
-
Heating and Observation: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record Melting Range:
-
T1: Record the temperature at which the first drop of liquid appears.
-
T2: Record the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.
-
Caption: Workflow for experimental melting point determination.
Protocol: Micro-Boiling Point Determination
This technique is ideal for determining the boiling point of small quantities of a liquid sample. It relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure[7][10].
Methodology:
-
Sample Preparation: Add 2-3 mL of this compound to a small test tube (fusion tube).
-
Capillary Insertion: Take a standard melting point capillary tube and place it inside the test tube with its open end facing down.
-
Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., mineral oil or an aluminum block), ensuring the sample is below the level of the heating medium[6].
-
Heating and Observation: Heat the bath slowly. As the liquid heats, air will bubble out of the submerged capillary tube.
-
Record Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Pressure Correction: The observed boiling point is dependent on atmospheric pressure[7][10]. If the measurement is not performed at standard pressure (760 mmHg), a correction should be applied.
Caption: Workflow for micro-boiling point determination.
Conclusion
While definitive experimental values for the boiling and melting points of this compound remain to be published, a comprehensive analysis of its molecular structure provides a strong theoretical basis for understanding these properties. The presence of polar ketone and ester functionalities indicates a high boiling point, and its physical form suggests a melting point near ambient temperatures. For any researcher or developer, it is imperative to move beyond theoretical and predicted values. The application of the standardized, authoritative protocols detailed in this guide will yield precise, empirical data, ensuring the purity, stability, and effective application of this versatile chemical intermediate in future research and development endeavors.
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Navigating the Nuances of Methyl 3-oxohept-6-ynoate: A Technical Guide to Stability and Storage
For Immediate Release
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for Methyl 3-oxohept-6-ynoate (CAS No. 100330-50-5), a versatile building block in organic synthesis. Understanding the chemical intricacies of this molecule is crucial for ensuring its efficacy and preventing degradation, which can compromise experimental outcomes and drug development timelines.
Unveiling the Molecular Architecture and Inherent Reactivity
This compound is a bifunctional molecule characterized by a β-keto ester system and a terminal alkyne. This unique combination of functional groups dictates its reactivity and, consequently, its stability profile.
-
The β-Keto Ester Moiety: This functionality is known for its susceptibility to both acidic and basic hydrolysis, which would cleave the methyl ester to the corresponding carboxylic acid. Furthermore, β-keto acids are notoriously unstable and prone to ready decarboxylation.[1] The presence of an enolizable α-proton also makes this part of the molecule a nucleophilic site, rendering it reactive towards various electrophiles.[1][2]
-
The Terminal Alkyne: Terminal alkynes are more acidic than their internal counterparts and other hydrocarbons due to the sp hybridization of the carbon atom.[3] This acidity makes the terminal proton susceptible to deprotonation by strong bases, forming an acetylide anion.[3] While generally more stable than terminal alkenes, the high energy of the triple bond makes it susceptible to addition reactions and potential polymerization, especially in the presence of transition metal impurities.[4][5]
The interplay of these functional groups necessitates careful handling and storage to mitigate potential degradation pathways.
Recommended Storage and Handling Protocols
To preserve the integrity of this compound, adherence to stringent storage and handling protocols is essential. The primary goal is to protect the compound from atmospheric moisture, heat, and light, which can catalyze decomposition.
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer at or below -20°C.[6] | Minimizes the rate of potential decomposition reactions, including hydrolysis and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed, amber glass vial or a container with proven low gas permeability. | Protects from light, which can promote radical reactions, and prevents moisture ingress. |
| Moisture | Store in a dry environment, sealed from atmospheric moisture.[6] | Prevents hydrolysis of the methyl ester. |
Experimental Workflow: Handling and Aliquoting
The following protocol outlines the best practices for handling this compound in a laboratory setting to maintain its purity and stability.
Caption: Recommended workflow for handling this compound.
Logical Framework for Stability Assessment
The stability of this compound is contingent on a series of interconnected factors. The following diagram illustrates the logical relationships that inform the recommended storage and handling procedures.
Caption: Factors influencing the stability of this compound.
Self-Validating Protocols for Ensuring Compound Integrity
To ensure the ongoing integrity of this compound stocks, a system of regular quality control is recommended.
Step-by-Step QC Protocol:
-
Initial Analysis: Upon receiving a new batch of the compound, perform an initial analysis (e.g., ¹H NMR, LC-MS) to establish a baseline purity profile.
-
Periodic Re-analysis: For long-term storage, re-analyze a small aliquot of the compound at regular intervals (e.g., every 6-12 months) to monitor for the appearance of degradation products.
-
Visual Inspection: Before each use, visually inspect the compound. Any change in color from its typical colorless to yellow appearance could indicate degradation.
-
Documentation: Maintain a detailed log of storage conditions, handling procedures, and QC results for each batch.
By implementing these self-validating measures, researchers can have a high degree of confidence in the quality of their this compound, leading to more reliable and reproducible experimental results.
Conclusion
The chemical stability of this compound is intrinsically linked to its bifunctional nature. The presence of a β-keto ester and a terminal alkyne necessitates stringent storage and handling to prevent degradation. By understanding the underlying chemical principles and adhering to the protocols outlined in this guide, researchers can ensure the long-term viability and integrity of this valuable synthetic intermediate.
References
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Handling Reactive Chemicals: Precautions and Tips. (2024, July 24). Cal-Star. Retrieved from [Link]
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Durable this compound - Hot Selling. (n.d.). Retrieved from [Link]
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Chemical Segregation and Storage - USC Environmental Health & Safety. (n.d.). University of Southern California. Retrieved from [Link]
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Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. (n.d.). Retrieved from [Link]
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Chemical Storage and Segregation | Environmental Health & Safety - Mizzou. (n.d.). University of Missouri. Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (n.d.). Retrieved from [Link]
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Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? - Quora. (2016, February 27). Retrieved from [Link]
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Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]
-
Properties and Bonding in the Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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11.3: Physical Properties of Alkynes - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.). ResearchGate. Retrieved from [Link]
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Ch 9 : Alkynes - University of Calgary. (n.d.). Retrieved from [Link]
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Mastering β-keto esters. (2025, August 6). ResearchGate. Retrieved from [Link]
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Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem. (n.d.). Retrieved from [Link]
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methyl 3-oxohept-6-enoate|30414-57-4 - MOLBASE Encyclopedia. (n.d.). Retrieved from [Link]
-
Alkyne - Wikipedia. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to Methyl 3-oxohept-6-ynoate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the safe handling, properties, and synthetic applications of Methyl 3-oxohept-6-ynoate. This bifunctional molecule, featuring a reactive terminal alkyne and a versatile β-keto ester moiety, is a valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures and the development of novel chemical probes.
Strategic Overview: Understanding the Core Reactivity
This compound (CAS No. 100330-50-5) is a compound of significant interest due to the orthogonal reactivity of its two key functional groups. The terminal alkyne serves as a handle for powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This allows for the efficient and specific conjugation of the molecule to other entities, such as biomolecules or fluorescent tags.
Simultaneously, the β-keto ester functionality provides a rich platform for a variety of chemical transformations. The acidic α-protons are readily removed to form an enolate, which can act as a potent nucleophile in alkylation and acylation reactions. Furthermore, the two carbonyl groups are susceptible to reactions with nucleophiles and are key precursors for the synthesis of a wide array of heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.[4][5]
Critical Safety & Handling: A Material Safety Data Sheet (MSDS) Synthesis
Hazard Identification & GHS Classification
Based on available data, this compound is classified as follows:
-
GHS Pictogram : GHS07 (Exclamation Mark)[8]
-
Signal Word : Warning [8]
-
Hazard Statement : H302: Harmful if swallowed.[8]
Based on the data for its saturated analog, Methyl 3-oxoheptanoate, the following hazards should also be considered as potential risks[7]:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
The logical flow for hazard identification and mitigation is outlined below.
Caption: GHS Hazard and Personal Protective Equipment (PPE) Correlation.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 100330-50-5 | [8] |
| Molecular Formula | C₈H₁₀O₃ | [8] |
| Molecular Weight | 154.17 g/mol | [8] |
| Physical Form | Colorless to yellow liquid or viscous liquid or solid | [8] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [8] |
| Shipping Temperature | Shipped in a cold pack | [8] |
First-Aid Measures
In the event of exposure, immediate and appropriate action is critical. The following measures are based on established protocols for handling irritating and harmful chemical compounds.[6]
-
Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory irritation occurs or if you feel unwell, seek medical advice.[6]
-
Skin Contact : Immediately remove all contaminated clothing. Rinse skin thoroughly with soap and water. If skin irritation persists, get medical attention.[6]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[6]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool containers.[6]
-
Unsuitable Extinguishing Media : Do not use a solid water stream as it may scatter and spread the fire.[6]
-
Specific Hazards : Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂). Vapors may be heavier than air and can travel to a source of ignition and flash back.[9]
-
Accidental Release :
-
Evacuate : Clear the area of all non-essential personnel.
-
Ventilate : Ensure adequate ventilation and eliminate all ignition sources.
-
Contain : Use a non-combustible absorbent material like sand or earth to contain the spill.
-
Collect : Carefully collect the absorbed material into a sealed container for proper disposal. Do not allow the product to enter drains.[10]
-
The workflow for managing an accidental release is critical for laboratory safety.
Caption: Step-by-step workflow for accidental spill response.
Exposure Controls & Personal Protection
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[11] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Chemical safety goggles are mandatory. A face shield may be appropriate if there is a splash hazard.[11]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[11]
-
Skin and Body Protection : Wear a lab coat. For larger quantities or significant splash risk, chemical-resistant aprons or suits may be necessary.[11]
-
Respiratory Protection : If working outside of a fume hood or if vapor/aerosol generation is likely, a vapor respirator may be required.[11]
-
Synthetic Utility & Experimental Protocol
The dual functionality of this compound makes it a powerful intermediate for synthesizing complex molecules, particularly substituted heterocycles which are prevalent scaffolds in medicinal chemistry.[12]
Core Principle: Synthesis of Substituted Pyrazoles
The β-keto ester moiety can readily react with hydrazine derivatives to form pyrazoles. This reaction is a classic and reliable method for constructing this important five-membered heterocyclic ring. The terminal alkyne remains intact during this transformation, making it available for subsequent functionalization via click chemistry or other alkyne-specific reactions.
Experimental Protocol: Synthesis of Methyl 2-(5-(prop-2-yn-1-yl)-1-phenyl-1H-pyrazol-3-yl)acetate
This protocol details a representative transformation of a β-keto ester to a pyrazole, showcasing a plausible synthetic application for this compound.
Reaction Scheme:
(this compound) + (Phenylhydrazine) → (Pyrazole intermediate)
Materials & Reagents:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketoester).
-
Addition of Hydrazine : To the stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction : Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice with stirring. A precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure pyrazole product.
-
Characterization : Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
The logical flow of this synthetic protocol is illustrated below.
Caption: Experimental workflow for the synthesis of a substituted pyrazole.
This protocol provides a framework for utilizing this compound as a precursor to complex heterocyclic systems. The resulting pyrazole retains the terminal alkyne, which can be further elaborated in drug discovery programs, for instance, by attaching it to a biomolecule or a solubilizing group via a CuAAC "click" reaction.[1]
Conclusion
This compound is a high-potential synthetic intermediate for researchers in organic and medicinal chemistry. Its value lies in the strategic combination of a β-keto ester and a terminal alkyne, allowing for sequential or orthogonal synthetic strategies. While exercising due caution based on the safety profile of this class of compounds, scientists can leverage its reactivity to access novel and complex molecular scaffolds efficiently. This guide provides the foundational safety, handling, and synthetic information required to incorporate this versatile building block into advanced research and development programs.
References
- TCI Chemicals.
- PubChem. Compound Summary for CID 546075: Methyl 3-oxoheptanoate.
- TCI Chemicals.
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- ResearchGate. Zinc-Catalyzed Addition of Terminal Alkynes to α-Keto Esters.
- Benchchem.
- ResearchGate. Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling.
- National Center for Biotechnology Information.
- ResearchGate. Bioorthogonal reactions of terminal alkynes (A) and strained....
- ResearchGate. Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)
- ACS Publications.
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- The Good Scents Company.
- PubMed. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- ResearchGate. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
- MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
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- ResearchGate.
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- Beilstein Journal of Organic Chemistry.
- Chemistry of Heterocyclic Compounds. Vol. 61 No. 7/8 (2025): Synthesis and transformations of heterocycles via pseudocyclic reactions.
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- Benchchem.
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Navigating the Procurement and Application of Methyl 3-oxohept-6-ynoate: A Technical Guide for Researchers
For researchers and drug development professionals, the sourcing of high-quality, well-characterized chemical reagents is a critical, yet often challenging, first step in the journey of discovery. This guide provides an in-depth technical overview of Methyl 3-oxohept-6-ynoate (CAS No. 100330-50-5), a versatile building block in modern organic synthesis and chemical biology. We will delve into the landscape of its commercial suppliers, provide guidance on quality assessment, and detail best practices for its handling and application, ensuring that scientists can proceed with confidence in their experimental endeavors.
The Strategic Importance of this compound in Synthesis
This compound is a bifunctional molecule of significant interest, possessing both a β-keto ester moiety and a terminal alkyne. This unique combination of reactive sites makes it a valuable precursor in a variety of synthetic transformations. The β-keto ester allows for a range of classical reactions, including alkylations, acylations, and decarboxylations, providing a scaffold for complex molecular architectures.
Crucially, the terminal alkyne serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction enables the efficient and specific conjugation of the molecule to other entities, such as fluorescent dyes, biotin tags, or larger biomolecules, making it an essential tool for the synthesis of chemical probes and diagnostics.[1] Its application in the development of targeted therapeutics and advanced materials is an area of active research.
Commercial Supplier Landscape: A Comparative Analysis
A critical aspect of procuring this compound is the selection of a reliable commercial supplier. The quality and purity of the starting material can have a profound impact on the outcome of a synthetic sequence. Below is a comparative analysis of several prominent suppliers.
| Supplier | Purity | Available Quantities | Price (USD, Approx.) | Notes |
| Sigma-Aldrich | 93% | 250 mg, 1 g, 5 g | $54.05 (250 mg), $144.90 (1 g), $506.00 (5 g) | Shipped in a cold pack. |
| Matrix Scientific | Not specified | 5 g, 10 g[2] | $422.00 (5 g), $704.00 (10 g)[2] | Provides a detailed Safety Data Sheet.[2][3] |
| ChemScene | >95% | 250 mg, 1 g, 5 g | $52.90 (250 mg) | Available through distributors like J&K Scientific.[4] |
| Bide Pharmatech Ltd. | 93%[5] | Inquire | Inquire | - |
| Activate Scientific | 93% | 5 g | $451.00 | As listed on ChemicalBook.[6] |
Disclaimer: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Quality Control and In-House Validation: Ensuring Experimental Integrity
While suppliers provide a certificate of analysis (CoA), it is prudent for researchers to perform in-house validation to confirm the identity and purity of the received material. The bifunctional nature of this compound necessitates a multi-technique approach for comprehensive quality control.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. Key expected signals in ¹H NMR (in CDCl₃) include the terminal alkyne proton, the methylene groups of the heptynoate chain, the active methylene protons between the carbonyls, and the methyl ester protons. Spectroscopic data from the literature can serve as a reference.[7][8]
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of the key functional groups. Characteristic vibrational frequencies include a sharp peak for the terminal alkyne C-H stretch (around 3300 cm⁻¹), a weaker C≡C stretch (around 2100 cm⁻¹), and strong carbonyl (C=O) stretches for the ketone and ester (typically in the 1715-1750 cm⁻¹ region).[8]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[1]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of organic compounds. However, β-keto esters can exhibit keto-enol tautomerism, which may lead to poor peak shapes.[9] Method development may be required to achieve optimal separation, potentially involving adjustments to mobile phase pH or temperature.[9] Chiral HPLC can be employed if enantiomeric purity is a concern, particularly after asymmetric synthesis or resolution.[10][11]
Gas Chromatography (GC): For volatile compounds like this compound, GC can also be a suitable method for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification.
Experimental Protocol: HPLC Analysis of this compound
Objective: To determine the purity of a commercial sample of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this, prepare a working solution of 0.1 mg/mL.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: 30-95% B over 20 minutes.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm and 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the main component.
Handling, Storage, and Safety Protocols
As with any chemical reagent, proper handling and storage are paramount for safety and to maintain the integrity of the compound.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The material is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[3] Avoid contact with skin and eyes.
-
In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3]
Storage:
-
The compound should be stored in a tightly sealed container in a freezer at or below -20°C.
-
It should be kept in a dry environment to prevent hydrolysis of the ester.
Synthetic Utility and Reaction Considerations
The dual functionality of this compound opens up a vast landscape of synthetic possibilities.
Reactions at the β-Keto Ester Moiety
The active methylene group is readily deprotonated by a variety of bases to form a stabilized enolate, which can then participate in a range of C-C bond-forming reactions. The ketone and ester carbonyls are also susceptible to nucleophilic attack and reduction.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group that can undergo:
-
Deprotonation and Alkylation: Treatment with a strong base followed by an electrophile allows for chain extension.
-
Hydration: Acid-catalyzed hydration yields a methyl ketone, while hydroboration-oxidation produces an aldehyde.
-
Click Chemistry: The CuAAC reaction with azides provides a highly efficient route to 1,2,3-triazoles, linking the molecule to other substrates.
Diagram: Supplier Evaluation and Quality Control Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. 100330-50-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 6. This compound | 100330-50-5 [chemicalbook.com]
- 7. rsc.org [rsc.org]
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- 9. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 10. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 11. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00472A [pubs.rsc.org]
"Methyl 3-oxohept-6-ynoate" IUPAC name and synonyms
An In-Depth Technical Guide to Methyl 3-oxohept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Possessing both a β-keto ester moiety and a terminal alkyne, it serves as a versatile and reactive building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a wide array of chemical transformations, including cyclization, addition, and coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via enolate alkylation, an exploration of its reactivity, and its potential applications as a precursor in pharmaceutical and materials science research.
Nomenclature and Chemical Identification
The compound is systematically named according to IUPAC rules, which form the basis for its unambiguous identification.
-
Synonyms :
-
3-oxo-hept-6-ynoic acid methyl ester
-
6-Heptynoic acid, 3-oxo-, methyl ester
-
Methyl 3-Oxo-6-heptynoate
-
Physicochemical and Safety Data
A summary of the key physical and chemical properties is essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃ | [3] |
| Molecular Weight | 154.17 g/mol | [3] |
| Physical Form | Colorless to Yellow Liquid or Solid | [3] |
| Storage Temperature | Store in freezer, under -20°C, sealed in dry conditions | [3] |
| SMILES | COC(=O)CC(=O)CCC#C | [2] |
| InChI Key | HSZWYTRZAPFGTG-UHFFFAOYSA-N | [2][3] |
| GHS Pictogram | GHS07 (Exclamation mark) | [3] |
| GHS Signal Word | Warning | [3] |
| Hazard Statement | H302 (Harmful if swallowed) | [3] |
Synthesis and Mechanistic Insights
The most direct and common method for preparing this compound is the C-alkylation of methyl acetoacetate. This method is efficient and relies on the well-established reactivity of β-dicarbonyl compounds.
Synthetic Rationale
The protons on the α-carbon (C2) of methyl acetoacetate are significantly more acidic than typical methylene protons. This is due to the resonance stabilization of the resulting carbanion (enolate), where the negative charge is delocalized onto both adjacent carbonyl oxygen atoms. This stabilized enolate is an excellent carbon nucleophile, capable of reacting with electrophiles like propargyl bromide in a classic Sₙ2 reaction to form a new carbon-carbon bond.
Reaction Mechanism
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound from methyl acetoacetate and propargyl bromide.
Materials:
-
Methyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Propargyl bromide (80% wt. solution in toluene is common)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred THF.
-
Enolate Formation: Add methyl acetoacetate (1.0 equivalent) dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the sodium enolate. Hydrogen gas will evolve during this step.
-
Alkylation: Add propargyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 times).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The unique bifunctional nature of this compound makes it a valuable intermediate for a variety of advanced synthetic transformations.
Caption: Key reactive sites and potential transformations of the title compound.
-
Reactivity of the β-Keto Ester: This functional group is a precursor for various cyclization reactions. It can undergo intramolecular additions, such as the Yb(OTf)₃-promoted Conia-ene reaction, to form carbocyclic systems.[2] Furthermore, the active methylene group can be subjected to dichlorination using reagents like an Oxone/aluminum trichloride mixture.[2]
-
Reactivity of the Terminal Alkyne: The terminal alkyne is highly versatile. It is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling its conjugation to other molecules containing an azide group. It can also participate in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form more complex internal alkynes.
-
Combined Reactivity for Heterocycle Synthesis: The combination of the ketone and the alkyne makes this compound an excellent precursor for synthesizing five-membered heterocycles. For example, reaction with hydrazine can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles.
Applications in Drug Discovery and Development
While specific applications of this compound in marketed drugs are not prominent, its structural motifs—the β-keto ester and the terminal alkyne—are of significant interest in medicinal chemistry.
-
Scaffold for Bioactive Molecules: β-Keto esters are key intermediates in the synthesis of a wide range of natural products and pharmaceuticals. They can be used to construct the core structures of quinolones, which are an important class of antibacterial agents.[5]
-
Quorum Sensing Inhibition: Molecules containing a β-keto ester structure have been designed as analogues of natural bacterial autoinducers (AHLs).[6] By mimicking these signaling molecules, such compounds have the potential to act as quorum-sensing inhibitors, which represents an attractive anti-virulence strategy to combat bacterial infections.[6]
-
Bioorthogonal Chemistry: The terminal alkyne allows for the use of this molecule in bioorthogonal chemistry. A drug candidate containing this "handle" can be synthesized and then "clicked" onto a fluorescent probe or affinity tag within a biological system to study its distribution, target engagement, and mechanism of action.
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This compound | 100330-50-5. J&K Scientific LLC. [Link]
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Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. [Link]
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Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journals. [Link]
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(S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6-(2H,7H)-naphthalenedione via N-Tosyl-(Sa)-binam-L-prolinamide Organocatalysis. Organic Syntheses. [Link]
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Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PubMed Central. [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-oxohept-6-ynoate from Methyl Acetoacetate
Introduction
Methyl 3-oxohept-6-ynoate is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and chemical biology. Its bifunctional nature, possessing both a β-keto ester moiety and a terminal alkyne, makes it a versatile building block for the synthesis of complex molecules. The terminal alkyne serves as a handle for "click chemistry," enabling the straightforward attachment of reporter tags, such as fluorophores or biotin, for biological studies.[1] This application note provides a detailed guide for the synthesis of this compound via the alkylation of methyl acetoacetate with propargyl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and discuss the characterization of the final product.
Chemical Principles and Mechanism
The synthesis of this compound from methyl acetoacetate is a classic example of acetoacetic ester synthesis, which leverages the acidity of the α-hydrogens of a β-keto ester.[2][3] The reaction proceeds through two primary steps: enolate formation and nucleophilic substitution.
1. Enolate Formation: Methyl acetoacetate has acidic α-protons (pKa ≈ 11 in DMSO) situated between the two carbonyl groups. Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), results in the deprotonation of the α-carbon to form a resonance-stabilized enolate.[4][5] The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which enhances the stability of the enolate.[3] It is crucial to use a base that does not cause side reactions like hydrolysis or transesterification.[6] Sodium hydride is an excellent choice as it irreversibly deprotonates the β-keto ester, and the only byproduct is hydrogen gas.[5][7]
2. Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile. In the second step, it attacks the electrophilic carbon of propargyl bromide in an SN2 reaction.[2][8] The bromide ion serves as a good leaving group, leading to the formation of a new carbon-carbon bond at the α-position and yielding the desired product, this compound.
Caption: General reaction mechanism for the synthesis.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Methyl acetoacetate | ≥99% | Sigma-Aldrich |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Propargyl bromide | 80% solution in toluene | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl solution | ACS Reagent | Fisher Scientific |
| Saturated aq. NaCl solution (Brine) | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | Fisher Scientific |
| Silica gel | 230-400 mesh | VWR |
| Hexane | HPLC Grade | Fisher Scientific |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
Safety Precautions
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive.[7] Handle NaH in an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
-
Propargyl bromide is a lachrymator and is toxic. Handle it in a well-ventilated fume hood.
-
Anhydrous solvents are required for this reaction. Ensure all glassware is thoroughly dried before use.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow diagram.
1. Preparation:
-
Under an inert atmosphere of nitrogen or argon, add anhydrous tetrahydrofuran (THF) (100 mL) to a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Cool the flask to 0°C using an ice-water bath.
2. Enolate Formation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol, 1.2 eq) to the cooled THF in one portion.
-
To the stirred suspension, add methyl acetoacetate (4.8 g, 41.6 mmol, 1.0 eq) dropwise from the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the enolate.
3. Alkylation:
-
Add propargyl bromide (80% solution in toluene, 5.5 mL, 50 mmol, 1.2 eq) dropwise to the reaction mixture at 0°C over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
4. Workup:
-
Cool the reaction mixture back to 0°C with an ice-water bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.74 (s, 3H, -OCH₃), 3.52 (s, 2H, -C(O)CH₂C(O)-), 2.70 (t, J = 7.2 Hz, 2H, -C(O)CH₂CH₂-), 2.45 (td, J = 7.2, 2.6 Hz, 2H, -CH₂C≡CH), 2.01 (t, J = 2.6 Hz, 1H, -C≡CH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 201.5, 167.3, 82.8, 69.4, 52.5, 49.0, 42.8, 14.9 |
| IR (Infrared) Spectroscopy | ν (cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~1745 (ester C=O stretch), ~1720 (ketone C=O stretch)[9][10][11] |
| Mass Spectrometry (MS) | [M+H]⁺ calculated for C₈H₁₁O₃: 155.0708; found: 155.0703 |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive NaH due to moisture exposure. | Use a fresh bottle of NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use. |
| Incomplete deprotonation. | Ensure the reaction is carried out under strictly anhydrous conditions. Dry all glassware and use anhydrous solvents. | |
| Formation of Dialkylated Product | Use of excess propargyl bromide or prolonged reaction time. | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in Purification | Presence of unreacted starting materials or side products. | Ensure the workup procedure is followed carefully to remove impurities. Optimize the solvent system for flash chromatography for better separation. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from methyl acetoacetate. The method is based on the well-established acetoacetic ester synthesis, offering good yields and a straightforward purification procedure. The synthesized compound can be readily characterized by standard spectroscopic techniques. This versatile building block is of significant interest to researchers in drug discovery and chemical biology for the development of novel molecular probes and therapeutics.
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
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PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. 2011. Available from: [Link]
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Dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. 2016. Available from: [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
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YouTube. 11.10 Acetoacetic Ester Synthesis. 2019. Available from: [Link]
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Organic Syntheses. A. (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate [(Z)-1]. Available from: [Link]
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Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. 2025. Available from: [Link]
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HETEROCYCLES. SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Available from: [Link]
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MDPI. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Available from: [Link]
-
ResearchGate. (PDF) Mechanism of cuprate additions to ynoates and ynones: an NMR study. 2016. Available from: [Link]
-
Chemistry Stack Exchange. Why does a hydride like NaH act as a base, but a hydride like NaBH4 act as a nucleophile? 2015. Available from: [Link]
-
Reddit. Deprotonation with NaH : r/chemistry. 2020. Available from: [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Available from: [Link]
-
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National Institutes of Health. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Available from: [Link]
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Common Organic Chemistry. Sodium Hydride. Available from: [Link]
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The Versatility of Methyl 3-oxohept-6-ynoate in Click Chemistry: A Guide to Synthesis and Derivatization
Introduction: A Multifunctional Building Block for Triazole Synthesis
In the landscape of modern medicinal chemistry and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency, reliability, and biocompatibility.[1][2] This reaction enables the rapid and specific formation of 1,4-disubstituted 1,2,3-triazoles, stable aromatic heterocycles with a wide range of applications.[3] The choice of the alkyne and azide coupling partners is paramount in dictating the functionality and ultimate utility of the resulting triazole. Methyl 3-oxohept-6-ynoate emerges as a particularly valuable and versatile building block in this context. Its structure uniquely combines a terminal alkyne, the reactive handle for the click reaction, with a β-ketoester moiety. This dual functionality not only allows for its seamless integration into triazole scaffolds but also provides a rich platform for subsequent chemical modifications, opening avenues for the creation of diverse and complex molecular architectures. This guide provides a comprehensive overview of the application of this compound in CuAAC reactions, offering detailed protocols and exploring the potential for post-cycloaddition derivatization.
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[1] The reaction proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, and tolerates a wide variety of functional groups, making it ideal for the synthesis of complex molecules.[1]
The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
Experimental Protocols
Materials and Methods
-
This compound: (CAS: 100330-50-5)
-
Benzyl Azide: (or other desired organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvents: tert-Butanol, Water (deionized)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography, etc.)
Protocol 1: Synthesis of Methyl 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-3-oxobutanoate
This protocol details a representative CuAAC reaction between this compound and benzyl azide.
Reaction Scheme:
A representative CuAAC reaction.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 1-4 | >90 |
| This compound | Phenyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 1-4 | >90 |
| This compound | Azido-PEG | CuSO₄·5H₂O / Sodium Ascorbate | Water | 1-2 | >85 |
Table 1: Representative CuAAC reactions with this compound.
Post-Cycloaddition Modification: Unleashing the Potential of the β-Ketoester Moiety
The true synthetic power of using this compound in click chemistry lies in the versatility of the β-ketoester functionality present in the resulting triazole product. This group serves as a versatile handle for a variety of subsequent chemical transformations, allowing for the construction of a diverse library of complex heterocyclic compounds.
Potential post-cycloaddition modifications.
Knorr Pyrrole Synthesis
The β-ketoester can participate in the Knorr pyrrole synthesis, a classic method for constructing pyrrole rings.[4][5][6][7] By reacting the triazole-β-ketoester with an α-aminoketone, a highly substituted pyrrole-triazole conjugate can be synthesized. This opens the door to a wide range of biologically active compounds, as both pyrroles and triazoles are prevalent in pharmaceuticals.
Japp-Klingemann Reaction
The Japp-Klingemann reaction provides a route to hydrazones from β-ketoesters and aryl diazonium salts.[8][9][10][11] This reaction can be applied to the triazole product to introduce a hydrazone functionality, which can then be further elaborated, for instance, through Fischer indole synthesis to generate complex indole-triazole hybrids.
Pyrazole Synthesis
Condensation of the triazole-β-ketoester with hydrazine or its derivatives leads to the formation of pyrazole-triazole conjugates.[12][13][14][15][16] Pyrazoles are another class of heterocycles with significant medicinal importance, and this strategy allows for the straightforward fusion of these two key pharmacophores.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that condenses a β-ketoester, an aldehyde, and urea (or a urea derivative) to form dihydropyrimidines.[17][18][19][20][21] Applying this reaction to the triazole product enables the synthesis of complex triazole-dihydropyrimidine hybrids, which are of interest in drug discovery.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is another multicomponent reaction that can utilize the β-ketoester functionality.[22][23][24][25][26] By reacting the triazole-β-ketoester with an aldehyde and ammonia, highly substituted dihydropyridine- and subsequently, pyridine-triazole conjugates can be prepared. These structures are relevant in the development of calcium channel blockers and other therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized 1,2,3-triazoles via the CuAAC reaction. Its terminal alkyne allows for efficient and selective click conjugation, while the integral β-ketoester moiety serves as a gateway for a wide array of post-cycloaddition modifications. The ability to readily access complex, multi-heterocyclic scaffolds from this single precursor underscores its significance for researchers in drug discovery, medicinal chemistry, and materials science. The protocols and synthetic strategies outlined in this guide provide a solid foundation for the exploration and application of this powerful synthetic tool.
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Japp–Klingemann reaction. In Wikipedia. (URL: [Link])
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Biginelli Reaction. In Organic Chemistry Portal. (URL: [Link])
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Allylated β-Ketoesters as Precursors in Paal–Knorr-Type Pyrrole Synthesis: Preparations of Chiral and Bispyrroles. Synlett, 2008(12), 1831-1834. (URL: [Link])
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Knorr pyrrole synthesis. Grokipedia. (URL: [Link])
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Hantzsch Pyridine Synthesis Definition. Fiveable. (URL: [Link])
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Hantzsch Pyridine Synthesis. Scribd. (URL: [Link])
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 2021-2053. (URL: [Link])
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Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349. (URL: [Link])
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Japp-Klingemann reaction. chemeurope.com. (URL: [Link])
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Deconstructing the Knorr pyrrole synthesis. The Heterocyclist. (URL: [Link])
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Japp-Klingemann Reaction. SynArchive. (URL: [Link])
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Reaction of beta-cyanomethylene-beta-enamino diketones and -keto esters with hydrazines: Synthesis of pyrazole and pyridine derivatives. Journal of Heterocyclic Chemistry, 36(2), 445-450. (URL: [Link])
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The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. (URL: [Link])
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). Science of Synthesis, 2022, 1-36. (URL: [Link])
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Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Jena Bioscience. (URL: [Link])
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CuAAC click triazole synthesis - laboratory experiment. YouTube. (URL: [Link])
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 121. (URL: [Link])
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The Strategic Application of Methyl 3-oxohept-6-ynoate in the Synthesis of Complex Natural Products
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
Methyl 3-oxohept-6-ynoate is a bifunctional molecule poised for strategic application in the synthesis of complex molecular architectures, particularly those found in natural products. Its structure, featuring a reactive β-keto ester moiety and a terminal alkyne, offers a powerful toolkit for the synthetic chemist. The β-keto ester allows for a range of classical transformations via its enolate, while the terminal alkyne is a gateway to modern coupling chemistries and intramolecular cyclizations. This guide provides an in-depth exploration of the application of this compound, with a focus on its utility in constructing cyclic systems, a common motif in biologically active natural products. While direct, multi-step total syntheses of specific natural products commencing with this exact ketoester are not extensively documented in publicly accessible literature, its role in forming key structural motifs is well-established through studies of its analogs and its inherent reactivity. This document will focus on its proven application in the synthesis of cyclopentenone cores via the Conia-ene reaction, a powerful tool for natural product chemists.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the orthogonal reactivity of its two key functional groups.
-
The β-Keto Ester: The acidic α-protons of the β-keto ester are readily deprotonated to form a stabilized enolate. This nucleophilic species can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and aldol condensations. Furthermore, the ketone and ester carbonyls themselves are electrophilic centers susceptible to nucleophilic attack.
-
The Terminal Alkyne: The terminal alkyne provides a versatile handle for a multitude of transformations. It can undergo metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, "click" chemistry (cycloadditions), and hydration to form methyl ketones. Crucially, it can also act as an electrophile when activated by a transition metal, setting the stage for intramolecular nucleophilic attack.
This dual functionality allows for a synthetic strategy wherein the alkyne is either pre-functionalized before a cyclization event, or it participates directly in a ring-forming reaction initiated by the enolate of the β-keto ester.
Application in Cyclopentenone Synthesis: The Conia-Ene Reaction
A significant application of this compound and related β-alkynyl β-ketoesters is in the construction of cyclopentenone rings through the Conia-ene reaction. This intramolecular reaction involves the nucleophilic attack of the enol or enolate of the β-keto ester onto a metal-activated alkyne. This transformation is a powerful method for the formation of five-membered carbocycles, which are prevalent in a wide array of natural products, including prostaglandins and various terpenoids.
The Conia-ene reaction of this compound results in the formation of a methyl 2-methylenecyclopentan-1-one-2-carboxylate derivative. The exocyclic double bond can then be isomerized to the more thermodynamically stable endocyclic position, yielding a substituted cyclopentenone, a highly valuable synthetic intermediate.
Caption: Generalized workflow for the Conia-Ene cyclization of this compound.
Protocol: Copper(I)/Silver(I) Co-catalyzed Conia-Ene Cyclization
The following protocol is adapted from the literature for the cyclization of linear β-alkynyl β-ketoesters and is representative of a modern approach to the Conia-ene reaction.[1] This dual catalytic system has been shown to be effective for this transformation.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 154.16 | 30.8 | 0.2 | 1.0 |
| Copper(I) triflate benzene complex | 503.28 | 10.1 | 0.02 | 0.1 |
| Silver(I) hexafluoroantimonate (AgSbF6) | 343.62 | 6.9 | 0.02 | 0.1 |
| 1,2-Dichloroethane (DCE) | 98.96 | 5 mL | - | - |
| Argon (or Nitrogen) gas | - | - | - | - |
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) triflate benzene complex (10.1 mg, 0.02 mmol) and silver(I) hexafluoroantimonate (6.9 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Add 1,2-dichloroethane (5 mL) via syringe, followed by the addition of this compound (30.8 mg, 0.2 mmol).
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 95 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a short plug of silica gel to remove the metal catalysts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone product.
Causality Behind Experimental Choices
-
Dual Catalyst System: The use of a copper(I) and silver(I) co-catalyst system is crucial for the activation of the alkyne.[1] The Lewis acidic nature of these metal ions coordinates to the alkyne, making it more electrophilic and susceptible to intramolecular nucleophilic attack by the enol.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the enolate and inhibit the cyclization. Therefore, the use of a flame-dried apparatus and an inert atmosphere is essential.
-
High Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy for the cyclization.
Further Synthetic Applications and Future Directions
Beyond the Conia-ene reaction, the terminal alkyne of this compound can be leveraged in other powerful synthetic transformations relevant to natural product synthesis.
Sonogashira Coupling
The terminal alkyne can be coupled with a variety of aryl or vinyl halides or triflates using a palladium catalyst and a copper(I) co-catalyst. This allows for the introduction of additional complexity and the construction of larger carbon skeletons. The resulting enyne or arylyne can then undergo further transformations, such as intramolecular Diels-Alder reactions or other cyclizations, to build polycyclic systems.
Caption: Sonogashira coupling of this compound.
Protocol: Synthesis of this compound
The title compound is typically prepared by the alkylation of methyl acetoacetate with a propargyl halide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Mmol | Equivalents |
| Methyl acetoacetate | 116.12 | 1.16 g (1.0 mL) | 10 | 1.0 |
| Sodium hydride (60% disp.) | 40.00 | 0.44 g | 11 | 1.1 |
| Propargyl bromide (80% in toluene) | 118.96 | 1.49 g (1.1 mL) | 10 | 1.0 |
| Anhydrous THF | 72.11 | 50 mL | - | - |
Experimental Procedure
-
Preparation of the Enolate: To a suspension of sodium hydride (0.44 g, 11 mmol) in anhydrous THF (30 mL) at 0 °C under an argon atmosphere, add methyl acetoacetate (1.16 g, 10 mmol) dropwise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Alkylation: Add a solution of propargyl bromide (1.49 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to yield this compound.
Caption: Synthesis of this compound via alkylation of methyl acetoacetate.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo intramolecular cyclizations, such as the Conia-ene reaction, to form substituted cyclopentenones makes it a powerful tool for the synthesis of natural product core structures. Furthermore, the presence of a terminal alkyne opens up a wide range of possibilities for further functionalization through modern cross-coupling reactions. The protocols and strategies outlined in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for the application of this potent synthetic intermediate in their own research endeavors.
References
-
Zhang, J., Schmalz, H.-G. (2006). Copper/Silver-Cocatalyzed Conia-Ene Reaction of Linear β-Alkynic β-Ketoesters. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
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Application Notes & Protocols: Methyl 3-oxohept-6-ynoate as a Versatile Synthon for Heterocyclic Chemistry
Abstract
Methyl 3-oxohept-6-ynoate is a uniquely functionalized molecule that serves as a powerful and versatile building block in modern organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its structure incorporates both a β-keto ester moiety and a terminal alkyne, providing two distinct and highly reactive handles for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of medicinally relevant heterocyclic compounds, including pyrazoles, isoxazoles, and pyridines. The causality behind experimental choices is explained, empowering researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery and development, the efficient synthesis of novel molecular architectures is paramount.[1][2] Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the development of building blocks that can be readily converted into these scaffolds is a key objective. This compound (Figure 1) emerges as a preeminent tool in this context.
The molecule's value lies in its orthogonal reactivity:
-
The β-keto ester system is a classic 1,3-dielectrophile, primed for cyclocondensation reactions with dinucleophiles to form five- and six-membered rings.[3]
-
The terminal alkyne provides a gateway to a rich variety of transformations, including cycloadditions, transition-metal-catalyzed cyclizations, and C-C bond-forming reactions like the Sonogashira coupling.[4][5][6]
This dual functionality allows for stepwise or one-pot syntheses of complex heterocycles, making it an invaluable asset for creating libraries of compounds for biological screening.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is critical for safe and effective handling.
| Property | Value | Source |
| CAS Number | 100330-50-5 | [7][8][9] |
| Molecular Formula | C₈H₁₀O₃ | [7] |
| Molecular Weight | 154.16 g/mol | N/A |
| IUPAC Name | This compound | [9] |
| Appearance | Colorless to Yellow Liquid or Solid | [7] |
| InChI Key | HSZWYTRZAPFGTG-UHFFFAOYSA-N | [7][9] |
| Storage | Store in freezer under -20°C, sealed in dry conditions. | [7] |
| Safety | Warning. H302: Harmful if swallowed. GHS07 pictogram. | [7] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.
Core Reactivity & Synthetic Pathways
The synthetic utility of this compound stems from its two key functional groups, which can be targeted selectively or used in concert to build molecular complexity. The diagram below illustrates the primary reaction pathways for heterocyclic synthesis.
Caption: Key synthetic routes to heterocycles from this compound.
Application & Protocol: Synthesis of 5-(But-3-yn-1-yl)-1H-pyrazol-3-ol
The reaction between a 1,3-dicarbonyl compound and hydrazine is a cornerstone of pyrazole synthesis, known as the Knorr synthesis.[10] This protocol adapts the method for this compound.
Scientific Rationale
The reaction proceeds via initial condensation of one of the hydrazine nitrogens with the more electrophilic C3 ketone of the β-keto ester. This is followed by an intramolecular cyclization where the second hydrazine nitrogen attacks the ester carbonyl. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. Using hydrazine hydrate (NH₂NH₂·H₂O) results in an N-unsubstituted pyrazole. The product exists in its more stable pyrazolone tautomeric form.
Experimental Protocol
Workflow Diagram:
Caption: Experimental workflow for pyrazole synthesis.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 154.16 | 1.00 g | 6.49 mmol |
| Hydrazine Hydrate (~64%) | 50.06 | 0.34 mL | 6.81 mmol |
| Absolute Ethanol | 46.07 | 20 mL | - |
| Glacial Acetic Acid | 60.05 | 2 drops | (catalyst) |
| Silica Gel (230-400 mesh) | - | As needed | - |
| Ethyl Acetate / Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 6.49 mmol). Dissolve the starting material in absolute ethanol (20 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add hydrazine hydrate (0.34 mL, 6.81 mmol, 1.05 eq.) dropwise over 5 minutes. Causality Note: The dropwise addition at low temperature helps to control the initial exothermic condensation reaction. Add two drops of glacial acetic acid to catalyze the imine formation.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is taken to the next step.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 30% to 50% ethyl acetate in hexane to afford the pure pyrazole product.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Expected Yield: 75-85%.
Application & Protocol: Synthesis of 5-(But-3-yn-1-yl)isoxazol-3-ol
The synthesis of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine is a highly reliable and widely used transformation.[11][12]
Scientific Rationale
Similar to pyrazole synthesis, this reaction begins with the condensation of hydroxylamine with the ketone at C3. The intramolecular cyclization is then triggered by the attack of the hydroxylamine oxygen onto the ester carbonyl, followed by dehydration to yield the aromatic isoxazole ring. The choice of hydroxylamine hydrochloride requires the addition of a base (like sodium acetate) to liberate the free hydroxylamine nucleophile in situ.
Experimental Protocol
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 154.16 | 1.00 g | 6.49 mmol |
| Hydroxylamine Hydrochloride | 69.49 | 0.495 g | 7.14 mmol |
| Sodium Acetate | 82.03 | 0.585 g | 7.14 mmol |
| Ethanol / Water (4:1) | - | 25 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.49 mmol), hydroxylamine hydrochloride (0.495 g, 7.14 mmol, 1.1 eq.), and sodium acetate (0.585 g, 7.14 mmol, 1.1 eq.) in a 4:1 mixture of ethanol and water (25 mL).
-
Reaction: Heat the mixture to reflux for 6 hours. Causality Note: The aqueous ethanol solvent system is ideal as it dissolves both the organic starting material and the inorganic salts.
-
Workup: After cooling to room temperature, remove the ethanol via rotary evaporation. Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography (40% ethyl acetate in hexane) to yield the pure isoxazole. Expected Yield: 70-80%.
Prospective Application: Transition-Metal Catalyzed Pathways
The terminal alkyne in this compound is a feature of significant synthetic potential, particularly for transition-metal-catalyzed reactions.[4][5] A notable example is the Conia-ene reaction, an intramolecular addition of a carbon nucleophile (like the enol or enolate of the β-keto ester) across the alkyne.[9]
Conceptual Pathway: Gold-Catalyzed Cyclization to a Dihydropyranone
A potential, yet to be fully explored, pathway involves the treatment of this compound with a gold(I) or gold(III) catalyst. Gold catalysts are highly alkynophilic and could activate the alkyne towards intramolecular nucleophilic attack from the enolized β-keto ester oxygen, leading to a 6-endo-dig cyclization. This would furnish a substituted dihydropyranone ring system, another valuable heterocyclic core. Further research in this area could unlock novel and efficient synthetic routes.
Conclusion
This compound stands out as a highly effective and versatile building block for the synthesis of a range of important heterocyclic compounds. The protocols detailed herein for the synthesis of pyrazoles and isoxazoles are robust, high-yielding, and grounded in well-established chemical principles.[10][11][12][13] The presence of the terminal alkyne further broadens its synthetic utility, opening avenues for advanced transition-metal-catalyzed transformations. For researchers in medicinal chemistry and drug development, mastering the application of this synthon provides a reliable and efficient strategy for the generation of novel molecular entities.
References
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MOLBASE Encyclopedia. methyl 3-oxohept-6-enoate|30414-57-4. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. [Link]
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Organic Chemistry Portal. Isoxazole synthesis. [Link]
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Semantic Scholar. Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. [Link]
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Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. International Journal of ChemTech Research. [Link]
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PubChem. Methyl 3-oxoheptanoate | C8H14O3 | CID 546075. [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
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The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. NIH Public Access. [Link]
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Organic Chemistry Portal. Pyridine synthesis. [Link]
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Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
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Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
- Processes for preparing 3-amino-isoxazoles.
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Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polyolefins Journal. [Link]
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Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]
- Process for the synthesis of 3-methyl-pyridine.
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Investigation of the Adsorption and Reactions of Methyl Radicals on Transition Metal (M = Co, Ni, Pd, Pt) (111) Surfaces in Aqueous Suspensions. MDPI. [Link]
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Transition‐Metal Catalyzed Reactions. ResearchGate. [Link]
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Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]
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This compound - CAS:100330-50-5. Sunway Pharm Ltd. [Link]
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Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry. [Link]
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The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. [Link]
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Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. MDPI. [Link]
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Synthesis some of heterocyclic compounds derived from thymol. ResearchGate. [Link]
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Malonates in Cyclocondensation Reactions. MDPI. [Link]
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Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
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Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. [Link]
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Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment- Based Drug Discovery. ChemRxiv. [Link]
-
An Efficient Synthesis of 8-Hydroxy-6,7-dimethoxy-3-methylisocoumarin (6-O-Methylreticulol). ResearchGate. [Link]
-
The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts. PubMed Central. [Link]
-
Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. MDPI. [Link]
-
Synthesis of aromatic heterocycles. ResearchGate. [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. ResearchGate. [Link]
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Application Notes & Protocols: Methyl 3-oxohept-6-ynoate in the Synthesis of Prostaglandin Intermediates
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the efficient construction of complex molecular architectures is paramount. Methyl 3-oxohept-6-ynoate, a bifunctional molecule incorporating both a β-keto ester and a terminal alkyne, represents a valuable and versatile building block for medicinal chemists.[1][2] The inherent reactivity of these functionalities allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of various pharmaceutical intermediates. This guide provides an in-depth exploration of the application of this compound in the synthesis of a key intermediate for prostaglandins, a class of potent lipid compounds with a wide array of physiological effects.
Prostaglandins are involved in numerous biological processes, including inflammation, blood pressure regulation, and reproduction. Consequently, their synthetic analogues are crucial components of many therapeutic agents. A common and efficient strategy for the total synthesis of prostaglandins involves the construction of a cyclopentenone core, which is later elaborated to the final complex structure. The Pauson-Khand reaction, a powerful cobalt-catalyzed [2+2+1] cycloaddition, has emerged as a premier method for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide.[3] This application note will detail a protocol for the synthesis of a prostaglandin E1 (PGE1) precursor, leveraging the unique structure of this compound in a Pauson-Khand reaction.
Synthesis of a Prostaglandin E1 Precursor via Pauson-Khand Reaction
The terminal alkyne of this compound is an ideal handle for the Pauson-Khand reaction. By reacting it with an appropriate alkene and a source of carbon monoxide in the presence of a cobalt catalyst, a highly functionalized cyclopentenone can be constructed in a single step. This cyclopentenone then serves as a key intermediate for the elaboration into prostaglandins such as PGE1.
Experimental Workflow: Pauson-Khand Cycloaddition
This protocol outlines the synthesis of a functionalized cyclopentenone, a direct precursor to the core structure of Prostaglandin E1, starting from this compound.
Caption: Workflow for the synthesis of a Prostaglandin E1 precursor.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Octacarbonyldicobalt (Co₂(CO)₈)
-
Alkene (e.g., Ethylene or a protected functionalized alkene)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: To the solution, add octacarbonyldicobalt (1.1 eq) in one portion. The color of the solution will typically change, indicating the formation of the cobalt-alkyne complex.
-
Alkene Introduction: Introduce the alkene (excess) into the reaction mixture. If using a gaseous alkene like ethylene, it can be bubbled through the solution or maintained at a positive pressure.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The excess cobalt carbonyl can be decomposed by exposure to air or by the addition of a mild oxidizing agent.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone prostaglandin precursor.
Mechanism & Rationale: The Power of the Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that proceeds through a series of organometallic intermediates.[3] The generally accepted mechanism, first proposed by Magnus, provides a framework for understanding the transformation.
Sources
Application Note: Chemoselective Alkylation of Methyl 3-oxohept-6-ynoate for Advanced Intermediate Synthesis
Abstract
This application note provides a comprehensive technical guide for the selective alkylation of Methyl 3-oxohept-6-ynoate, a bifunctional molecule of significant interest in the synthesis of complex organic scaffolds and active pharmaceutical ingredients. We present detailed protocols for achieving chemoselective C-alkylation at two distinct nucleophilic positions: the α-carbon of the β-keto ester and the terminal alkyne. The causality behind experimental choices, particularly the selection of base and reaction conditions to control the site of alkylation, is thoroughly discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: The Synthetic Versatility of a Bifunctional Building Block
This compound is a valuable synthetic intermediate possessing two key functional groups amenable to alkylation: a β-keto ester and a terminal alkyne.[1] The β-keto ester moiety can be readily deprotonated at the α-carbon (C2) to form a stabilized enolate, while the terminal alkyne's proton can be abstracted by a sufficiently strong base to generate a nucleophilic acetylide.[2][3] The ability to selectively functionalize one of these positions in the presence of the other opens up diverse synthetic pathways for the construction of complex molecular architectures. This controlled functionalization is paramount in multi-step syntheses where protecting group strategies can be minimized, leading to more efficient and atom-economical routes.
This document outlines two distinct protocols for the selective alkylation of this compound, providing the chemical logic and experimental details necessary for successful implementation in a laboratory setting.
Mechanistic Insights: Controlling Chemoselectivity
The key to the selective alkylation of this compound lies in the differential acidity of the two protons at the potential reaction sites.
-
α-Proton of the β-Keto Ester (C2): The protons on the carbon flanked by the two carbonyl groups (the ketone and the ester) are significantly acidic, with a pKa of approximately 11 in a typical β-keto ester like ethyl acetoacetate.[3] This increased acidity is due to the stabilization of the resulting conjugate base (the enolate) through resonance, where the negative charge is delocalized onto both oxygen atoms.[4][5] This allows for the use of relatively mild bases for deprotonation.
-
Terminal Alkyne Proton (C7): The proton on the sp-hybridized carbon of the terminal alkyne is considerably less acidic, with a pKa of about 25.[2][6] The stability of the resulting acetylide anion is attributed to the high s-character of the sp orbital, which holds the lone pair of electrons closer to the nucleus. Deprotonation of the terminal alkyne requires a much stronger base than that needed for the α-proton of the β-keto ester.[7][8]
This significant difference in pKa values is the foundation for achieving chemoselectivity. A weaker base will selectively deprotonate the more acidic α-carbon, leaving the terminal alkyne untouched. Conversely, a very strong base will deprotonate the less acidic terminal alkyne.
Diagram of Alkylation Pathways
Caption: Logical workflow for selective alkylation.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: Selective Alkylation at the α-Carbon (C2)
This protocol utilizes a relatively weak base to selectively form the enolate at the C2 position, followed by quenching with an electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Ice bath
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Solvent Addition: Add anhydrous THF via cannula to the flask.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred NaH suspension. Hydrogen gas evolution will be observed. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Alkylation at the Terminal Alkyne (C7)
This protocol employs a strong base to deprotonate the terminal alkyne, enabling subsequent alkylation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Dry ice/acetone bath
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Protocol 1 (C2 Alkylation) | Protocol 2 (C7 Alkylation) |
| Base | Sodium Hydride (NaH) | n-Butyllithium (n-BuLi) |
| Base Equivalents | 1.1 | 1.05 |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Typical Reaction Time | 3 - 12 hours | 2 - 6 hours |
| Expected Yield | 75 - 90% | 70 - 85% |
| Key Consideration | Selective deprotonation of the more acidic α-proton. | Requires very low temperatures to prevent side reactions. |
Workflow Diagram
Caption: Experimental decision workflow.
Conclusion
The protocols detailed in this application note demonstrate the feasibility of achieving high chemoselectivity in the alkylation of the bifunctional starting material, this compound. By carefully selecting the base and controlling the reaction temperature, researchers can direct the alkylation to either the α-carbon of the β-keto ester or the terminal alkyne. This control provides access to a wide array of substituted intermediates, thereby expanding the synthetic utility of this versatile building block for applications in drug discovery and complex molecule synthesis.
References
-
University of Calgary. (n.d.). Acidity of Terminal Alkynes. Retrieved from [Link]
-
Quora. (2019). What bases can deprotonate an alkyne?. Retrieved from [Link]
-
PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2019). Deprotonation of alkynes to make acetylides. YouTube. Retrieved from [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
chemistNATE. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Retrieved from [Link]
-
NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
HETEROCYCLES. (1992). ALKYLATION OF 3-ETHYL-2-METHYL.-4-OXO-4,5,6,7-TETRAHYDROOLE. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Synthesis of New Bifunctional Compounds Which Selectively Alkylate Guanines in DNA. Retrieved from [Link]
-
OC Lectures. (2021). Esters to Ketones, Part 2: Ionic Enolates. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
Organic Letters. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of bifunctional alkylating agents on DNA. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Retrieved from [Link]
-
Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Retrieved from [Link]
-
ResearchGate. (2021). (2R,4S,5S)-5-Methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate. Retrieved from [Link]
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Application Notes & Protocols: Methyl 3-oxohept-6-ynoate as a Versatile Precursor for "Clickable" Photoaffinity Probes
Abstract
Photoaffinity labeling (PAL) is a powerful chemical biology technique for identifying the protein targets of small molecules, elucidating binding sites, and mapping complex molecular interactions directly within a native biological system.[1][2] The design of an effective photoaffinity probe (PAP) is paramount and typically involves three key components: a pharmacophore for target recognition, a photoreactive group for covalent crosslinking, and a reporter tag for detection and enrichment.[1][3] This guide details the strategic use of Methyl 3-oxohept-6-ynoate, a versatile and commercially available precursor[4], for the streamlined synthesis of bifunctional, "clickable" photoaffinity probes. We provide the scientific rationale behind probe design, detailed synthetic protocols for incorporating common photoactivatable moieties, and a comprehensive workflow for executing a target identification experiment in cell-based systems.
Introduction: The Logic of a Trifunctional Precursor
The core challenge in drug discovery and chemical biology is often the deconvolution of a molecule's mechanism of action, which begins with identifying its direct binding partners.[5][6] Photoaffinity labeling addresses this by converting a transient, non-covalent protein-ligand interaction into a stable, covalent bond upon UV irradiation.[1] The ideal probe should closely mimic the parent compound to retain biological activity while incorporating the necessary chemical machinery for crosslinking and detection.[1]
The advent of bioorthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized probe design.[1][7] Instead of attaching a bulky reporter tag like biotin directly to the probe, one can incorporate a small, inert terminal alkyne.[3][7] After photocrosslinking in a complex biological environment (e.g., live cells), the alkyne handle can be selectively "clicked" to an azide-functionalized reporter tag for subsequent enrichment and analysis.[8][9] This two-step approach minimizes perturbation of the probe's interaction with its target.[1]
This compound is an ideal scaffold for this modern approach. Its structure contains two key functionalities:
-
A β-Keto Ester System: This moiety is a versatile chemical handle for elaborating the pharmacophore or attaching a photoreactive group.
-
A Terminal Alkyne: This serves as the bioorthogonal "click" handle, enabling late-stage functionalization with reporter tags.
This guide will demonstrate how to leverage these features to build sophisticated chemical tools for target discovery.
Section 1: The Precursor - Structure and Reactivity
This compound provides a robust starting point for probe synthesis. Its bifunctional nature allows for a modular and convergent synthetic strategy.
Caption: Key functional handles of the this compound precursor.
Section 2: Design and Synthesis of Photoaffinity Probes
The conversion of this compound into a functional PAP involves the strategic installation of a photoreactive group and, if necessary, modification to attach a specific pharmacophore. The choice of the photoreactive moiety is critical and depends on the specific application.
Selecting the Photoreactive Group
Diazirines and benzophenones are the most common choices for modern PAL experiments.[1] Each has distinct advantages and disadvantages that must be considered during the design phase.
| Feature | Aryl/Alkyl Diazirine | Benzophenone |
| Activation λ (nm) | ~350-380 nm[10] | ~350-360 nm[1][10] |
| Reactive Intermediate | Carbene (highly reactive, short-lived)[10][11] | Triplet Diradical (less reactive, longer-lived)[1][10] |
| Reactivity | Inserts into C-H, N-H, O-H bonds | Primarily abstracts H-atoms from C-H bonds[1] |
| Size & Sterics | Small, minimal steric footprint[5][11] | Bulky, can perturb ligand binding[1][10] |
| Stability | Generally stable in dark; trifluoromethylphenyl diazirines are very stable[1][5] | Highly stable to various chemical conditions[12] |
| Irradiation Time | Short (seconds to minutes)[13] | Longer (minutes to hours), can increase non-specific labeling[1][10] |
Expert Insight: For most applications, diazirines are preferred due to their small size and high reactivity, which can lead to more efficient and precise crosslinking.[5][6] Benzophenones are a robust alternative, especially when the bulk can be accommodated by the target's binding site or when a longer-lived reactive species is desired.[1][14]
Protocol: Synthesis of a Diazirine-Containing "Minimalist" Probe
This protocol describes a general strategy to convert the precursor into a probe where a minimalist diazirine linker is attached. This approach is ideal when the pharmacophore is the precursor itself or a simple derivative.
Caption: General workflow for synthesizing a diazirine-based photoaffinity probe.
Detailed Steps:
-
Saponification: To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/H₂O, add lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture to pH ~3-4 with 1M HCl and extract the carboxylic acid product with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add an appropriate amine-functionalized diazirine, such as 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)propan-1-amine (1.1 eq). Cool the mixture to 0 °C and add HATU (1.2 eq) and DIPEA (2.5 eq). Allow the reaction to warm to room temperature and stir overnight.[15]
-
Causality Note: HATU is a preferred coupling reagent for minimizing racemization and achieving high yields in amide bond formation. DIPEA is a non-nucleophilic base used to activate the reaction.
-
-
Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the diazirine-containing probe.
-
Trustworthiness Note: Throughout the synthesis, protect diazirine-containing compounds from prolonged exposure to direct light to prevent premature activation.[13]
-
Section 3: Application Protocol - In-Cell Target Identification
This section provides a comprehensive protocol for using a clickable probe, synthesized from this compound, to identify its cellular binding partners.
Caption: Experimental workflow for photoaffinity labeling and target identification.
Detailed Step-by-Step Methodology: [1][8][16]
-
Cell Treatment: Culture your cells of interest to ~80-90% confluency. Treat the cells with the alkyne-functionalized photoaffinity probe at a predetermined optimal concentration (typically 1-10 µM) for a suitable duration (e.g., 1-4 hours) in serum-free media.
-
Self-Validation: Include crucial controls: (i) a vehicle-only (e.g., DMSO) control, and (ii) a competition control where cells are pre-incubated with an excess (e.g., 50-100 fold) of the parent compound (without the photoreactive group) before adding the probe. Successful competition indicates specific binding.
-
-
Photocrosslinking: Wash the cells with cold PBS to remove excess probe. Keeping the cells on ice, irradiate them with UV light (e.g., 365 nm) for 5-15 minutes using a suitable UV lamp.
-
Expert Insight: The duration and intensity of UV exposure must be optimized. Insufficient irradiation leads to low crosslinking efficiency, while excessive exposure can cause cellular damage and non-specific labeling.[1]
-
-
Cell Lysis: After irradiation, scrape the cells into a lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). Sonicate or vortex the lysate to ensure complete cell disruption and solubilization of proteins. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the proteome.
-
Click Chemistry (CuAAC): [9] To the clarified proteome (~1 mg total protein), add the following click-reaction components in order: Biotin-Azide (e.g., 100 µM), a copper(I)-stabilizing ligand like TBTA (e.g., 100 µM), and freshly prepared copper(II) sulfate (CuSO₄, 1 mM). Finally, initiate the reaction by adding a reducing agent like sodium ascorbate (5 mM). Incubate at room temperature for 1 hour with gentle rotation.
-
Affinity Enrichment: Add streptavidin-conjugated magnetic or agarose beads to the reaction mixture. Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads and wash them extensively with lysis buffer and then with a high-stringency buffer (e.g., containing 1% SDS) followed by washes with buffers like urea and ammonium bicarbonate to remove non-specifically bound proteins.
-
Elution and Proteomic Preparation: Elute the bound proteins from the beads using a biotin-containing buffer or, more commonly for mass spectrometry, perform an on-bead digest. Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate), add a reducing agent (DTT) and an alkylating agent (iodoacetamide), and finally digest the proteins overnight with a protease like trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is then searched against a protein database to identify the proteins that were covalently labeled by the probe. Proteins that are significantly enriched in the probe-treated sample compared to controls are considered potential targets.
References
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Smith, E., & Collins, I. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. Journal of Medicinal Chemistry. [Link][5]
-
Hill, Z., & Robertson, A. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. ACS Chemical Neuroscience. [Link][13]
-
Mackinnon, A., & Spilling, C. (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis. PubMed. [Link][6]
-
Seneviratne, U., & Cravatt, B. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link][8]
-
Dubey, R., & Lönnberg, H. (2019). Photoaffinity labeling in target- and binding-site identification. Molecules. [Link][1]
-
Jones, P., & Hamilton, A. (2023). Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. RSC Chemical Biology. [Link][15]
-
Various Authors. (n.d.). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link][3]
-
Various Authors. (n.d.). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link][2]
-
Qvit, N., & Shalev, D. (2008). Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. Biopolymers. [Link][12]
-
Various Authors. (n.d.). The standard experimental protocol for the photoaffinity method. ResearchGate. [Link][16]
-
Piatnitski, E., & Chavez, F. (2012). Development of clickable active site-directed photoaffinity probes for γ-secretase. Bioorganic & Medicinal Chemistry Letters. [Link][9]
-
Dong, M., & Jüppner, H. (1997). Design, Synthesis and Utility of Novel Benzophenone-Containing Calcitonin Analogs for Photoaffinity Labeling the Calcitonin Receptor. Journal of Biological Chemistry. [Link][14]
-
Various Authors. (n.d.). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. National Institutes of Health (NIH). [Link][7]
-
Wang, Y., & Chen, X. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances. [Link][11]
-
Parker, C., & Kálmán, F. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. [Link][10]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Methyl 3-oxohept-6-ynoate
Introduction
Methyl 3-oxohept-6-ynoate is a versatile bifunctional molecule containing a β-keto ester moiety and a terminal alkyne.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures. The selective reduction of the ketone at the C3 position to the corresponding secondary alcohol, methyl 3-hydroxyhept-6-ynoate, is a critical transformation that opens avenues to a diverse range of chiral and achiral intermediates for drug discovery and development.
This technical guide provides detailed experimental procedures for both the non-selective and the highly enantioselective reduction of this compound. We will explore the use of a common achiral reducing agent, sodium borohydride, and delve into state-of-the-art catalytic asymmetric methods, namely the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. The causality behind experimental choices, safety protocols, and methods for product purification and analysis are discussed in depth to ensure scientific integrity and reproducibility.
Chemical Properties and Reactivity
This compound possesses two primary reactive sites: the electrophilic ketone and ester carbonyl groups, and the acidic protons on the α-carbon (C2) situated between them.[1] The terminal alkyne offers a third site for functionalization, which must be considered when choosing a reduction method to ensure chemoselectivity. The primary goal of the protocols described herein is the selective reduction of the C3 ketone without affecting the ester or the alkyne functionalities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 100330-50-5[2] |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents (e.g., methanol, ethanol, THF, dichloromethane) |
Protocol 1: Achiral Reduction using Sodium Borohydride
This protocol describes a straightforward and cost-effective method for the synthesis of racemic methyl 3-hydroxyhept-6-ynoate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces ketones to alcohols in the presence of esters and alkynes.[3]
Materials and Equipment
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation in a fume hood.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude methyl 3-hydroxyhept-6-ynoate can be purified by flash column chromatography on silica gel.[5]
Safety Precautions for Sodium Borohydride
-
Sodium borohydride is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.
-
It reacts violently with water to release flammable gases which may ignite spontaneously.
-
Always handle sodium borohydride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile or neoprene gloves.[4][6]
-
Store in a tightly closed container in a dry and well-ventilated place, away from water and acids.[4][7]
Protocol 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[8][9] It utilizes a chiral oxazaborolidine catalyst and borane as the stoichiometric reducing agent.[10][11] This method typically provides high enantiomeric excess (ee).[12]
Materials and Equipment
-
This compound
-
(R)- or (S)-CBS oxazaborolidine catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)
-
Borane-tetrahydrofuran complex solution (BH₃·THF, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Dry glassware
-
Syringes and needles
Experimental Workflow
Caption: Workflow for Noyori asymmetric hydrogenation.
Experimental Procedure
-
Reactor Charging: In a glovebox or under a stream of inert gas, charge the high-pressure reactor with this compound (1.0 eq), the Ru(II)-BINAP catalyst (0.001-0.01 eq), and degassed methanol.
-
Sealing and Purging: Seal the reactor and connect it to a hydrogen gas line in a well-ventilated fume hood. [13]Purge the reactor several times with hydrogen gas to remove any residual air. [14][15]3. Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm) and heat to the appropriate temperature (e.g., 25-100 °C). [16]Stir the reaction mixture vigorously.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen gas.
-
Shutdown and Work-up: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the reactor with an inert gas. [13]6. Catalyst Removal and Purification: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure and purify the resulting chiral alcohol as needed.
Safety Precautions for Catalytic Hydrogenation
-
Hydrogenation reactions pose significant fire and explosion hazards due to the use of flammable hydrogen gas and potentially pyrophoric catalysts (like palladium on carbon, though the specified Ru catalyst is less so). [14][17][18]* Always conduct hydrogenation reactions in a dedicated, well-ventilated fume hood, and ensure there are no nearby ignition sources. [17][18]* Use a properly functioning high-pressure reactor and never exceed its rated pressure or temperature. [13][15]* The catalyst, especially after use, can be pyrophoric and should be handled with care, often wetted with water for disposal. [14][18]
Data Analysis and Characterization
The successful reduction of this compound to methyl 3-hydroxyhept-6-ynoate can be confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for Product Characterization
| Technique | Expected Observations for Methyl 3-hydroxyhept-6-ynoate |
| ¹H NMR | Appearance of a new multiplet in the 3.5-4.5 ppm region for the CH-OH proton. Disappearance of the singlet for the α-protons of the keto ester. Appearance of a broad singlet for the -OH proton. |
| ¹³C NMR | Appearance of a new signal in the 60-75 ppm region for the CH-OH carbon. Disappearance of the ketone carbonyl signal around 200 ppm. |
| IR Spectroscopy | Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. Disappearance of the ketone C=O stretching band around 1715 cm⁻¹. The ester C=O stretch will remain around 1735 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₁₂O₄). |
For asymmetric reductions, the enantiomeric excess (ee) of the chiral alcohol product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase. [19]
Conclusion
The reduction of this compound is a fundamental transformation that can be achieved through various methodologies. For the synthesis of the racemic alcohol, sodium borohydride offers a simple and efficient route. For applications requiring high enantiopurity, the CBS reduction and Noyori asymmetric hydrogenation are robust and reliable catalytic methods. The choice of method will depend on the specific requirements of the research or drug development program, including scalability, cost, and desired stereochemical outcome. Adherence to the detailed protocols and safety precautions outlined in this guide is paramount for successful and safe experimentation.
References
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- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
- Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858.
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Application Notes & Protocols: The Pauson-Khand Reaction of Methyl 3-oxohept-6-ynoate
Abstract
The Pauson-Khand reaction (PKR) stands as a cornerstone of modern synthetic chemistry, offering a powerful and convergent strategy for the construction of cyclopentenone frameworks.[1][2][3][4] This [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide has found extensive application in the total synthesis of complex natural products.[1][4][5] This guide provides an in-depth analysis of the application of Methyl 3-oxohept-6-ynoate, a versatile alkynyl β-keto ester, as a substrate in the intermolecular Pauson-Khand reaction. We will explore the mechanistic underpinnings, detail field-proven experimental protocols, and discuss the critical parameters governing reaction efficiency and selectivity.
Introduction: The Strategic Value of the Pauson-Khand Reaction
First reported by Ihsan Khand and Peter Pauson in the early 1970s, the Pauson-Khand reaction is a transition metal-mediated formal [2+2+1] cycloaddition that efficiently assembles α,β-cyclopentenones.[6][7] The reaction's ability to create significant molecular complexity, forming up to three new chemical bonds and one or two rings in a single step, makes it an invaluable tool for synthetic chemists.[3][8]
Initially, the reaction required stoichiometric amounts of dicobalt octacarbonyl [Co₂(CO)₈] and often harsh thermal conditions.[6][8] However, significant advancements have led to the development of milder, more efficient catalytic systems employing not only cobalt but also other transition metals like rhodium, iridium, palladium, and ruthenium.[1][6][9] Furthermore, the intramolecular variant of the PKR (IPKR) has proven exceptionally powerful for constructing fused bicyclic systems with high degrees of stereocontrol.[3][10]
Our focus here is on the intermolecular Pauson-Khand reaction, utilizing This compound as the alkyne component. This substrate is particularly interesting due to the presence of the β-keto ester moiety, which offers a versatile handle for subsequent synthetic transformations in drug discovery and materials science.
Mechanistic Insights: The Cobalt-Catalyzed Pathway
While the precise mechanism can vary with the choice of metal catalyst, the pathway for the classical stoichiometric cobalt-mediated reaction is widely accepted and provides a solid framework for understanding the transformation.[6][8][11] The mechanism proposed by Magnus is considered the standard model.[3][11]
The key steps are as follows:
-
Complexation: The reaction initiates with the formation of a stable hexacarbonyl dicobalt-alkyne complex between this compound and Co₂(CO)₈.
-
Ligand Dissociation & Alkene Coordination: Loss of a carbonyl ligand from one of the cobalt centers creates a vacant coordination site, which is then occupied by the incoming alkene.
-
Cyclometallation: The coordinated alkene undergoes insertion into a cobalt-carbon bond of the alkyne, forming a five-membered metallacyclopentene intermediate. This step is often rate-determining and dictates the stereochemical outcome of the reaction.[6]
-
CO Insertion: A migratory insertion of a carbon monoxide ligand into a cobalt-alkyl bond occurs, expanding the metallacycle to a six-membered ring.
-
Reductive Elimination: The final step involves reductive elimination, which forms the C-C bond that closes the cyclopentenone ring and releases the final product, liberating a cobalt species.
Regioselectivity Considerations
For terminal alkynes like this compound, the Pauson-Khand reaction exhibits predictable regioselectivity. The larger substituent on the alkyne (in this case, the entire keto-ester chain) consistently orients itself adjacent to the newly formed carbonyl group in the cyclopentenone ring.[10][12] The regioselectivity with respect to unsymmetrical alkenes is generally less predictable but is governed by a combination of steric and electronic factors.[10]
Experimental Protocols
The following protocols provide a framework for conducting the Pauson-Khand reaction with this compound. The first describes the classic stoichiometric approach, which is robust and reliable. The second outlines a modern catalytic method, which is more atom-economical.
Protocol 1: Stoichiometric Cobalt-Mediated Reaction (N-Oxide Promotion)
This method uses N-methylmorpholine N-oxide (NMO) as a promoter, which facilitates CO dissociation at lower temperatures, often leading to cleaner reactions and higher yields compared to purely thermal methods.
Materials & Reagents
| Reagent/Material | Formula | CAS No. | Notes |
| This compound | C₈H₁₀O₃ | 100330-50-5 | Substrate |
| Dicobalt Octacarbonyl | Co₂(CO)₈ | 10210-68-1 | Handle in a fume hood; air-sensitive |
| Alkene (e.g., Norbornene) | C₇H₁₀ | 498-66-8 | Use 2-3 equivalents |
| N-Methylmorpholine N-oxide (NMO) | C₅H₁₁NO₂ | 7529-22-8 | Use anhydrous if possible |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous, distilled |
| Silica Gel | SiO₂ | 7631-86-9 | For column chromatography |
| Celite® | - | 61790-53-2 | Filter aid |
Step-by-Step Procedure
-
Complex Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or N₂), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M). Add solid dicobalt octacarbonyl (1.1 eq) in one portion. Stir the solution at room temperature. The solution will turn a deep red/brown. Monitor the formation of the alkyne-cobalt complex by TLC (typically complete within 1-2 hours).
-
Cycloaddition: Once complex formation is complete, add the alkene (2.0 eq) followed by NMO (3.0-4.0 eq). Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by TLC until the starting cobalt complex is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel or Celite® to remove the cobalt residues. The filtrate will be a pale yellow or colorless solution.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure cyclopentenone product.
Protocol 2: Catalytic Rhodium-Based Reaction
Rhodium catalysts offer a milder and more atom-economical alternative to stoichiometric cobalt, often proceeding under a balloon pressure of carbon monoxide.[1][13]
Materials & Reagents
| Reagent/Material | Formula | CAS No. | Notes |
| This compound | C₈H₁₀O₃ | 100330-50-5 | Substrate |
| Alkene (e.g., 1-Octene) | C₈H₁₆ | 111-66-0 | Use 1.5-2.0 equivalents |
| [Rh(CO)₂Cl]₂ | C₄Cl₂O₄Rh₂ | 14523-22-9 | Catalyst (1-5 mol%) |
| Toluene or 1,2-Dichloroethane (DCE) | - | - | Anhydrous, degassed solvent |
| Carbon Monoxide (CO) | CO | 630-08-0 | Use in a well-ventilated fume hood |
Step-by-Step Procedure
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the rhodium catalyst, [Rh(CO)₂Cl]₂ (e.g., 2.5 mol%).
-
Reagent Addition: Under an inert atmosphere, add the degassed solvent (e.g., Toluene, 0.1 M), followed by this compound (1.0 eq) and the alkene (1.5 eq).
-
CO Atmosphere: Purge the flask with carbon monoxide gas (balloon pressure is often sufficient).
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-110 °C.
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature and vent the CO atmosphere in a fume hood.
-
Purification: Concentrate the solvent under reduced pressure. The residue can be directly purified by flash column chromatography as described in Protocol 1.
Conclusion and Outlook
The Pauson-Khand reaction remains a highly reliable and versatile method for synthesizing complex cyclopentenones. This compound serves as an excellent alkyne precursor, yielding functionalized products amenable to further synthetic elaboration. While the classic stoichiometric cobalt-mediated reaction is robust, modern catalytic variants using rhodium and other metals offer milder conditions and improved atom economy, aligning with the principles of green chemistry. The choice of protocol will depend on the specific synthetic target, substrate compatibility, and available resources. Continued research into new catalysts and reaction conditions promises to further expand the already impressive scope of this powerful transformation.
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Green, M. A., & You, W. (2017). Recent Advances in the Pauson–Khand Reaction. Molecules, 22(4), 555. Retrieved from [Link]
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Park, K. H., Song, S. U., & Chung, Y. K. (2003). Pauson-Khand reactions catalyzed by entrapped rhodium complexes. Tetrahedron Letters, 44(14), 2827-2830. Retrieved from [Link]
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Wu, X., et al. (2018). Rhodium(i)-catalyzed Pauson–Khand-type reaction using formic acid as a CO surrogate: an alternative approach for indirect CO2 utilization. Green Chemistry, 20(1), 114-119. Retrieved from [Link]
-
del Pozo, C., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(10), 1226-1235. Retrieved from [Link]
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Deng, L.-J., et al. (2008). On the Mechanism of the Palladium Catalyzed Intramolecular Pauson−Khand-Type Reaction. The Journal of Organic Chemistry, 73(15), 6022-6029. Retrieved from [Link]
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Jeong, N., et al. (1997). Rhodium(I)-Catalyzed Intramolecular Pauson−Khand Reaction. Organometallics, 16(23), 4886-4888. Retrieved from [Link]
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Heravi, M. M., et al. (2022). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 12(1), 1-25. Retrieved from [Link]
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Adrio, J., & Carretero, J. C. (2015). Asymmetric Intermolecular Cobalt-Catalyzed Pauson–Khand Reaction Using a P-Stereogenic Bis-phosphane. Organic Letters, 17(1), 134-137. Retrieved from [Link]
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Heravi, M. M., et al. (2022). Application of Pauson–Khand reaction in the total synthesis of terpenes. RSC Advances, 12(1), 1-25. Retrieved from [Link]
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Barluenga, J., et al. (1999). The Pauson−Khand Reaction on Enynes Bearing a Pentacarbonylmetal (Cr, W) Carbene Tether. Organometallics, 18(21), 4275-4286. Retrieved from [Link]
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Hanson, B. E. (2002). Catalytic Pauson Khand and Related Cycloaddition Reactions. Comments on Inorganic Chemistry, 23(5-6), 289-318. Retrieved from [Link]
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Blanco-Urgoiti, J., et al. (2004). The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules. Chemical Society Reviews, 33(1), 32-42. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine. Angewandte Chemie International Edition, 46(19), 3495-3498. Retrieved from [Link]
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Li, J., et al. (2019). Type-II Pauson-Khand reaction of 1,8-enyne in the attempt of building 7/5 ring of (-)-caribenol A and DFT understanding. Tetrahedron Letters, 60(31), 2051-2054. Retrieved from [Link]
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Heravi, M. M., et al. (2022). Application of Pauson – Khand reaction in the total synthesis of terpenes. ResearchGate. Retrieved from [Link]
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Schore, N. E. (1991). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Organic Reactions, 1-90. Retrieved from [Link]
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Gibson, S. E., & Mainolfi, N. (2003). The Pauson–Khand Reaction: the Catalytic Age Is Here!. Angewandte Chemie International Edition, 42(16), 1800-1810. Retrieved from [Link]
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Moores, A., et al. (2006). Highly regioselective terminal alkynes hydroformylation and Pauson-Khand reaction catalysed by mesoporous organised zirconium oxide based powders. Chemical Communications, (2), 180-182. Retrieved from [Link]
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Asymmetric Synthesis of Methyl 3-oxohept-6-ynoate Derivatives: A Guide for Advanced Chemical Synthesis
Introduction: The Significance of Chiral β-Keto Esters in Modern Drug Discovery
In the landscape of contemporary pharmaceutical and agrochemical research, the synthesis of enantiomerically pure compounds is not merely a procedural step but a fundamental necessity.[1] The stereochemistry of a molecule is intrinsically linked to its biological activity, with different enantiomers often exhibiting vastly different pharmacological, metabolic, and toxicological profiles.[1] Within the vast arsenal of chiral building blocks available to synthetic chemists, β-keto esters stand out as exceptionally versatile intermediates.[2][3] Their inherent bifunctionality, characterized by electrophilic carbonyl carbons and an acidic α-proton, allows for a diverse range of chemical transformations.[2][4]
Methyl 3-oxohept-6-ynoate and its derivatives are particularly valuable synthons in medicinal chemistry and chemical biology.[4] The presence of a terminal alkyne provides a handle for "click chemistry," enabling the facile attachment of reporter tags, fluorophores, or biotin for target identification and validation studies.[4] Furthermore, the chiral β-hydroxy esters derived from the asymmetric reduction of these β-keto esters are crucial structural motifs in numerous biologically active molecules. This guide provides an in-depth exploration of the key strategies for the asymmetric synthesis of these important compounds, focusing on practical, field-proven protocols and the underlying mechanistic principles that govern their success.
Core Strategies in Asymmetric Synthesis
The creation of a stereocenter with a high degree of enantiomeric purity in derivatives of this compound hinges on several powerful asymmetric synthesis strategies. The choice of method is often dictated by the specific substitution pattern of the substrate, desired stereochemical outcome (syn vs. anti), and scalability considerations. The primary approaches include:
-
Metal-Catalyzed Asymmetric Hydrogenation: This is a highly efficient and widely used method for the reduction of the ketone functionality.[5] Chiral ruthenium, rhodium, and iridium complexes are prominent catalysts, offering excellent enantioselectivity and high turnover numbers.[5][6]
-
Enzyme-Catalyzed Reductions: Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[7] Dehydrogenases and reductases from various microorganisms can catalyze the reduction of β-keto esters with exceptional enantiomeric excesses.[7]
-
Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a third pillar of asymmetric synthesis, complementing metal- and enzyme-based approaches.[8][9] Chiral amines, Brønsted acids, and bifunctional catalysts can effectively promote a variety of enantioselective transformations.[8][10]
Detailed Protocols and Methodologies
Ruthenium-Catalyzed Asymmetric Hydrogenation of this compound
This protocol describes a general procedure for the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst, a method that is broadly applicable to a range of substrates.[5][11]
Workflow Diagram:
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Step-by-Step Protocol:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral bisphosphine ligand (e.g., (R)-BINAP) in a degassed solvent such as methanol. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst.
-
Reaction Setup: In a separate autoclave equipped with a stirrer bar, add the substrate, this compound.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave via cannula under a positive pressure of inert gas.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (typically 10-50 atm). Heat the reaction mixture to the optimal temperature (e.g., 50 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ester.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the ruthenium catalysts and many of the chiral ligands are sensitive to oxidation.
-
Degassed Solvents: Removing dissolved oxygen from the solvent prevents catalyst deactivation.
-
Catalyst Pre-formation: While not always necessary, pre-forming the active catalyst can lead to more consistent results and higher enantioselectivities.
-
Hydrogen Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining high enantioselectivity. Excessive temperature can sometimes lead to a decrease in enantiomeric excess.
Organocatalytic Michael Addition for the Synthesis of Functionalized Derivatives
Organocatalysis provides a powerful means to construct complex chiral molecules from simple precursors under mild conditions.[8] This protocol outlines a general approach for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated derivative of this compound, catalyzed by a chiral bifunctional organocatalyst.
Logical Relationship Diagram:
Caption: Organocatalytic Michael addition mechanism.
Step-by-Step Protocol:
-
Reaction Setup: To a vial equipped with a magnetic stirrer, add the chiral bifunctional organocatalyst (e.g., a Takemoto catalyst).
-
Addition of Reactants: Add the α,β-unsaturated this compound derivative and the nucleophile (e.g., diethyl malonate) to the vial.
-
Solvent and Reaction Conditions: Add the appropriate solvent (e.g., toluene or dichloromethane) and stir the reaction mixture at the designated temperature (often ambient temperature).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture can often be directly purified.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched Michael adduct.
Causality Behind Experimental Choices:
-
Bifunctional Catalyst: The catalyst possesses both a hydrogen-bond donor (e.g., thiourea) to activate the electrophile and a Brønsted base (e.g., tertiary amine) to deprotonate the nucleophile, bringing them into close proximity in a chiral environment.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and enantioselectivity by affecting the strength of the hydrogen bonding interactions within the catalyst-substrate complex.
-
Mild Reaction Conditions: Many organocatalytic reactions can be performed at room temperature and do not require strictly anhydrous or anaerobic conditions, making them operationally simple.[8]
Data Presentation: Comparison of Asymmetric Reduction Methods
The following table summarizes typical results for the asymmetric reduction of β-keto esters, providing a comparative overview of different catalytic systems.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Ru-(R)-BINAP | Ethyl 3-oxobutanoate | 97% | High | [5] |
| Ir-Ferrocenyl P,N,N-Ligand | Various β-keto esters | up to 95% | Good to Excellent | [6] |
| (S)-PEDH (enzyme) | Various β-keto esters | >99% | High | [7] |
| DIPSkewphos/3-AMIQ-Ru(II) | α-Alkyl-substituted β-keto esters | ≥99% | High | [12] |
Conclusion and Future Outlook
The asymmetric synthesis of this compound derivatives and related chiral β-keto esters is a dynamic and evolving field. The methods outlined in this guide, from robust metal-catalyzed hydrogenations to elegant organocatalytic transformations and highly selective enzymatic reductions, provide a powerful toolkit for researchers in drug discovery and development. The continued development of novel catalysts and synthetic methodologies will undoubtedly lead to even more efficient and selective routes to these valuable chiral building blocks, further accelerating the discovery of new therapeutic agents.
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Cresset Group. (2023). Accelerating discovery of a METTL3 inhibitor through efficient in silico design and prioritization. Cresset Group. [Link]
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Semantic Scholar. (n.d.). 13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate, methyl ester of a potent suppressor toward carcinogenic promotor. Semantic Scholar. [Link]
Sources
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- 3. allstudyjournal.com [allstudyjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 3-oxohept-6-ynoate" reaction with Grignard reagents
Application Note & Protocol Guide
Topic: Reaction of Methyl 3-oxohept-6-ynoate with Grignard Reagents: A Study in Stoichiometric Control and Competing Reaction Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Reactivity of a Multifunctional Synthon
This compound is a valuable synthetic intermediate possessing a rich array of functionalities within a compact carbon skeleton. Its structure incorporates a β-keto ester system and a terminal alkyne, presenting multiple potential sites for chemical modification. This multifunctionality, while offering diverse synthetic possibilities, introduces significant challenges when reacting with powerful organometallic nucleophiles such as Grignard reagents. The inherent basicity and nucleophilicity of Grignard reagents can trigger several competing reaction pathways.
This application note serves as an in-depth technical guide for researchers aiming to control the reaction between this compound and various Grignard reagents. We will dissect the substrate's reactive sites, elucidate the dominant reaction pathways as a function of stoichiometry, and provide validated, step-by-step protocols to selectively target desired chemical transformations. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern the reaction's outcome, empowering you to make informed experimental choices.
A Strategic Analysis of Reactive Sites
The reactivity of this compound is dictated by the interplay of three key features: two distinct electrophilic carbonyl centers and two non-equivalent acidic protons. Understanding the hierarchy of reactivity among these sites is paramount for predicting and controlling the reaction outcome.
-
Electrophilic Sites: The substrate contains both a ketone (C3) and an ester (C1) carbonyl group. In general, ketones are intrinsically more electrophilic and thus more reactive towards nucleophiles than esters. The partial resonance delocalization of the oxygen lone pair in the ester group reduces the electrophilicity of the ester carbonyl carbon[1].
-
Acidic Sites: The molecule possesses two protons susceptible to deprotonation by the strongly basic Grignard reagent.
-
α-Methylene Protons (C2): These protons are positioned between two electron-withdrawing carbonyl groups, making them significantly acidic (pKa ≈ 11 in DMSO). This is the most acidic site on the molecule.
-
Terminal Alkyne Proton (C7): The sp-hybridized C-H bond of the terminal alkyne is also acidic (pKa ≈ 25), though considerably less so than the α-methylene protons[2].
-
The vast difference in acidity between the α-methylene and terminal alkyne protons establishes a clear hierarchy for acid-base reactions. The Grignard reagent, being a potent base, will preferentially react with the most acidic proton available before any nucleophilic attack can occur[3].
Caption: Reactive sites on this compound.
Stoichiometry as the Master Controller of Reaction Pathways
The outcome of the reaction is critically dependent on the molar equivalents of the Grignard reagent used. By carefully controlling the stoichiometry, one can selectively favor either the acid-base reaction or subsequent nucleophilic additions.
Pathway I: The Inevitable Acid-Base Reaction (1 Equivalent of Grignard Reagent)
When one equivalent of a Grignard reagent (R-MgX) is introduced, its primary function will be as a base. It will swiftly and quantitatively deprotonate the most acidic site—the α-methylene group—to form a thermodynamically stable magnesium enolate. This reaction is typically very fast, even at low temperatures. The original Grignard reagent is consumed in this process, forming an alkane (R-H) byproduct. The resulting magnesium enolate is a six-membered chelate, which stabilizes the structure and influences the subsequent reactivity of the carbonyl groups[4][5].
Pathway II: Nucleophilic Addition to the Chelated Intermediate (>1 Equivalent)
To achieve nucleophilic addition, more than one equivalent of the Grignard reagent is required.
-
With 2 Equivalents: The first equivalent performs the deprotonation as described above. The second equivalent now acts as a nucleophile, attacking one of the carbonyl centers. Due to the higher intrinsic reactivity of ketones and the specific conformation of the magnesium chelate, the attack will overwhelmingly favor the ketone carbonyl (C3)[1]. This 1,2-addition generates a magnesium alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield a tertiary alcohol.
-
With >2 Equivalents: If a third equivalent of Grignard reagent is added, it can deprotonate the terminal alkyne. Further addition to the ester carbonyl is also possible but often requires forcing conditions (e.g., higher temperatures). The reaction with the ester proceeds via a double addition mechanism: the first addition is followed by the elimination of the methoxide leaving group to form a new ketone, which then immediately reacts with another Grignard molecule[6][7].
Caption: Competing reaction pathways based on Grignard stoichiometry.
Validated Experimental Protocols
General Considerations:
-
Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be flame- or oven-dried and the reaction conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory[8].
-
Grignard Reagent Titration: The concentration of commercial or self-prepared Grignard reagents can vary. It is best practice to titrate the reagent before use to ensure accurate stoichiometry.
-
Temperature Control: These reactions are highly exothermic. Maintaining low temperatures is crucial for selectivity and to minimize side reactions.
Protocol 3.1: Selective Formation of the Magnesium Enolate (Stoichiometric Control)
This protocol utilizes one equivalent of Grignard reagent to selectively deprotonate the α-methylene position.
Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an Argon atmosphere, add this compound (1.0 eq) dissolved in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 eq) dropwise from the addition funnel over 30 minutes. A mild exotherm may be observed. Maintain the internal temperature below -70 °C.
-
Stirring: Stir the resulting pale-yellow suspension at -78 °C for 1 hour to ensure complete enolate formation.
-
Validation/Quench: To validate the selective deprotonation, quench the reaction at -78 °C by adding deuterated water (D₂O). Allow the mixture to warm to room temperature.
-
Workup: Add saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR. Successful enolate formation will be confirmed by the disappearance of the α-methylene signal and subsequent analysis showing deuterium incorporation at the C2 position.
Protocol 3.2: Synthesis of a Tertiary Alcohol via Ketone Addition
This protocol uses two equivalents of a Grignard reagent to synthesize the tertiary alcohol resulting from addition to the ketone.
Methodology:
-
Setup: Prepare the reaction vessel as described in Protocol 3.1 with this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Grignard Addition: Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 2.1 eq) dropwise over 1 hour. The first equivalent will cause the formation of the enolate, and the second will induce the nucleophilic attack. Maintain the temperature below -70 °C throughout the addition.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.
-
Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tertiary alcohol.
Summary of Expected Outcomes & Data
The choice of Grignard reagent and, most importantly, the stoichiometry, dictates the final product.
| Stoichiometry (R-MgX : Substrate) | Primary Reaction Type | Expected Major Product (after H₃O⁺ workup) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals |
| 1 : 1 | Acid-Base | This compound (starting material regenerated) | ~3300 (C≡C-H), ~1745 (Ester C=O), ~1715 (Ketone C=O) | Signal for α-CH₂ protons present |
| 2 : 1 | Acid-Base & Nucleophilic Addition | Methyl 2-(1-hydroxy-1-R-pent-4-yn-1-yl)acetate | ~3400 (broad, O-H), ~3300 (C≡C-H), ~1740 (Ester C=O) | Absence of ketone, new signals for R-group and quaternary carbon |
| > 3 : 1 | Multiple Additions & Deprotonations | Complex mixture, potentially including diols and alkynide salts | Broad O-H, loss of C≡C-H, potential loss of ester C=O | Complex spectra, multiple new R-group signals |
Conclusion
The reaction of Grignard reagents with this compound is a classic example of chemoselectivity governed by stoichiometric control. Researchers must recognize that the Grignard reagent will act as a base before it can function as a nucleophile.
Key Takeaways for a Successful Reaction:
-
The α-methylene protons are the most acidic site and will be deprotonated by the first equivalent of Grignard reagent.
-
Nucleophilic addition to a carbonyl group requires more than one equivalent of the Grignard reagent.
-
The ketone carbonyl is the preferred site for the first nucleophilic attack due to its higher electrophilicity and the influence of the chelated magnesium enolate intermediate.
-
Strict anhydrous conditions and precise control over stoichiometry are essential for obtaining the desired product and achieving reproducible results.
By leveraging this understanding, synthetic chemists can effectively use this compound as a versatile building block for the construction of complex molecular targets.
References
-
Not Votable. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange. [Link]
-
University of Wisconsin-Madison Department of Chemistry. Grignard Reaction. [Link]
-
LibreTexts Chemistry. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]
-
Kunishima, M., et al. (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]
-
Lombardo, M., & Trombini, C. (2000). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews. [Link]
-
Chemistry Steps. Esters with Grignard Reagent. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
jerepierre. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. Chemistry Stack Exchange. [Link]
-
Tsuji, J. (2012). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]
-
JoVE. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Waylander. (2018, November 26). Reaction of grignard with beta Keto ester. Chemistry Stack Exchange. [Link]
-
Quora. (2020, July 27). How does Grignard reagent react with alkyne?[Link]
-
Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?[Link]
-
Organic Chemistry Portal. (2006). Highly Efficient Alkylation to Ketones and Aldimines with Grignard Reagents Catalyzed by Zinc(II) Chloride. [Link]
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- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Cyclization Reactions of Methyl 3-oxohept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of Methyl 3-oxohept-6-ynoate
This compound is a versatile bifunctional molecule possessing a β-keto ester moiety and a terminal alkyne. This unique structural arrangement makes it an ideal precursor for a variety of intramolecular cyclization reactions, leading to the formation of valuable carbocyclic and heterocyclic scaffolds. These cyclic structures are prevalent in numerous natural products and pharmaceutically active compounds, making the study of their synthesis a critical endeavor in modern organic chemistry and drug discovery.[1][2] The presence of both a nucleophilic enol or enolate and an electrophilic alkyne within the same molecule allows for a range of intramolecular transformations, which can be triggered by various catalytic systems.
This comprehensive guide provides an in-depth exploration of the primary cyclization pathways available for this compound. We will delve into the mechanistic underpinnings of each reaction type, provide detailed, field-proven experimental protocols, and discuss the applications of the resulting cyclic products. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
I. Gold-Catalyzed Conia-Ene Reaction: A Mild and Efficient Path to Functionalized Cyclopentanes
The Conia-ene reaction, a thermal intramolecular ene reaction of an enol with an alkyne, has been significantly advanced by the use of transition metal catalysts, particularly gold(I) complexes.[3] Gold(I) catalysts act as powerful π-acids, activating the alkyne towards nucleophilic attack by the enol form of the β-keto ester.[4][5] This catalytic approach allows the reaction to proceed under remarkably mild and neutral conditions, often at room temperature, which dramatically increases its synthetic utility and substrate scope.[6][7]
Mechanistic Rationale
The gold(I)-catalyzed Conia-ene reaction of this compound is proposed to proceed through the following key steps:
-
Alkyne Activation: A cationic gold(I) species, typically generated in situ from a phosphinegold(I) precursor, coordinates to the terminal alkyne of this compound. This coordination increases the electrophilicity of the alkyne.
-
Intramolecular Nucleophilic Attack: The enol tautomer of the β-keto ester acts as the nucleophile, attacking the activated alkyne in an exo-dig fashion. This is a key feature of the Conia-ene reaction, leading to the formation of a five-membered ring.
-
Protodeauration: The resulting vinylgold intermediate undergoes rapid protodeauration, regenerating the active gold(I) catalyst and affording the exocyclic methylene cyclopentane product.
This process is highly efficient, often requiring low catalyst loadings and short reaction times.[7]
Caption: Gold-Catalyzed Conia-Ene Reaction Workflow.
Experimental Protocol: Gold(I)-Catalyzed Cyclization of this compound
Materials:
-
This compound (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl) (0.01 equiv, 1 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) (0.01 equiv, 1 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried round-bottom flask under an inert atmosphere, add (PPh₃)AuCl (0.01 equiv) and AgOTf (0.01 equiv). Add anhydrous DCM and stir the suspension at room temperature for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst, [(PPh₃)Au]OTf.
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Initiation: Transfer the solution of this compound to the flask containing the pre-formed catalyst via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 2-(2-methylenecyclopentan-1-one-3-yl)acetate.
| Parameter | Condition | Rationale |
| Catalyst | [(PPh₃)Au]OTf (in situ) | The cationic gold(I) complex is a highly effective π-acid for alkyne activation.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) | A non-coordinating solvent that ensures catalyst activity. |
| Temperature | Room Temperature | The high catalytic activity of gold(I) allows for mild reaction conditions.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions and catalyst deactivation, although many gold-catalyzed reactions are tolerant to air and moisture.[6] |
II. Transition Metal-Catalyzed Cycloisomerizations: Exploring Diverse Pathways
While gold catalysis is highly effective, other transition metals such as palladium and platinum can also catalyze the cyclization of enyne-type substrates.[8][9] These metals can promote a variety of transformations, including cycloisomerization, hydrative cyclization, and tandem reactions.[10][11][12] For this compound, palladium and platinum catalysts offer alternative pathways to five- and six-membered rings, depending on the reaction conditions and ligand environment.
Palladium-Catalyzed Carbocyclization
Palladium catalysts, particularly in the +2 oxidation state, can activate the alkyne of this compound for intramolecular attack.[11] The reaction can proceed through different mechanistic manifolds, potentially leading to different products compared to the Conia-ene reaction. One plausible pathway involves an initial hydropalladation or carbopalladation of the alkyne, followed by intramolecular insertion of the enolate and subsequent elimination.
Sources
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Conia-ene reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Palladium-catalyzed carbocyclization of 1,6-enynes leading to six-membered rings or oxidized five-membered trifluoroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes: reaction scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-oxohept-6-ynoate for Enzyme Inhibition Studies
Introduction: Unveiling the Potential of a Bifunctional Chemical Probe
In the landscape of modern drug discovery and chemical biology, the identification and characterization of novel enzyme inhibitors are paramount. Methyl 3-oxohept-6-ynoate is a fascinating bifunctional molecule poised to be a valuable tool for researchers in this field. Its chemical architecture, featuring a β-keto ester and a terminal alkyne, presents a unique combination of reactive moieties that can be exploited for the study of enzyme inhibition, particularly through covalent mechanisms.
The β-keto ester functionality can act as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues within an enzyme's active site, such as cysteine or lysine. This can lead to the formation of a stable covalent adduct, resulting in irreversible or long-residence-time inhibition.[1] The terminal alkyne group, on the other hand, serves as a versatile bioorthogonal handle. This "clickable" moiety allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin tags, facilitating target identification, validation, and visualization studies.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a substrate for enzyme inhibition studies. We will delve into its proposed mechanism of action, provide detailed protocols for its characterization as a covalent inhibitor, and discuss the interpretation of the resulting data. While direct inhibition data for this compound against specific enzymes is not yet widely published, its structural alerts strongly suggest its potential as a covalent inhibitor. We will, therefore, use Fatty Acid Synthase (FASN), a well-characterized enzyme known to be targeted by covalent inhibitors, as a representative model system for the described protocols.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in biological assays. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 100330-50-5 | [5][6] |
| Molecular Formula | C₈H₁₀O₃ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | Colorless to Yellow Liquid or Viscous liquid or Solid | |
| Purity | Typically ≥93% | |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C | |
| IUPAC Name | This compound | [5] |
| InChI Key | HSZWYTRZAPFGTG-UHFFFAOYSA-N | [5] |
| SMILES | COC(=O)CC(=O)CCC#C | [5] |
Proposed Mechanism of Covalent Inhibition
The inhibitory potential of this compound likely stems from its ability to act as a Michael acceptor. The electron-withdrawing nature of the ketone and ester groups renders the β-carbon of the unsaturated system electrophilic. A nucleophilic residue (e.g., the thiol group of a cysteine) in the active site of a target enzyme can attack this electrophilic center, forming a covalent bond. This two-step process, characteristic of many covalent inhibitors, typically involves an initial, reversible binding event (formation of the enzyme-inhibitor complex, E·I) followed by the irreversible formation of the covalent adduct (E-I).[7]
The rate of this inactivation is described by two key parameters: Ki, the dissociation constant for the initial reversible binding, and kinact, the maximal rate of inactivation. The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kinact/Ki.[8]
Experimental Protocols
The following protocols are designed to characterize the inhibitory activity of this compound against a model enzyme system, Fatty Acid Synthase (FASN). These protocols can be adapted for other enzyme systems with appropriate modifications to the assay conditions and detection methods.
Protocol 1: General FASN Activity Assay (Spectrophotometric)
This assay monitors the activity of FASN by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway.[9][10]
Materials:
-
Purified human FASN
-
This compound
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
EDTA
-
Bovine Serum Albumin (BSA)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, containing 1 mM DTT and 1 mM EDTA.
-
FASN Solution: Prepare a working solution of FASN in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a solution of acetyl-CoA and malonyl-CoA in assay buffer. Typical final concentrations are in the low micromolar range.
-
NADPH Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration in the assay is typically around 100 µM.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in DMSO to achieve the desired final concentrations in the assay.
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
FASN solution
-
Inhibitor solution (or DMSO for control)
-
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution and NADPH solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes), taking readings every 30-60 seconds.
Protocol 2: Determination of Time-Dependent Inhibition and IC50
For irreversible inhibitors, the IC50 value is time-dependent. This protocol outlines how to determine the IC50 at various pre-incubation times.[11][12][13]
Procedure:
-
Set up the FASN activity assay as described in Protocol 1.
-
For each inhibitor concentration, vary the pre-incubation time of the enzyme with the inhibitor before adding the substrates. Suggested time points: 0, 5, 15, 30, and 60 minutes.
-
After each pre-incubation time, initiate the reaction and measure the initial reaction rates.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration for each pre-incubation time.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each time point. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
Protocol 3: Determination of kinact and Ki
The kinetic parameters kinact and Ki provide a more detailed characterization of a covalent inhibitor's potency.[8][14]
Procedure:
-
Progress Curve Analysis:
-
Set up the FASN activity assay with a fixed concentration of enzyme and substrates.
-
Add varying concentrations of this compound.
-
Monitor the reaction progress (product formation or substrate depletion) over time until the reaction reaches a plateau (for inhibited reactions) or completion (for the uninhibited control).
-
The resulting progress curves will show a time-dependent decrease in the reaction rate.
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve data to a single exponential decay equation to obtain the observed rate of inactivation (kobs). The equation is: P(t) = (v_i / k_obs) * (1 - exp(-k_obs * t)) + P_0 where P(t) is the product concentration at time t, v_i is the initial rate, k_obs is the observed rate of inactivation, and P_0 is the initial product concentration.
-
Plot the calculated kobs values against the corresponding inhibitor concentrations.
-
Fit this data to the following hyperbolic equation to determine kinact and Ki: k_obs = k_inact * [I] / (K_i * (1 + [S]/K_m) + [I]) where [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m is the Michaelis constant for the substrate.[8]
-
Experimental Workflow for Covalent Inhibitor Characterization
Caption: Workflow for characterizing a covalent enzyme inhibitor.
Protocol 4: Verification of Covalent Adduct Formation by Mass Spectrometry
Mass spectrometry (MS) provides direct evidence of covalent bond formation between the inhibitor and the target enzyme.[15][16][17][18][19]
Procedure:
-
Incubate the purified enzyme with an excess of this compound for a sufficient time to allow for covalent modification.
-
Remove the excess, unbound inhibitor by a suitable method such as dialysis or size-exclusion chromatography.
-
Analyze the intact protein by mass spectrometry (e.g., ESI-MS). A mass shift corresponding to the molecular weight of this compound (154.17 Da) confirms the formation of a 1:1 covalent adduct.
-
For more detailed information, the protein-inhibitor complex can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. This will allow for the identification of the specific peptide and amino acid residue that has been modified by the inhibitor.
Data Interpretation and Expected Outcomes
-
Time-Dependent IC50: A decrease in the IC50 value with increasing pre-incubation time is a hallmark of irreversible or slow-binding inhibition. This indicates that the inhibitor's potency increases as it has more time to form a covalent bond with the enzyme.
-
Kinetic Parameters (kinact and Ki): The determination of kinact and Ki allows for a quantitative comparison of the inhibitor's efficiency with other compounds. A high kinact/Ki ratio signifies a highly efficient covalent inhibitor.
-
Mass Spectrometry: The unambiguous detection of a covalent adduct by mass spectrometry provides definitive proof of the proposed inhibitory mechanism.
Signaling Pathway of Covalent Inhibition
Caption: Two-step mechanism of irreversible enzyme inhibition.
Conclusion and Future Directions
This compound represents a promising chemical tool for the study of enzyme inhibition. Its dual functionality as a Michael acceptor and a bioorthogonal handle makes it particularly attractive for activity-based protein profiling (ABPP) and target discovery studies. The protocols outlined in this application note provide a robust framework for characterizing its potential as a covalent inhibitor against enzymes such as Fatty Acid Synthase.
Future work should focus on screening this compound against a panel of enzymes, particularly those with known nucleophilic residues in their active sites. Successful identification of specific targets will open up new avenues for the development of selective probes and potential therapeutic leads. The "clickable" alkyne functionality can then be leveraged to confirm target engagement in complex biological systems and to elucidate the broader biological consequences of inhibiting the identified targets.
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Application Note: Synthesis and Application of Isotopically Labeled Methyl 3-oxohept-6-ynoate for Metabolic Tracing Studies
Abstract
Stable isotope labeling is a powerful and indispensable technique in modern metabolic research, enabling precise tracking of molecules through complex biochemical networks without the use of radioactive materials.[1][2] This application note provides a detailed, field-proven guide for the synthesis, purification, and characterization of isotopically labeled Methyl 3-oxohept-6-ynoate. We present a robust synthetic strategy utilizing the acylation of Meldrum's acid, a method renowned for its efficiency and high yields in the preparation of β-keto esters.[3][4] Furthermore, we outline a comprehensive protocol for the application of the labeled product in cell-based metabolic tracing experiments, followed by analysis using mass spectrometry. This guide is designed for researchers, chemists, and drug development professionals seeking to create and utilize custom-labeled metabolic probes to elucidate pathway dynamics and drug metabolism.[5][6]
Introduction: The Rationale for Labeled Metabolic Probes
Metabolomics aims to comprehensively identify and quantify the small-molecule metabolites within a biological system.[7] While snapshot metabolomics provides a static view of metabolite levels, the use of stable isotope-labeled compounds introduces a dynamic dimension, allowing researchers to map the flow of atoms through metabolic pathways—a practice known as metabolic flux analysis.[8][9] By introducing a molecule containing a heavy isotope, such as Carbon-13 (¹³C), researchers can trace its transformation into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][5] This approach is critical for understanding disease states, identifying drug targets, and assessing the mechanism of action of therapeutic compounds.[10][11]
This compound is a versatile β-keto ester containing a terminal alkyne. This unique structure makes it an excellent probe for several reasons:
-
β-Keto Esters as Metabolic Intermediates: The β-keto ester moiety is a common structural motif in metabolism, central to fatty acid synthesis and degradation via acetyl-CoA intermediates.[12]
-
Terminal Alkyne Functionality: The alkyne group can serve as a chemical handle for click chemistry applications, enabling the subsequent attachment of fluorescent tags or affinity probes for visualization and pull-down experiments.
-
Probing Specific Enzyme Activities: As a custom substrate, it can be used to investigate the activity of specific enzymes involved in lipid metabolism or detoxification pathways.
This guide details the synthesis of this compound with a ¹³C label incorporated at the C1 position (carbonyl of the ester), starting from commercially available [1-¹³C]-4-pentynoic acid. This labeling pattern allows for direct tracking of the entire molecule through initial metabolic transformations.
Synthetic Strategy and Workflow
The synthesis of this compound is achieved via a reliable three-step sequence starting from 4-pentynoic acid. The core of this strategy is the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Meldrum's acid is an ideal reagent because its high acidity facilitates the formation of a stable enolate for acylation, and the resulting acyl-Meldrum's acid intermediate undergoes clean and efficient alcoholysis to yield the desired β-keto ester without requiring harsh conditions.[3][13]
The overall workflow is depicted below:
Caption: Overall synthetic workflow for labeled this compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thionyl chloride and pyridine are corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of [1-¹³C]-Methyl 3-oxohept-6-ynoate
This protocol details the complete synthesis from the labeled starting material.
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| [1-¹³C]-4-Pentynoic Acid | 99.09 | 1.0 g | 10.09 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.1 mL | 15.14 | 1.5 |
| Meldrum's Acid | 144.12 | 1.60 g | 11.10 | 1.1 |
| Anhydrous Pyridine | 79.10 | 2.45 mL | 30.27 | 3.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | - |
| Anhydrous Methanol (MeOH) | - | 50 mL | - | - |
Step 1: Synthesis of [1-¹³C]-4-Pentynoyl Chloride
-
Setup: Equip a flame-dried 100 mL round-bottomed flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂).
-
Reaction: To the flask, add [1-¹³C]-4-pentynoic acid (1.0 g, 10.09 mmol). Carefully add thionyl chloride (1.1 mL, 15.14 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude [1-¹³C]-4-pentynoyl chloride is a pale yellow liquid and is used immediately in the next step without further purification.
Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (HCl and SO₂), and using an excess ensures complete conversion of the starting material.
Step 2: Acylation of Meldrum's Acid
-
Setup: Equip a flame-dried 250 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagents: Dissolve Meldrum's acid (1.60 g, 11.10 mmol) in anhydrous DCM (25 mL) in the flask. Add anhydrous pyridine (2.45 mL, 30.27 mmol) to the solution with stirring.
-
Addition: Dissolve the crude [1-¹³C]-4-pentynoyl chloride from Step 1 in anhydrous DCM (25 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the cold Meldrum's acid solution over 30 minutes, maintaining the temperature at 0-5 °C.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
Causality: Pyridine acts as a base to neutralize the HCl formed during the acylation, driving the reaction forward.[14] Performing the reaction at low temperature controls the exothermic reaction and prevents potential side reactions. Meldrum's acid is sufficiently acidic (pKa ≈ 4.97) to be deprotonated by pyridine, forming the nucleophile that attacks the acid chloride.
Step 3: Methanolysis and Formation of the Final Product
-
Solvent Removal: Remove the DCM from the reaction mixture using a rotary evaporator.
-
Methanolysis: To the residue, add anhydrous methanol (50 mL). Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.[13] This step converts the acylated Meldrum's acid intermediate into the final methyl ester product, releasing acetone and CO₂ as byproducts.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Causality: Refluxing in methanol provides the necessary thermal energy for the alcoholysis and decarboxylation cascade of the acyl-Meldrum's acid intermediate, a process that is often more efficient and cleaner than traditional saponification followed by re-esterification.[4]
Step 4: Purification
-
Method: Purify the crude product by vacuum distillation or silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes).
-
Yield: The purified [1-¹³C]-Methyl 3-oxohept-6-ynoate is obtained as a colorless to pale yellow oil. Typical yields for this class of reaction range from 70-85%.[15]
Characterization and Validation
Confirmation of the product's identity, purity, and isotopic incorporation is essential.
| Technique | Unlabeled (Expected) | [1-¹³C]-Labeled (Expected) |
| ¹H NMR | δ (ppm): ~3.75 (s, 3H, OCH₃), ~3.50 (s, 2H, -CO-CH₂-CO-), ~2.80 (t, 2H), ~2.50 (m, 2H), ~2.00 (t, 1H, C≡CH) | Identical to unlabeled, but the singlet at ~3.50 ppm may show small satellite peaks due to coupling with ¹³C. |
| ¹³C NMR | δ (ppm): ~202 (C3, ketone), ~168 (C1, ester), ~83 (C7), ~69 (C6), ~52 (OCH₃), ~49 (C2), ~38 (C4), ~15 (C5) | The signal for C1 at ~168 ppm will be significantly enhanced. Splitting may be observed for adjacent carbons (C2). |
| Mass Spec (EI) | M⁺ at m/z 154.06 | M⁺ at m/z 155.06, a +1 mass shift confirming isotopic incorporation. |
| IR Spectroscopy | ν (cm⁻¹): ~3290 (C≡C-H), ~2120 (C≡C), ~1745 (C=O, ester), ~1715 (C=O, ketone) | Identical to unlabeled. |
Note: NMR chemical shifts are estimates and should be confirmed with an authentic sample or detailed spectral analysis.[16][17]
Application Protocol: Metabolic Tracing in Cell Culture
This protocol provides a general workflow for using [1-¹³C]-Methyl 3-oxohept-6-ynoate to trace metabolic pathways in a mammalian cell line (e.g., HeLa, HEK293).
Caption: Workflow for a cell-based metabolic tracing experiment.
Protocol Steps:
-
Cell Seeding: Plate cells in a multi-well format (e.g., 6-well plates) and grow in standard culture medium until they reach approximately 80% confluency.
-
Labeling: Prepare a stock solution of [1-¹³C]-Methyl 3-oxohept-6-ynoate in DMSO. Dilute the stock into fresh, pre-warmed culture medium to the desired final concentration (typically in the range of 10-100 µM). Aspirate the old medium from the cells and replace it with the labeling medium.[18]
-
Time Course Incubation: Return the plates to the incubator. Harvest cells at various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
-
Metabolite Extraction:
-
At each time point, quickly aspirate the labeling medium.
-
Place the plate on ice and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular probe.
-
Add a sufficient volume of ice-cold 80% methanol (-80 °C) to quench all enzymatic activity and lyse the cells.
-
Scrape the cells into the methanol solution, transfer to a microcentrifuge tube, and vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[7][8]
-
Develop a targeted method to look for the expected mass shifts in downstream metabolites (e.g., acetyl-CoA derivatives, fatty acids, or Krebs cycle intermediates). The ¹³C label from the C1 position of the probe will result in a +1 Da mass increase in any metabolite that incorporates this carbon atom.
-
Data analysis software can then be used to calculate the percentage of label incorporation, providing a quantitative measure of pathway activity.[19]
-
Conclusion
This application note provides a comprehensive and technically grounded framework for the synthesis and use of isotopically labeled this compound. The Meldrum's acid-based synthesis is a reliable method for producing high-purity β-keto esters suitable for sensitive biological experiments. By following these protocols, researchers can create powerful tools to investigate complex metabolic networks, gain deeper insights into cellular physiology, and accelerate the drug discovery process.
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Application Notes & Protocols: Methyl 3-oxohept-6-ynoate in the Synthesis of Advanced Molecular Probes
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate field of chemical biology and drug discovery, molecular probes are indispensable tools for elucidating biological pathways, identifying therapeutic targets, and quantifying molecular interactions. The design of these probes hinges on the selection of versatile chemical scaffolds that can be readily synthesized and functionalized. Methyl 3-oxohept-6-ynoate emerges as a highly valuable, yet elegantly simple, bifunctional building block for the construction of sophisticated molecular probes. Its structure uniquely combines a β-keto ester moiety, ripe for heterocyclic synthesis, with a terminal alkyne, a bioorthogonal handle for late-stage functionalization via "click" chemistry.[1]
This guide provides a comprehensive overview of the synthesis and application of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel molecular probes. We will detail not only the how but also the why behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
PART 1: Synthesis of the Core Intermediate: this compound
The most direct and efficient synthesis of this compound involves the C-alkylation of methyl acetoacetate. This classic reaction in organic synthesis takes advantage of the acidity of the α-protons of the β-keto ester, which are flanked by two electron-withdrawing carbonyl groups.
Causality of Experimental Design:
The choice of a suitable base is critical for the success of this synthesis. A base that is strong enough to deprotonate the methyl acetoacetate, but not so strong as to promote side reactions, is required. Sodium ethoxide, often generated in situ from sodium metal and anhydrous ethanol, is an excellent choice as it ensures anhydrous conditions, which are crucial to prevent hydrolysis of the ester. The subsequent SN2 reaction with propargyl bromide, a potent electrophile, proceeds efficiently to form the new carbon-carbon bond.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Methyl acetoacetate
-
Propargyl bromide (80% in toluene)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (nitrogen or argon), carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to anhydrous ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add methyl acetoacetate (11.6 g, 0.1 mol) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add propargyl bromide (14.9 g of 80% solution in toluene, 0.1 mol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₈H₁₀O₃ | 154.16 g/mol | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |
| 3.74 | s | 3H | -OCH₃ |
| 3.48 | s | 2H | -C(O)CH₂ C(O)- |
| 2.65 | t, J = 7.2 Hz | 2H | -C(O)CH₂ CH₂- |
| 2.45 | td, J = 7.2, 2.6 Hz | 2H | -CH₂CH₂ C≡CH |
| 2.01 | t, J = 2.6 Hz | 1H | -C≡CH |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| 201.5 | C=O (ketone) |
| 167.3 | C=O (ester) |
| 82.8 | C ≡CH |
| 69.4 | C≡C H |
| 52.4 | -OC H₃ |
| 49.2 | -C(O)C H₂C(O)- |
| 42.7 | -C(O)C H₂CH₂- |
| 14.8 | -CH₂C H₂C≡CH |
Note: NMR data is predicted based on known values for similar structures and may vary slightly.[2]
PART 2: Application in Molecular Probe Synthesis: The Alkyne-Functionalized Pyrazole
The β-keto ester functionality of this compound is a prime substrate for the Knorr pyrazole synthesis, a classic and highly reliable method for constructing pyrazole rings.[3][4][5][6] By reacting it with hydrazine, we can form a 5-(prop-2-yn-1-yl)-1H-pyrazol-3(2H)-one. This product is a versatile molecular probe scaffold, retaining the terminal alkyne for subsequent functionalization.
Causality of Experimental Design:
The reaction is typically carried out in a protic solvent like an alcohol and is often catalyzed by a weak acid, such as acetic acid.[3][4] The hydrazine first condenses with the more reactive ketone carbonyl of the β-keto ester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and dehydration to form the stable pyrazolone ring. The terminal alkyne remains unreacted under these conditions, demonstrating the orthogonality of this synthetic strategy.
Reaction Pathway
Caption: Synthesis and functionalization of the pyrazole probe.
Detailed Protocol for Pyrazole Synthesis
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.54 g, 10 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (0.6 g, 12 mmol, 1.2 equivalents) to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure and add cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(prop-2-yn-1-yl)-1H-pyrazol-3(2H)-one.
PART 3: Bioorthogonal Functionalization via Click Chemistry
The terminal alkyne on the synthesized pyrazole is a bioorthogonal handle that allows for its covalent attachment to a wide variety of reporter molecules, such as fluorophores, biotin tags, or other bioactive small molecules, through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[7][8][9][10] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[7][10]
Causality of Experimental Design:
The CuAAC reaction relies on a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][9] The addition of a ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), accelerates the reaction and protects biological molecules from damage by reactive oxygen species that can be generated by the copper/ascorbate system.[10]
General Protocol for CuAAC "Click" Reaction
Materials:
-
Alkyne-functionalized pyrazole
-
Azide-functionalized reporter molecule (e.g., a fluorescent dye azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA ligand
-
Phosphate-buffered saline (PBS) or a suitable buffer
Procedure:
-
Dissolve the alkyne-functionalized pyrazole and the azide-functionalized reporter molecule in a suitable buffer (e.g., PBS).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution.
-
To the solution of the alkyne and azide, add the premixed CuSO₄/THPTA solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or other suitable analytical techniques.
-
The resulting triazole-linked molecular probe can then be purified by methods appropriate for the specific construct, such as HPLC or size-exclusion chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced molecular probes. Its bifunctional nature allows for the straightforward construction of heterocyclic scaffolds, such as pyrazoles, while retaining a bioorthogonal alkyne handle for subsequent "click" functionalization. The protocols detailed in this guide provide a robust framework for researchers to synthesize and utilize this valuable intermediate in their efforts to develop novel tools for chemical biology and drug discovery.
References
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]
-
Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 49(51), 9879-9883. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification of "Methyl 3-oxohept-6-ynoate" by column chromatography
Welcome to the technical support guide for the purification of Methyl 3-oxohept-6-ynoate. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals to successfully purify this versatile building block using column chromatography. We will move beyond simple procedural steps to explore the chemical principles and troubleshoot common issues encountered during this specific separation.
Section 1: Foundational Knowledge & Pre-Chromatography FAQs
Before attempting purification, a solid understanding of the target molecule's characteristics is essential for developing a robust and efficient protocol.
Q1: What are the key structural features of this compound that influence its purification by column chromatography?
A1: this compound possesses three key functional groups that dictate its chromatographic behavior: a methyl ester, a ketone, and a terminal alkyne.[1][2] This combination makes it a moderately polar molecule. The most critical feature is the β-keto ester moiety, which can exist in equilibrium with its enol tautomer.[3][4][5] The acidic nature of standard silica gel can influence this keto-enol equilibrium, potentially leading to band broadening or tailing during elution.[6][7]
Q2: How should I monitor my reaction and assess the crude mixture before purification?
A2: Thin-Layer Chromatography (TLC) is the indispensable tool for this purpose. It allows you to determine the number of components in your crude mixture and to establish an appropriate solvent system for the column.
-
Choosing a Solvent System: The standard for compounds of this polarity is a mixture of hexanes (or heptane) and ethyl acetate.[3][8][9] Start with a low-polarity mixture (e.g., 10% EtOAc in hexanes) and incrementally increase the polarity (e.g., to 20%, 30%) until the desired spot has a Retention Factor (Rf) of approximately 0.2-0.35 .[10] This Rf range typically provides the best separation on a column.
-
Visualization: Since this compound is not a strongly UV-active compound, chemical stains are necessary for visualization.[11]
| TLC Stain | Target Functional Group(s) | Expected Appearance | Reference |
| Potassium Permanganate (KMnO₄) | Alkyne, Ketone (oxidizable groups) | Yellow spot on a purple background. | [12] |
| p-Anisaldehyde | Ketone | Varies, often pink, purple, or blue spots on a light background upon heating. | [11] |
| Ferric Chloride (FeCl₃) | Enol form of the β-keto ester | Dark blue, purple, or green spot. This is a highly indicative stain. | [12][13] |
Q3: I spotted my crude material on a TLC plate, and it appears as a streak or multiple close-running spots. What could be the cause?
A3: This could indicate several issues. It might be that you have many impurities with similar polarities. However, it could also signal that your compound is unstable on silica gel.[14] To test for this, you can perform a "2D TLC" experiment.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot your crude mixture in one corner of a square TLC plate, about 1 cm from the edges.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and thoroughly dry the solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If the compound is stable, all spots will lie on the diagonal. If any spots appear "off-diagonal," it indicates that decomposition occurred on the silica plate during the first elution.[14]
Section 2: A Step-by-Step Guide to Column Chromatography Purification
This section outlines a standard, reliable protocol for the purification of this compound.
Workflow Diagram
Detailed Protocol
-
Select the Mobile Phase: Based on your preliminary TLC analysis, prepare a sufficient volume of the eluent that provides an Rf value of ~0.25 for this compound. A common starting point is 15-25% Ethyl Acetate in Hexanes.[15][16]
-
Prepare the Column:
-
Select a glass column of appropriate size (a good rule of thumb is to use 30-50 g of silica gel per 1 g of crude material).[7]
-
Securely clamp the column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand (~0.5 cm).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in your chosen eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add a protective layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.[17]
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of a solvent (dichloromethane or the eluent itself is a good choice).[17] Using a pipette, carefully apply the concentrated solution to the top of the silica gel, just below the sand layer. Allow it to absorb fully into the silica.
-
Dry Loading (Recommended for difficult separations or poorly soluble samples): Dissolve your crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of your crude product) and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[17] Carefully add this powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add your eluent to the column.
-
Open the stopcock and begin collecting fractions. Use gentle pressure from an air or nitrogen line ("flash chromatography") to maintain a steady flow rate.
-
Collect fractions of a consistent size (e.g., 10-20 mL for a medium-sized column).
-
-
Analyze and Isolate:
-
Monitor the collected fractions by TLC. Spot several fractions per plate to quickly identify which ones contain your product.
-
Once the pure fractions are identified, combine them in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Q: My product is not coming off the column, or the recovery is very low. What happened?
A: This is a frequent and frustrating problem with several potential causes.
-
Possibility 1: On-Column Degradation. The acidic nature of silica gel may be decomposing your β-keto ester.[14]
-
Solution: First, confirm this is the issue with a 2D TLC as described above. If degradation is confirmed, switch to a less acidic stationary phase like neutral alumina or use deactivated silica gel .[14][18] To deactivate silica, you can add 1% triethylamine to your eluent system, which will neutralize the acidic sites. However, be aware this will significantly alter the polarity.
-
-
Possibility 2: The Eluent is Not Polar Enough. Your compound may be strongly adsorbed to the silica and requires a more polar solvent to elute.
-
Solution: If you have been collecting fractions for a long time with no sign of your product, try eluting the column with a much more polar solvent, such as 100% ethyl acetate or even a 5-10% methanol in dichloromethane mixture. This "methanol purge" will strip most compounds off the column.[9][19] Collect this flush and check it for your product. For future runs, start with a more polar eluent.
-
-
Possibility 3: Your Product is Highly Diluted. The compound may have eluted, but the fractions are too dilute to be detected easily by TLC.
-
Solution: Try concentrating a few fractions in the range where you expected the product to elute and re-spot them on a TLC plate.[14]
-
Q: My product is co-eluting with an impurity. How can I improve the separation?
A: Achieving good separation is the primary goal of chromatography.
-
Possibility 1: Suboptimal Solvent System. Your current eluent may move both compounds at a similar rate.
-
Solution 1 (Adjust Polarity): If the Rf values of your product and the impurity are too high (>0.5), the separation will be poor. Reduce the polarity of your eluent (e.g., go from 20% EtOAc/Hexane to 15% EtOAc/Hexane).[10] This will increase the interaction with the silica gel, spreading the bands further apart and improving resolution.
-
Solution 2 (Change Solvent Selectivity): Sometimes, simply adjusting polarity isn't enough. The impurity may have a similar polarity but different functional groups. Try a different solvent system with similar strength but different chemical properties. For example, replace Ethyl Acetate/Hexane with a Diethyl Ether/Hexane or a Dichloromethane/Hexane system.[9][20]
-
-
Possibility 2: Poor Column Packing or Overloading.
-
Solution: An improperly packed column will have channels, leading to poor separation. Ensure your silica is packed uniformly without air bubbles.[7] Overloading the column with too much crude material is also a common cause of co-elution. As a rule, use at least a 30:1 ratio of silica to crude material by weight.[7]
-
Q: The spot for my purified product looks like a comet (tailing) on the TLC plate. Why?
A: Tailing is often a sign of an undesirable interaction between the analyte and the stationary phase.
-
Possibility 1: Keto-Enol Tautomerism. As mentioned, the β-keto ester can exist in two forms that may interconvert on the silica gel, causing the band to spread and tail.
-
Solution: Adding a very small amount of a modifier to the eluent can sometimes help. For instance, adding ~0.5% acetic acid can ensure the compound remains fully protonated, but this can also increase the risk of degradation for acid-sensitive compounds.
-
-
Possibility 2: The Eluent is Too Weak. The compound is "sticking" to the silica and not moving smoothly.
-
Solution: After your product begins to elute, you can perform a "gradient elution" by gradually increasing the percentage of the polar solvent (e.g., from 20% EtOAc to 30% EtOAc).[14] This will help push the tailing end of the band off the column more quickly.
-
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Das, B. et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]
-
Nayak, S. et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]
-
J&K Scientific LLC. This compound | 100330-50-5. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (2014). What compounds are unstable in a silica gel column (chromatography). [Link]
-
Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
ResearchGate. (2007). Synthesis and possible keto-enol tautomerism of β-keto ester III.... [Link]
-
Jakab, Z. et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. [Link]
-
ChemRxiv. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
-
Biotage. (2023). Determining solvent strength in flash column chromatography. [Link]
- University of Michigan.
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
Teledyne LABS. Silica Gel Column Chromatography. [Link]
Sources
- 1. osp.stat.gov.lt [osp.stat.gov.lt]
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- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
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- 14. Chromatography [chem.rochester.edu]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 18. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 19. reddit.com [reddit.com]
- 20. biotage.com [biotage.com]
"Methyl 3-oxohept-6-ynoate" synthesis side reactions and byproducts
Welcome to the technical support guide for the synthesis of Methyl 3-oxohept-6-ynoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of this valuable β-keto ester. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes.
Introduction to this compound
This compound is a key synthetic intermediate, notable for its bifunctional nature, containing both a β-keto ester and a terminal alkyne. These functional groups make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues. A prevalent and reliable method for its synthesis is the acylation of a suitable C5 alkyne precursor with a methyl ester of a C3 ketoacid equivalent. This guide will focus on troubleshooting a common and effective pathway: the reaction of the acetylide derived from 1-pentyne with an acylating agent like methyl acetoacetate or its derivatives.
Primary Synthesis Pathway: Acetylide Acylation
A frequently employed synthetic route involves the deprotonation of a terminal alkyne, such as 1-pentyne, using a strong base to form a nucleophilic acetylide. This acetylide then undergoes a nucleophilic acyl substitution reaction with an appropriate electrophile, like methyl malonyl chloride or a similar C3 synthon, to yield the target β-keto ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.
FAQ 1: Why is my overall yield of this compound significantly lower than expected?
Low yields are a common frustration and can stem from several factors, often related to the stability of the reactants and intermediates.
Potential Cause A: Incomplete Formation of the Acetylide
The initial deprotonation of the terminal alkyne is critical. Terminal alkynes have a pKa of approximately 25, requiring a sufficiently strong base for complete deprotonation.[1]
-
Troubleshooting:
-
Base Selection: Ensure you are using a strong, non-nucleophilic base. Sodium amide (NaNH₂) or lithium diisopropylamide (LDA) are common choices. Organolithium reagents like n-butyllithium (n-BuLi) are also effective.
-
Base Quality: Strong bases like NaNH₂ and n-BuLi can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate the n-BuLi solution before use to confirm its molarity.
-
Reaction Conditions: The deprotonation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base. Ensure your reaction is adequately cooled before and during the addition of the base.
-
Potential Cause B: Competing Elimination Reactions
The generated acetylide is a strong nucleophile but also a strong base. If your acylating agent or reaction setup contains functionalities susceptible to elimination, this can reduce your yield. This is particularly relevant if using alkyl halides as precursors. For instance, reacting an acetylide with secondary or tertiary alkyl halides almost always results in elimination (E2) rather than the desired substitution (SN2).[1][2][3]
-
Troubleshooting:
Potential Cause C: Self-Condensation of the Acylating Agent
If you are using a starting material like methyl acetoacetate, it can undergo a Claisen self-condensation reaction in the presence of a base.[4][5][6] This reaction creates a new carbon-carbon bond, leading to the formation of a β-keto ester dimer as a byproduct.[5]
-
Troubleshooting:
-
Order of Addition: Add the base to the terminal alkyne first to ensure the complete formation of the acetylide. Then, slowly add the acylating agent to the pre-formed acetylide solution. This ensures the acylating agent is consumed by the acetylide before it has a chance to react with itself.
-
Stoichiometry: Use a slight excess of the acetylide to ensure the complete consumption of the acylating agent.
-
FAQ 2: My NMR/GC-MS analysis shows a significant byproduct. What could it be?
The presence of unexpected peaks often points to specific, predictable side reactions.
Potential Byproduct A: Decarboxylated Product (Hept-6-yn-3-one)
β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions at elevated temperatures, to yield a ketone.[7][8][9] If your workup or purification involves harsh conditions, you may be cleaving the methyl ester group.
-
Mechanism Insight: The β-keto acid intermediate, formed upon hydrolysis, can undergo a pericyclic reaction where six electrons rearrange in a cycle, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ketone.[9][10]
-
Troubleshooting & Prevention:
-
Mild Workup: Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids.
-
Avoid High Temperatures: During solvent removal or purification via distillation, use the lowest possible temperature and pressure to avoid thermally induced decarboxylation. Opt for column chromatography at room temperature if possible.
-
Potential Byproduct B: Product of Double Addition/Alkylation
If the starting material for the acylating agent has multiple acidic protons, or if the product itself can be deprotonated, you may see products of multiple additions. For example, in the acetoacetic ester synthesis, a second alkylation can occur before hydrolysis and decarboxylation, leading to a disubstituted ketone.[10]
-
Troubleshooting & Prevention:
-
Careful Stoichiometry: Use a precise 1:1 stoichiometry of the acetylide to the acylating agent.
-
Temperature Control: Maintain low temperatures throughout the reaction to control reactivity.
-
Choice of Acylating Agent: Using an acylating agent that cannot be further deprotonated after the initial reaction, such as methyl malonyl chloride, can prevent this issue.
-
Troubleshooting Flowchart for Low Yield
Below is a decision-making workflow to diagnose and resolve issues of low product yield.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis via acetylide acylation.
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Methyl Malonyl Chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Acetylide Formation:
-
Dissolve 1-pentyne (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.
-
-
Acylation:
-
Slowly add methyl malonyl chloride (1.0 eq) to the acetylide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | n-Butyllithium (n-BuLi) | Strong, non-nucleophilic base ensures complete deprotonation of the alkyne. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium acetylide intermediate. |
| Temperature | -78 °C for addition, then warm to RT | Minimizes side reactions and ensures controlled reaction kinetics. |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic; prevents hydrolysis and decarboxylation of the β-keto ester product. |
| Purification | Silica Gel Chromatography | Avoids high temperatures that could lead to product decomposition. |
Reaction Mechanism Overview
The following diagram illustrates the key steps in the synthesis.
Caption: Key steps in the synthesis of the target molecule.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link].
-
Tsuji, J. (1984). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accounts of Chemical Research, 17(10), 347-353. Available at: [Link].
-
Reddy, C. R., & Kumar, B. S. (2007). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. The Journal of Organic Chemistry, 72(18), 6854–6857. Available at: [Link].
-
Tandem, B. U., & Danishefsky, S. J. (2001). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. Organic Letters, 3(17), 2697-2700. Available at: [Link].
-
Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. Available at: [Link].
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link].
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link].
-
Li, J., et al. (2012). An efficient method for synthesis of α-keto acid ester from terminal alkynes. Tetrahedron Letters, 53(34), 4583-4585. Available at: [Link].
-
Wikipedia. Claisen condensation. Available at: [Link].
- Gotor, V., & Gotor-Fernández, V. (2003). U.S. Patent No. 6,642,035B2. Washington, DC: U.S. Patent and Trademark Office.
-
Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link].
-
Soderberg, T. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Available at: [Link].
-
LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link].
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link].
-
Ashenhurst, J. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. Master Organic Chemistry. Available at: [Link].
-
Soderberg, T. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link].
-
OpenStax. (2023). 9.8 Alkylation of Acetylide Anions. Organic Chemistry. Available at: [Link].
-
LibreTexts. (2023). 9.8: Alkylation of Acetylide Anions. Chemistry LibreTexts. Available at: [Link].
-
LibreTexts. (2024). 9.8: Alkylation of Acetylide Anions. Chemistry LibreTexts. Available at: [Link].
-
Lumen Learning. Alkylation of Acetylide Anions. MCC Organic Chemistry. Available at: [Link].
-
Fujimoto, T., et al. (2007). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Organic Syntheses, 84, 193. Available at: [Link].
Sources
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- 10. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
Technical Support Center: Stability and Handling of Methyl 3-oxohept-6-ynoate
Welcome to the technical support center for Methyl 3-oxohept-6-ynoate (CAS No. 100330-50-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the decomposition pathways and prevention strategies for this versatile synthetic intermediate. As a bifunctional molecule containing both a β-keto ester and a terminal alkyne, its stability is paramount for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary structural features that make this compound susceptible to decomposition?
The primary source of instability in this compound is the β-keto ester moiety. This functional group is well-known for its susceptibility to both hydrolysis and subsequent decarboxylation, which are the main decomposition pathways.[1][2] The presence of a ketone on the beta-carbon relative to the ester carbonyl group facilitates these degradation reactions.[2][3]
Q2: What is the main decomposition pathway I should be concerned about?
The principal degradation pathway is a two-step process:
-
Hydrolysis: The methyl ester is hydrolyzed to the corresponding β-keto carboxylic acid. This reaction can be catalyzed by either acid or base.[1][4]
-
Decarboxylation: The resulting β-keto acid is highly unstable and readily loses carbon dioxide (CO₂), especially when heated, to form a ketone (in this case, hept-6-yn-2-one).[2][3][5] This decarboxylation proceeds through a cyclic, six-membered transition state and is often spontaneous even at moderate temperatures.[2][6]
Q3: How critical is storage temperature for maintaining the integrity of the compound?
Storage temperature is a critical factor. The product data sheet for this compound explicitly recommends storage in a freezer at temperatures under -20°C in a dry, sealed container.[7] Storing at low temperatures significantly slows down the rate of potential hydrolysis and thermal decarboxylation.[6] For long-term storage, -80°C is preferable to further minimize degradation.[6]
Q4: How does pH influence the stability of this compound?
The compound's stability is highly pH-dependent. Both strong acidic and strong basic conditions can catalyze the initial hydrolysis step, leading to decomposition.[1][8] It is crucial to avoid these conditions during workup, storage, and reactions unless they are part of a controlled transformation. The protonated β-keto acid form is the species that undergoes rapid decarboxylation; therefore, maintaining neutral or slightly alkaline conditions can increase stability in solution by keeping the molecule in its deprotonated (enolate) form, which is less prone to decarboxylation.[6]
Q5: I am observing the formation of hept-6-yn-2-one as a major byproduct in my reaction. What is the cause?
The formation of hept-6-yn-2-one is the classic signature of the hydrolysis and subsequent decarboxylation pathway. This indicates the presence of water in your reaction or during your workup, potentially combined with acidic or basic catalysts. To mitigate this, you must use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[9][10]
Q6: Can the terminal alkyne group contribute to instability or side reactions?
Yes, while the β-keto ester is the primary concern for decomposition, the terminal alkyne has its own reactivity. The terminal proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases (e.g., NaNH₂, NaH, LDA).[11][12] If such bases are used in your reaction, this can lead to unintended alkylation or other side reactions at the alkyne terminus. Additionally, alkynes can undergo hydration in the presence of acid and mercury salts or undergo oxidation with strong oxidizing agents.[13][14]
Troubleshooting Guide
This table provides a quick reference for troubleshooting common issues encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Disappearance of Starting Material | 1. Hydrolysis & Decarboxylation: Presence of water, acid, or base.[1][2] 2. Improper Storage: Stored at room temperature or in a non-airtight container.[7] 3. Incompatible Base: Using hydroxide or alkoxide bases in protic solvents can promote hydrolysis or transesterification.[10][15] | 1. Ensure all solvents and reagents are strictly anhydrous. Handle under an inert atmosphere.[9] 2. Store compound in a freezer (-20°C or below) with a desiccant.[6][7] 3. Use non-nucleophilic bases like Sodium Hydride (NaH) or LDA in aprotic solvents (e.g., dry THF, Toluene).[9] |
| Formation of Ketone Byproduct (Hept-6-yn-2-one) | Hydrolysis and Decarboxylation Pathway: This is the definitive sign of this decomposition route.[4][5] | Rigorously exclude water from the reaction and workup. Quench reactions at low temperatures with buffered or non-acidic aqueous solutions (e.g., saturated NH₄Cl). |
| Inconsistent Reaction Outcomes | Compound Degradation: The compound may have degraded in storage between uses. Moisture Contamination: Absorbed moisture upon removal from cold storage. | Always store the vial tightly sealed with desiccant in the freezer. Before opening, allow the vial to equilibrate to room temperature completely to prevent moisture condensation onto the product.[16] |
| Formation of Polymeric Material | Alkyne Reactivity: The terminal alkyne can polymerize under certain conditions (e.g., presence of certain metals, radical initiators).[13] | Avoid incompatible catalysts or initiators. Ensure the reaction is performed under controlled conditions as specified in the literature protocol. |
Visualization of Decomposition Pathway
The primary decomposition of this compound is a sequential hydrolysis and decarboxylation event.
Caption: Primary decomposition pathway of this compound.
Recommended Protocols
Protocol 1: Storage and Handling
To ensure the long-term stability and integrity of this compound, adhere to the following protocol:
-
Storage: Upon receipt, store the vial immediately in a freezer at -20°C or below.[7] For extended storage, -80°C is recommended.[6] Place the sealed vial inside a secondary container with a desiccant.
-
Dispensing: Before opening, allow the vial to warm to ambient room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold compound.[16]
-
Inert Atmosphere: Once opened, handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen) as much as possible, especially if transferring or weighing.
-
Resealing: After dispensing, purge the vial headspace with an inert gas, seal tightly, and promptly return it to the freezer.
Protocol 2: General Workflow for Use in Base-Mediated Reactions
This protocol provides a general workflow for using the compound as a nucleophile (e.g., in an alkylation reaction) while minimizing decomposition.
Caption: Recommended workflow for using this compound.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 208-223. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Riedel, A., et al. (2016). Overview of assays for hydrolysis of β-keto esters. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. Retrieved from [Link]
-
Study.com. (n.d.). Alkyne Functional Group & Reactions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
Sources
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- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
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- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 100330-50-5 [sigmaaldrich.com]
- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Alkyne Reactivity [www2.chemistry.msu.edu]
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Technical Support Center: Troubleshooting Low Yields in Methyl 3-oxohept-6-ynoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-oxohept-6-ynoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable β-keto ester intermediate. As a molecule incorporating both a terminal alkyne and a β-keto ester moiety, its synthesis requires careful control over reaction conditions to prevent common side reactions. This document provides in-depth, cause-and-effect troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the C-acylation of a methyl acetoacetate enolate with a suitable 4-pentynoyl electrophile, typically 4-pentynoyl chloride. To selectively promote C-acylation over the competing O-acylation, a common strategy involves forming a magnesium chelate of methyl acetoacetate prior to introducing the acid chloride. This method often employs magnesium chloride and a tertiary amine base like pyridine or triethylamine.[1]
Q2: What are the most critical parameters to control for maximizing yield?
A2: Maximizing the yield of this compound hinges on three critical parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can quench the enolate intermediate, hydrolyze the acid chloride, and degrade moisture-sensitive bases. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.[2][3]
-
Temperature Control: Enolate formation and the subsequent acylation are typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions such as self-condensation of the methyl acetoacetate and to ensure controlled addition of the acylating agent.[4][5]
-
Stoichiometry and Reagent Purity: The purity of the starting materials, particularly the methyl acetoacetate and the acylating agent, is paramount. The stoichiometry of the base is also crucial; an excess can promote side reactions, while an insufficient amount will lead to incomplete enolate formation.
Q3: How can I confirm the successful synthesis and purity of the target compound?
A3: A combination of chromatographic and spectroscopic methods should be used:
-
Thin-Layer Chromatography (TLC): For reaction monitoring, using a hexane:ethyl acetate solvent system. The product, being more polar than starting materials like an acid chloride but potentially less polar than highly polar byproducts, should show a distinct spot.
-
¹H NMR Spectroscopy: Expect characteristic signals for the methyl ester (~3.7 ppm, singlet, 3H), the α-protons between the carbonyls (~3.5 ppm, singlet, 2H), the terminal alkyne proton (~1.9 ppm, triplet, 1H), and the two methylene groups of the chain (~2.7 ppm and ~2.4 ppm, multiplets, 4H).
-
Infrared (IR) Spectroscopy: Look for strong carbonyl (C=O) stretching frequencies for the ketone (~1720 cm⁻¹) and the ester (~1745 cm⁻¹), as well as the characteristic C≡C stretch (~2120 cm⁻¹) and terminal ≡C-H stretch (~3300 cm⁻¹) of the alkyne.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its potential for degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer at or below -20°C.[6] This minimizes hydrolysis and potential side reactions over time.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My reaction yields are consistently low or zero, with TLC analysis showing mostly unreacted starting material.
-
Potential Cause A: Ineffective Enolate Formation
-
Why it happens: The deprotonation of methyl acetoacetate is the critical first step. If the base is inactive, the solvent is not anhydrous, or the temperature is incorrect, the enolate will not form efficiently. For instance, common bases like sodium hydride (NaH) are readily deactivated by moisture.
-
Recommended Solutions:
-
Verify Base Activity: Use a fresh, unopened container of the base (e.g., NaH, LiHMDS). If using NaH, ensure the mineral oil is washed away with anhydrous hexanes before use.
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled or commercially available anhydrous solvents.[3]
-
Optimize Temperature: For bases like LDA or LiHMDS, enolate formation should be carried out at -78 °C.[4] For NaH, the reaction can be started at 0 °C and allowed to warm.
-
-
-
Potential Cause B: Degradation of 4-Pentynoyl Chloride
-
Why it happens: Acid chlorides are highly reactive and susceptible to hydrolysis. If exposed to atmospheric moisture, 4-pentynoyl chloride will convert to the unreactive 4-pentynoic acid.
-
Recommended Solutions:
-
Use Fresh or Purified Reagent: Use freshly purchased 4-pentynoyl chloride. If its purity is in doubt, it can be freshly prepared from 4-pentynoic acid using oxalyl chloride or thionyl chloride and used immediately.
-
Proper Handling: Handle the acid chloride under an inert atmosphere and use dry syringes or cannulas for transfers.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: My reaction forms multiple products, and the desired product is a minor component.
-
Potential Cause A: Competing O-Acylation
-
Why it happens: The enolate of methyl acetoacetate is an ambident nucleophile, meaning it can react at either the central carbon (C-acylation, desired) or the oxygen atom (O-acylation, undesired). The reaction conditions, including the counter-ion and solvent, heavily influence this ratio.
-
Recommended Solutions:
-
Promote C-Acylation with MgCl₂: The most effective method is to pre-treat the methyl acetoacetate with magnesium chloride and a tertiary amine (e.g., pyridine or triethylamine). The magnesium forms a tight six-membered chelate with the β-keto ester, which blocks the oxygen atoms and sterically directs the acyl chloride to react at the central carbon.[1]
-
Solvent Choice: Polar aprotic solvents can sometimes favor O-acylation. Using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) in conjunction with the MgCl₂ method is advisable.
-
-
C- vs. O-Acylation Mechanism
Caption: Competing C-acylation and O-acylation pathways.
-
Potential Cause B: Self-Condensation of Methyl Acetoacetate
-
Why it happens: Under basic conditions, the enolate of methyl acetoacetate can act as a nucleophile and attack the ketone carbonyl of another molecule of methyl acetoacetate. This side reaction is more prevalent at higher temperatures or if the acylating agent is added too slowly.[3]
-
Recommended Solutions:
-
Maintain Low Temperature: Keep the reaction temperature at 0 °C or below during enolate formation and acylation.
-
Rapid Addition of Acyl Chloride: Once the enolate is formed, add the 4-pentynoyl chloride solution dropwise but without unnecessary delay. This ensures it traps the enolate before it can react with itself.
-
-
Issue 3: I see a good product spot on TLC, but I lose most of it during workup and purification.
-
Potential Cause A: Hydrolysis During Aqueous Workup
-
Why it happens: β-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions. A harsh aqueous quench or prolonged exposure to non-neutral pH can cleave the ester or cause other undesired reactions.
-
Recommended Solutions:
-
Use a Mild Quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and effective at neutralizing most reaction mixtures without being harsh.[3]
-
Minimize Contact Time: Perform extractions quickly and move directly to the drying step. Do not let the organic layer sit in contact with the aqueous phase for extended periods.
-
-
-
Potential Cause B: Thermal Decomposition
-
Why it happens: While β-keto esters are generally stable, prolonged heating can cause decomposition or decarboxylation, especially if acidic or basic impurities are present.
-
Recommended Solutions:
-
Data Summary Tables
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Ineffective enolate formation | Verify base activity; ensure strictly anhydrous conditions; optimize temperature. |
| Degradation of acylating agent | Use fresh or newly prepared 4-pentynoyl chloride; handle under inert gas. | |
| Multiple Products | Competing O-acylation | Pre-treat methyl acetoacetate with MgCl₂ and pyridine to promote C-acylation.[1] |
| Self-condensation | Maintain low reaction temperatures (≤ 0 °C); add acyl chloride promptly after enolate formation.[3] | |
| Loss on Purification | Hydrolysis during workup | Quench with saturated aq. NH₄Cl; minimize contact time with aqueous layers.[3] |
| Thermal decomposition | Use low temperatures for solvent removal; purify by column chromatography instead of distillation. |
Table 2: Recommended Reaction Parameters for C-Acylation
| Parameter | Recommended Condition | Rationale |
| Reactant | Methyl Acetoacetate (1.0 eq) | Nucleophilic precursor. |
| Chelating Agent | Magnesium Chloride (1.1 eq) | Promotes selective C-acylation.[1] |
| Base | Pyridine (2.2 eq) | Tertiary amine base for deprotonation without competing nucleophilicity. |
| Acylating Agent | 4-Pentynoyl Chloride (1.05 eq) | Electrophile; slight excess drives reaction to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, aprotic solvent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound via MgCl₂-Mediated C-Acylation
This protocol is adapted from established procedures for the selective C-acylation of β-keto esters.[1]
-
Materials:
-
Methyl acetoacetate
-
Magnesium chloride (anhydrous)
-
Pyridine (anhydrous)
-
4-Pentynoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
-
-
Procedure:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium chloride (1.1 eq). Flush the system with nitrogen.
-
Solvent and Base Addition: Add anhydrous DCM via syringe, followed by anhydrous pyridine (2.2 eq). Stir the resulting slurry.
-
Enolate Formation: Add methyl acetoacetate (1.0 eq) dropwise to the slurry at room temperature. Stir the mixture for 60-90 minutes. A thick, white chelate complex should form.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of 4-pentynoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction's progress by TLC (e.g., in 4:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature (<40 °C).
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
References
-
Weldon, D. J., et al. (2011). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. National Institutes of Health. Available at: [Link]
-
Trost, B. M., & Li, C.-J. (2014). Zinc-Catalyzed Addition of Terminal Alkynes to α-Keto Esters. ResearchGate. Available at: [Link]
-
Reddy, R. S., et al. (2007). An efficient method for synthesis of α-keto acid ester from terminal alkynes. ResearchGate. Available at: [Link]
- Castillo, E., et al. (2003). Synthesis of B-keto esters. Google Patents (US6642035B2).
-
Sau, M., & Bhattacharjee, M. (2020). Plausible mechanism of addition β-ketoester to alkyne. ResearchGate. Available at: [Link]
-
Nakamura, M., et al. (2005). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Organic Syntheses. Available at: [Link]
-
Ohshima, T., et al. (2018). Preparation of Methyl (Z)-3-Tosyloxy-2-butenoate. Organic Syntheses. Available at: [Link]
-
Szatmári, I., et al. (2021). Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2019). Synthesis of Methyl (20R,22E)- and (20S,22E)-3-Oxochola-1,4,22-trien-24-oate. MDPI. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-oxoheptanoate. National Center for Biotechnology Information. Available at: [Link]
-
Khan, A. T., & Lal, M. (2011). Methyl Acetoacetate: A Useful Reagent in Multicomponent Reactions. ResearchGate. Available at: [Link]
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Lookchem. Available at: [Link]
-
Gowda, M. S., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. The Royal Society of Chemistry. Available at: [Link]
-
Veselovskii, V. V., et al. (2000). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. Available at: [Link]
-
O'Duill, M. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]
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- 6. This compound | 100330-50-5 [sigmaaldrich.com]
Technical Support Center: Methyl 3-oxohept-6-ynoate NMR Spectral Interpretation
Welcome to the Technical Support Center for NMR spectral analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with and characterizing Methyl 3-oxohept-6-ynoate. This molecule, while seemingly straightforward, presents unique and interesting challenges in NMR spectral interpretation due to the interplay of its β-keto ester and terminal alkyne functionalities. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
The Structural Challenge: Keto-Enol Tautomerism
A primary challenge in the NMR analysis of this compound is its existence as a dynamic equilibrium between its keto and enol tautomers.[1][2] This equilibrium means that a solution of this compound will contain two distinct chemical species, each with its own set of NMR signals. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[3][4][5] Non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can shift the equilibrium towards the keto form.[3][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered during the NMR analysis of this compound.
Q1: Why does my ¹H NMR spectrum show more signals than I predicted for a single structure?
A1: This is the most common observation for β-keto esters and is a direct consequence of keto-enol tautomerism. You are not observing a single compound, but a mixture of two tautomers at equilibrium: the keto form and the enol form. Each of these tautomers will produce a distinct set of peaks in the NMR spectrum. The intensity of each set of peaks corresponds to the relative abundance of that tautomer in the given solvent and at that temperature.[7]
Q2: How can I distinguish between the signals for the keto and enol forms in the ¹H NMR spectrum?
A2: There are several key signals that act as diagnostic markers for each tautomer:
-
Enol Form:
-
Enolic Hydroxyl (OH): Look for a broad or sharp singlet far downfield, typically in the range of 12-13 ppm. This is the proton of the hydroxyl group involved in a strong intramolecular hydrogen bond with the ketone oxygen.[2]
-
Vinylic Proton (=CH): A singlet appearing around 4.8-5.1 ppm is characteristic of the proton on the carbon-carbon double bond of the enol form.
-
-
Keto Form:
-
α-Methylene Protons (-C(=O)-CH₂-C(=O)-): A singlet around 3.3-3.6 ppm corresponds to the two protons on the carbon (C2) situated between the two carbonyl groups. These protons are absent in the enol form.
-
The methyl ester protons (~3.7 ppm) and the protons of the propargyl group will also show separate signals for each tautomer, though their chemical shift differences may be smaller.
Q3: I see a very broad signal downfield. How can I confirm it's the enolic hydroxyl proton?
A3: The definitive method to identify an exchangeable proton like an enolic -OH is a D₂O shake experiment .[8][9] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. The enolic proton will exchange with deuterium, and its signal will disappear or be significantly reduced in intensity.[9][10] A new, likely broad, signal for HOD may appear, typically around 4.7-4.8 ppm in CDCl₃.
Q4: The region between 2.0 and 3.0 ppm in my ¹H NMR spectrum is complex. How do I assign the methylene and acetylenic protons?
A4: This region contains signals from the methylene groups at C4 and C5, as well as the terminal acetylenic proton at C7.
-
Acetylenic Proton (-C≡CH): This proton typically appears as a triplet around 2.0-3.0 ppm.[11] The splitting is due to long-range coupling (⁴J) with the two methylene protons at C5. This is a characteristic feature of terminal alkynes.
-
Methylene Protons (-CH₂-CH₂-C≡CH): The methylene groups at C4 and C5 will likely appear as overlapping multiplets. For the keto form, C4 will be a triplet coupled to C5, and C5 will be a triplet of triplets, coupled to C4 and, via long-range coupling, to the acetylenic proton (C7). In the enol form, the electronic environment is different, leading to slightly different chemical shifts for these protons. Two-dimensional NMR techniques like COSY are invaluable for definitively assigning these coupled spin systems.
Q5: How do I interpret the ¹³C NMR and DEPT spectra for this molecule?
A5: The ¹³C NMR spectrum will also show two sets of signals for the keto and enol tautomers. A DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups.[12][13][14]
-
Carbonyl Carbons (C=O): In the keto form, expect two signals: one for the ketone (~200-205 ppm) and one for the ester (~167-170 ppm). The enol form will show two deshielded carbons, but in different regions: the ester carbonyl (~175 ppm) and the enolic carbon bonded to the hydroxyl group (~170-175 ppm).
-
Alkyne Carbons (-C≡CH): The sp-hybridized carbons of the terminal alkyne will appear in the 65-85 ppm range. The terminal carbon (C7, ≡CH) is typically more shielded than the internal carbon (C6, -C≡).
-
DEPT-135 Analysis:
-
Positive Signals: CH and CH₃ carbons. This will include the methyl ester carbon, the vinylic CH in the enol form, and the terminal alkyne CH.
-
Negative Signals: CH₂ carbons. This will identify the C4 and C5 methylene groups.
-
Absent Signals: Quaternary carbons. This includes the ketone and ester carbonyls, the internal alkyne carbon, and the enolic carbon attached to oxygen.
-
Predicted NMR Data Summary
The following table provides predicted chemical shifts for the major signals of both the keto and enol tautomers of this compound in CDCl₃. Actual values may vary based on concentration and temperature.
| Atom/Group | Keto Form (¹H ppm) | Enol Form (¹H ppm) | Keto Form (¹³C ppm) | Enol Form (¹³C ppm) |
| -OCH₃ | ~3.7 (s, 3H) | ~3.7 (s, 3H) | ~52 | ~51 |
| C2-H₂ | ~3.5 (s, 2H) | - | ~50 | - |
| C2=CH | - | ~5.0 (s, 1H) | - | ~92 |
| C4-H₂ | ~2.7 (t, 2H) | ~2.5 (t, 2H) | ~43 | ~35 |
| C5-H₂ | ~2.4 (m, 2H) | ~2.3 (m, 2H) | ~18 | ~18 |
| C7-H | ~2.0 (t, 1H) | ~2.0 (t, 1H) | ~70 | ~70 |
| C1 (=O) | ~167 | ~175 | ~167 | ~175 |
| C3 (=O) | ~202 | - | ~202 | - |
| C3 (=C-OH) | - | ~173 | - | ~173 |
| C6 (≡C-) | ~83 | ~83 | ~83 | ~83 |
| Enolic OH | - | ~12.5 (s, 1H) | - | - |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of Enolic Proton
This protocol confirms the presence of an exchangeable proton, such as the enolic hydroxyl group.
-
Initial Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Acquire a standard ¹H NMR spectrum.
-
D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The signal corresponding to the enolic -OH proton should disappear or be significantly diminished in the second spectrum.[9][10]
Advanced Troubleshooting Workflow
For complex cases of signal overlap or for definitive structural assignment, 2D NMR experiments are highly recommended. The following workflow can resolve most ambiguities.
Workflow: Complete Structural Assignment using 2D NMR
Caption: Workflow for unambiguous assignment using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. It will clearly show the correlation between the C4 and C5 methylene protons and the long-range coupling between the C5 protons and the acetylenic proton.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached.[15][16] This is the most reliable way to assign the chemical shifts of protonated carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[15][17] It is exceptionally powerful for piecing together the molecular skeleton. For example, it will show a correlation from the methyl ester protons to the ester carbonyl carbon (C1) and from the C2 protons (in the keto form) to both C1 and C3 carbonyls, confirming the β-keto ester substructure.
By systematically applying this combination of 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals for both the keto and enol tautomers of this compound can be achieved.
References
-
Reich, H. J. (n.d.). Solvent Effects. University of Wisconsin. Retrieved from [Link]
-
Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. Retrieved from [Link]
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Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. Retrieved from [Link]
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Hansen, P. E., & Spanget-Larsen, J. (2017). Keto-enol tautomerism. In WebMO User's Guide. Retrieved from [Link]
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ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Arizona State University. Retrieved from [Link]
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Li, S., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0152721). Retrieved from [Link]
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Gorczynski, M. J., et al. (2006). Keto–Enol Tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 84(1), 1-10. Retrieved from [Link]
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Nanalysis. (2017, November 30). To D2O or not to D2O? Retrieved from [Link]
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Physics Forums. (2016, May 3). Will Hydrogens Be Exchanged for Deuterium in D2O NMR Experiments? Retrieved from [Link]
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Vicente, J., et al. (2001). Keto–Enol Tautomers in a Carbonyl Phosphonium Salt. Journal of Chemical Education, 78(1), 101. Retrieved from [Link]
-
Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
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DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]
-
Zielinski, T. J., & Grushow, A. (2000). Hydrogen Bonding Using NMR: A New Look at the 2,4-Pentanedione Keto-Enol Tautomer Experiment. Journal of Chemical Education, 77(9), 1184. Retrieved from [Link]
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Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Powers, R., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1098. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
University of Ottawa. (2007, November 8). Why Does My Quaternary Alkyne Carbon Show Up in My 13C DEPT Spectrum? Retrieved from [Link]
-
University of Ottawa. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. Retrieved from [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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ResearchGate. (2014, October). Fig. 1. Keto-enol tautomerism and the formation of chelate. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]
-
Al-Majedy, Y. K., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Retrieved from [Link]
-
Eriksson, L., et al. (2000). Mechanism of cuprate additions to ynoates and ynones: an NMR study. Chemistry – A European Journal, 6(11), 1969-1979. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
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Technical Support Center: Impurity Profiling of Methyl 3-oxohept-6-ynoate
Introduction: Methyl 3-oxohept-6-ynoate is a valuable bifunctional molecule, possessing both a β-keto ester and a terminal alkyne moiety. This structure makes it a versatile building block in organic synthesis, particularly for constructing complex heterocyclic systems and natural products. For researchers, scientists, and drug development professionals, the purity of this intermediate is paramount. Undetected impurities can lead to failed reactions, irreproducible results, and, in a pharmaceutical context, potentially harmful by-products. This guide provides a structured, question-and-answer approach to common challenges encountered when identifying and characterizing impurities in samples of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurity profile of your sample is intrinsically linked to its synthetic history and storage conditions. Organic impurities typically arise from starting materials, reaction by-products, intermediates, or degradation.[1][2] The most common synthesis of this compound involves the alkylation of a methyl acetoacetate enolate with a 4-halobut-1-yne.
Based on this pathway, the following impurities are plausible:
-
Starting Materials: Unreacted methyl acetoacetate and 4-halobut-1-yne.
-
By-products: Di-alkylated species where a second molecule of the alkylating agent has reacted at the α-carbon of the β-keto ester.
-
Intermediates: Incomplete reaction may leave traces of the enolate salt.
-
Degradation Products: As a β-keto ester, the compound can be susceptible to hydrolysis (forming the corresponding β-keto acid) and subsequent decarboxylation, especially under acidic or basic conditions or upon heating.[3]
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Origin | Characteristic Analytical Signal (1H NMR) |
| Methyl Acetoacetate | CH₃C(O)CH₂C(O)OCH₃ | Unreacted starting material | Singlet at ~2.2 ppm (acetyl CH₃), singlet at ~3.4 ppm (methylene), singlet at ~3.7 ppm (methoxy) |
| 4-Bromobut-1-yne | HC≡CCH₂CH₂Br | Unreacted starting material | Triplet at ~2.0 ppm (alkynyl H), triplet at ~3.5 ppm (CH₂Br) |
| Methyl 2-(but-3-yn-1-yl)-3-oxobutanoate | CH₃C(O)CH(C₄H₅)C(O)OCH₃ | By-product (C-alkylation of starting material) | Complex multiplets in the alkyl region, disappearance of the C2 methylene singlet. |
| 3-Oxohept-6-ynoic acid | HC≡C(CH₂)₂C(O)CH₂COOH | Hydrolysis product | Disappearance of the methyl ester singlet (~3.7 ppm), appearance of a broad carboxylic acid proton signal (>10 ppm). |
| Hept-6-yn-2-one | HC≡C(CH₂)₃C(O)CH₃ | Decarboxylation of the β-keto acid | Disappearance of ester/acid signals, appearance of a new acetyl singlet (~2.1 ppm). |
Q2: I see an unexpected peak in my HPLC chromatogram. How do I proceed with its identification?
A2: An unknown peak requires a systematic investigation. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is an excellent starting point due to its ability to separate complex mixtures.[4][5] The β-keto ester structure of your target compound makes it suitable for analysis with UV detection.[6]
Follow this workflow to characterize the unknown peak:
Detailed Protocol: Reverse-Phase HPLC Method
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a gradient appropriate for moderately polar compounds, for example, 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD/PDA) monitoring at 254 nm and 210 nm. A PDA detector is crucial for assessing peak purity.[7]
-
Sample Preparation: Dissolve the sample in acetonitrile or mobile phase at a concentration of approximately 1 mg/mL.
Q3: My 1H NMR spectrum is complex. How can I distinguish impurity signals from my main compound?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation.[8] For this compound, you should first identify the characteristic signals of the pure compound.
Expected 1H NMR Signals for this compound (in CDCl₃):
-
~3.74 ppm (singlet, 3H): O-CH₃ (methyl ester).
-
~3.49 ppm (singlet, 2H): -C(O)-CH₂ -C(O)- (methylene protons between carbonyls). Note: β-keto esters exist in equilibrium with their enol tautomer, which can lead to additional, smaller signals.[6]
-
~2.79 ppm (triplet, 2H): -C(O)-CH₂ -CH₂-.
-
~2.45 ppm (triplet of doublets, 2H): -CH₂-CH₂ -C≡CH.
-
~1.98 ppm (triplet, 1H): -C≡CH (terminal alkyne proton).[9]
Troubleshooting Complex Spectra:
-
Check Integrations: Verify if the proton ratios match the expected structure. An unusually high or low integral for a specific signal set suggests the presence of an impurity with overlapping signals.
-
Look for Starting Materials: Scan for the characteristic singlets of methyl acetoacetate or the triplets of the alkylating agent (see Table 1).
-
Utilize 13C NMR: The carbon spectrum can provide confirmation. Key signals for the target compound include two carbonyls (~201 ppm for the ketone and ~167 ppm for the ester), two sp-hybridized alkyne carbons (~83 ppm and ~69 ppm), and the methoxy carbon (~52 ppm).[10]
-
Employ 2D NMR: If signals overlap, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled (J-coupling), helping to trace the spin systems of the main compound and separate them from impurities.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, confirming assignments and helping to piece together fragments of unknown structures.
-
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for analyzing this compound?
A4: Yes, GC-MS can be a very effective technique, provided that this compound is sufficiently volatile and thermally stable. Given its molecular weight (154.16 g/mol ) and structure, it is expected to be amenable to GC analysis. GC-MS provides excellent separation efficiency and delivers mass-to-charge (m/z) information, which is highly specific for identification.[11][12]
Considerations for GC-MS Analysis:
-
Thermal Stability: The primary concern for β-keto esters is thermal degradation in the hot GC inlet. A lower inlet temperature should be tested first.
-
Derivatization: If the compound shows poor peak shape or degradation, derivatization can be an effective strategy.[13][14] For instance, silylation of the enol form can improve thermal stability and chromatographic performance.
-
Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for separating the target compound from potential impurities. For separating highly volatile impurities like residual acetylene, specialized columns may be required.[15]
Detailed Protocol: GC-MS Method
-
GC System: Agilent 7890A or similar, coupled to a 5975C Mass Selective Detector.[13]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (start lower, e.g., 220 °C, if degradation is suspected).
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Q5: What are the regulatory expectations for impurity characterization if this compound is used in drug development?
A5: When a compound like this compound is used as a starting material or intermediate in the synthesis of a new drug substance (Active Pharmaceutical Ingredient, API), its impurity profile is subject to regulatory scrutiny. The primary guidelines are provided by the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances: This is the core guideline.[16][17][18] It establishes thresholds for reporting, identifying, and qualifying impurities.
-
Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission. For a drug with a maximum daily dose ≤ 2 g/day , this is typically 0.05%.[2]
-
Identification Threshold: The level at or above which an impurity's structure must be determined. For a drug with a maximum daily dose ≤ 2 g/day , this is 0.10%.[1][2]
-
Qualification Threshold: The level at or above which an impurity's biological safety must be established. This is the process of acquiring and evaluating data to justify a specific impurity limit.[18] For a drug with a maximum daily dose ≤ 2 g/day , this is 0.15%.[2]
-
-
ICH M7: Mutagenic Impurities: This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities, which have much stricter control limits due to their potential to be carcinogenic. Certain functional groups within potential impurities may require specific evaluation for mutagenic potential.
As a researcher in drug development, it is critical to identify and control any impurity that exceeds the identification threshold. This ensures the quality, safety, and efficacy of the final drug product.[1]
References
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]
-
Use of High Performance Liquid Chromatography in Organic Synthesis. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. National Institutes of Health (NIH). Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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This compound | 100330-50-5. J&K Scientific LLC. Available at: [Link]
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Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. Available at: [Link]
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Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Available at: [Link]
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Analysis of ppm-Level Acetylene in Ethylene Using the Agilent 990 Micro GC. Agilent Technologies. Available at: [Link]
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NMR Spectroscopy - Organic Chemistry Data & Info. University of Wisconsin-Madison. Available at: [Link]
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Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. Available at: [Link]
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Mastering β-keto esters. ResearchGate. Available at: [Link]
-
HPLC analysis of organic acids using a novel stationary phase. ResearchGate. Available at: [Link]
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methyl 3-oxohept-6-enoate|30414-57-4. MOLBASE. Available at: [Link]
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Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Available at: [Link]
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GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]
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Alkynes - OpenOChem Learn. OpenOChem Learn. Available at: [Link]
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Mastering β-Keto Esters. ACS Publications. Available at: [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. ResearchGate. Available at: [Link]
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Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of Methyl 3-oxohept-6-ynoate
Welcome to the dedicated technical support guide for the synthesis and scale-up of Methyl 3-oxohept-6-ynoate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, preparative quantities. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common challenges, providing a robust framework for troubleshooting and optimization.
Synthesis Overview: The Crossed Claisen Condensation
The most direct and reliable route to this compound is a base-catalyzed carbon-carbon bond-forming reaction known as the Crossed Claisen Condensation .[1] This reaction involves the condensation between two different esters.[2] For this specific target, the reaction occurs between an enolizable ester (Methyl Acetate) and a non-enolizable ester (Methyl 4-pentynoate).
The fundamental requirement for a successful Claisen condensation is the presence of at least one ester with α-hydrogens, which can be deprotonated by a strong base to form a nucleophilic enolate.[2][3] The reaction's driving force is the final deprotonation of the β-keto ester product, which forms a highly resonance-stabilized enolate.[2][4] This necessitates the use of a stoichiometric amount of base.[1]
Reaction Mechanism
The mechanism proceeds through several key steps, as illustrated below:
Caption: Mechanism of the Crossed Claisen Condensation for this compound synthesis.
Detailed Scale-Up Protocol (100g Scale)
This protocol is designed with scalability and safety as primary considerations. All glassware must be thoroughly oven- or flame-dried and the reaction conducted under an inert atmosphere (Argon or Nitrogen).[5]
Reagent Data & Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (g) | Moles | Equivalents |
| Sodium Hydride (60% in oil) | 40.00 | ~1.3 | 50.0 | 1.25 | 1.2 |
| Anhydrous THF | 72.11 | 0.889 | 1500 mL | - | - |
| Methyl 4-pentynoate | 112.13 | 1.01 | 116.6 | 1.04 | 1.0 |
| Methyl Acetate | 74.08 | 0.934 | 85.0 | 1.15 | 1.1 |
| 10% Acetic Acid (aq) | - | ~1.01 | ~1000 mL | - | - |
| Saturated NaHCO₃ (aq) | - | ~1.07 | ~500 mL | - | - |
| Brine | - | ~1.2 | ~500 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | - | ~50 g | - | - |
Experimental Procedure
-
Reactor Setup: Equip a 5L jacketed reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Base Suspension: Under a positive flow of nitrogen, carefully charge the reactor with sodium hydride (60% dispersion in mineral oil). Add 750 mL of anhydrous THF.
-
Initial Cooling: Cool the stirred suspension to 0 °C using a circulating chiller.
-
Electrophile Addition: Add the Methyl 4-pentynoate to the dropping funnel with 250 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Enolate Formation: In a separate dry flask, dissolve the Methyl Acetate in 500 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the methyl acetate solution to the reaction mixture at a rate that maintains the internal temperature between 0-5 °C. This slow addition is critical to minimize self-condensation.[6]
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reactor back to 0 °C. CAUTION: Unreacted NaH will evolve hydrogen gas upon quenching. Slowly and carefully add 10% aqueous acetic acid via the dropping funnel to quench the reaction. Maintain vigorous stirring and control the addition rate to manage gas evolution. Continue adding until the aqueous layer is slightly acidic (pH 5-6).
-
Work-up & Extraction: Transfer the biphasic mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 500 mL).[7]
-
Washing: Combine all organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 250 mL) and brine (1 x 500 mL).[8]
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or large-scale flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process.
Problem 1: Low or No Product Yield
-
Question: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes?
-
Answer:
-
Inactive Base: Sodium hydride (NaH) is highly reactive with atmospheric moisture, leading to the formation of inactive NaOH.[10] Always use NaH from a freshly opened container or a properly stored batch.
-
Non-Anhydrous Conditions: Trace amounts of water in the solvent (THF) or on the glassware will consume the NaH and quench the enolate as it forms. Solvents should be passed through a purification system (e.g., alumina columns) or distilled from a suitable drying agent. All glassware must be rigorously dried.[7]
-
Incorrect Order of Addition: Adding the base to the mixed esters can lead to a statistical mixture of products. The recommended procedure of adding the enolizable component (methyl acetate) slowly to the base and electrophile is crucial for controlling the reaction pathway.[6]
-
Insufficient Reaction Time/Temperature: While the initial enolate formation is performed at low temperatures, the subsequent condensation may require warming to room temperature to proceed at a reasonable rate. Monitor the reaction to confirm completion before work-up.
-
Problem 2: Significant Byproduct Formation
-
Question: My crude NMR/TLC shows multiple spots, including a major byproduct that appears to be from the self-condensation of methyl acetate. How can I prevent this?
-
Answer: This is a classic challenge in crossed Claisen condensations.[2]
-
Cause - Relative Reaction Rates: The issue arises when the enolate of methyl acetate reacts with another molecule of methyl acetate faster than it reacts with the target electrophile, Methyl 4-pentynoate.
-
Solution - Controlled Enolate Concentration: The key is to keep the instantaneous concentration of the methyl acetate enolate low. This is achieved by the slow, controlled addition of the methyl acetate solution to the reaction mixture containing the base and the electrophilic ester.[11] This ensures that any enolate that forms has a higher probability of reacting with the more electrophilic and abundant Methyl 4-pentynoate.
-
Alternative Base Strategy: For particularly stubborn cases, using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be effective. Pre-forming the enolate of methyl acetate with LDA at -78 °C and then adding the Methyl 4-pentynoate can provide greater control and minimize self-condensation.[6]
-
Problem 3: Purification is Difficult and Inefficient
-
Question: The crude product is an oil that is difficult to purify by column chromatography due to byproducts with similar polarity. Are there alternative methods?
-
Answer:
-
Optimize Chromatography: Use a longer column with a shallower solvent gradient to improve separation. Testing various solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) may reveal a more effective mobile phase.[7]
-
Acid/Base Wash: The product is a β-keto ester, and its α-protons are acidic (pKa ≈ 11).[3] It is possible to perform a liquid-liquid extraction with a carefully controlled weak base to selectively pull the product into the aqueous phase, leaving less acidic impurities behind. However, this can be challenging and risks hydrolysis.
-
Vacuum Distillation: Given that this compound is a relatively small molecule, vacuum distillation is often the most effective and scalable purification method for removing non-volatile impurities and closely-eluting byproducts.
-
Problem 4: Exotherm and Mixing Issues During Scale-Up
-
Question: When moving from a 1L flask to a 20L reactor, I'm concerned about managing the exotherm from quenching the NaH and ensuring efficient mixing.
-
Answer: These are critical scale-up challenges.[12]
-
Heat Management: A jacketed reactor connected to a powerful circulating chiller is mandatory. The large surface-area-to-volume ratio of a small flask is lost on scale-up, making heat dissipation less efficient. The quench step must be performed very slowly, with the chiller running at its lowest set point to absorb the heat of reaction.
-
Efficient Mixing: Magnetic stirring is inadequate for large volumes and viscous slurries. An overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor) is essential to ensure homogeneity, prevent solids from settling, and facilitate efficient heat transfer to the reactor walls.
-
Troubleshooting Workflow & FAQs
Caption: A decision workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q1: How critical are anhydrous conditions for this reaction on a large scale?
-
A1: Absolutely critical. On a large scale, even small percentages of water in the solvent translate to a significant molar quantity that will consume your expensive base and kill the reaction. Industrial-scale operations use rigorously dried solvents and purge reactor systems extensively with inert gas before introducing reagents.
-
-
Q2: What are the primary safety concerns when handling large quantities of Sodium Hydride?
-
A2: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. The 60% dispersion in mineral oil mitigates the risk of dust explosion but does not eliminate its reactivity. Key precautions include:
-
Always handle in an inert atmosphere (glovebox or nitrogen-purged reactor).
-
Use appropriate PPE (flame-retardant lab coat, safety glasses, face shield).
-
Plan the quenching procedure carefully to manage the rate of hydrogen evolution and prevent pressure buildup.
-
Have a Class D fire extinguisher rated for combustible metals readily available.
-
-
-
Q3: What analytical methods are recommended for In-Process Controls (IPCs)?
-
A3: For monitoring reaction completion, Thin-Layer Chromatography (TLC) is a fast and effective qualitative tool. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of starting materials and the appearance of the product. Final product characterization should include ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm structure and purity.[13]
-
References
- JoVE. (2025).
- BYJU'S.
- Allen Institute.
- Master Organic Chemistry. (2020).
- Wikipedia.
- Organic Syntheses.
- Environmental Health Division, National Institute for Environmental Studies. Analytical Methods.
- BenchChem. (2025).
- BenchChem. (2025).
- J&K Scientific LLC.
- Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?
- Sciencemadness.org. (2012).
- Prime Scholars. How to deal with scale-up challenges of Chemistry? Prime Scholars.
- Carr, E. J., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Journal of Exposure Science & Environmental Epidemiology.
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Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
An In-Depth Technical Guide to Reaction Monitoring for the Synthesis of Methyl 3-oxohept-6-ynoate
Welcome to the technical support center for the synthesis and analysis of this compound. As a Senior Application Scientist, this guide is designed to provide you with expert, field-proven insights into effectively monitoring your reaction using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
This compound is a β-keto ester, a class of compounds that are valuable synthetic intermediates.[1][2][3] Accurate and real-time monitoring of its synthesis is critical to maximize yield, minimize byproduct formation, and determine the optimal reaction endpoint.[4][5] This guide provides detailed methodologies, troubleshooting advice, and answers to frequently asked questions you may encounter.
TLC is an indispensable technique for qualitatively monitoring the progress of organic reactions due to its simplicity, speed, and low cost.[6][7] For the synthesis of this compound, TLC allows you to visualize the consumption of starting materials and the formation of the product in near real-time.[8]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Sample Preparation:
-
Starting Material (SM): Prepare a dilute solution (~1%) of your primary starting material (e.g., the precursor β-keto ester) in a volatile solvent like ethyl acetate.
-
Reaction Mixture (RM): Withdraw a small aliquot (a few microliters) from your reaction vessel using a glass capillary. Dilute this aliquot in a small vial with a volatile solvent.
-
-
Spotting the Plate:
-
Using a clean capillary spotter, apply a small spot of the SM solution to the SM lane on the origin line.
-
Apply a spot of the RM solution to the RM lane.
-
For the co-spot (C) lane, first spot the SM solution, then carefully spot the RM solution directly on top of the SM spot. This is a critical self-validating step to confirm the identity of the starting material spot in your reaction mixture.[7]
-
-
Development: Place a small amount of your chosen solvent system (eluent) into a developing chamber—just enough to cover the bottom (less than 1 cm deep). Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line.[9] Cover the chamber and allow the solvent to ascend the plate via capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots, typically using a UV lamp (254 nm) if the compounds are UV-active.[10] If spots are not visible, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain).
-
Analysis: The product, this compound, should have a different retention factor (Rf) than the starting materials. As the reaction proceeds, the SM spot in the RM lane will diminish while the product spot intensifies. The reaction is complete when the SM spot is no longer visible in the RM lane.
Data Presentation: Recommended TLC Solvent Systems
The ideal solvent system should provide a good separation between your starting materials and the product, with Rf values ideally between 0.2 and 0.7.[11] For β-keto esters, mixtures of a non-polar and a polar solvent are typically effective.[12]
| Solvent System (v/v) | Polarity | Anticipated Observation |
| 9:1 Hexane / Ethyl Acetate | Low | Good for separating non-polar starting materials. The product may have a low Rf. |
| 7:3 Hexane / Ethyl Acetate | Medium | Often a good starting point. Provides good separation for many β-keto esters.[12] |
| 1:1 Hexane / Ethyl Acetate | Medium-High | Useful if the product is significantly more polar than the starting materials. |
| 95:5 Dichloromethane / Methanol | High | For highly polar compounds that do not move in less polar systems. |
Visualization: TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
TLC Troubleshooting and FAQs
Q: My spots are streaking vertically up the plate. What's wrong?
-
A1: Sample Overload. This is the most common cause. The stationary phase becomes saturated, leading to a continuous band instead of a distinct spot.[9][13] Solution: Dilute your reaction mixture aliquot significantly more before spotting it on the plate.
-
A2: Acidic or Basic Compound. β-keto esters have acidic protons. Strong interactions with the slightly acidic silica gel can cause streaking.[14][15] Solution: Add a small amount of acid (e.g., 0.5% acetic acid) to your eluent to suppress deprotonation and improve spot shape.[15][16]
Q: My starting material and product spots are too close together (ΔRf is too small). How can I improve separation?
-
A: Adjust Solvent Polarity. Your solvent system is not optimal for this specific separation.[17] Solution: If spots are high on the plate (high Rf), decrease the polarity of the eluent (e.g., go from 7:3 to 9:1 Hexane/EtOAc). If spots are low on the plate (low Rf), increase the polarity (e.g., go from 7:3 to 1:1 Hexane/EtOAc).[11]
Q: I don't see any spots on my plate after development.
-
A1: Insufficient Concentration. Your sample may be too dilute.[9] Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[9]
-
A2: Non-UV Active Compound. Your compounds may not be visible under UV light. Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for compounds with C-C multiple bonds (like the alkyne in your product) as it will react to produce a yellow spot on a purple background.
-
A3: Incorrect Solvent Level. If the solvent level in the chamber is above the origin line, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[9][13] Solution: Ensure the solvent level is always below the origin line.
Section 2: Reaction Monitoring by Gas Chromatography (GC)
GC is a powerful quantitative technique that separates volatile compounds in a mixture. It is ideal for determining the purity of the product and quantifying the conversion of starting material to product.
Experimental Protocol: GC Analysis
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 50 µL) by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution).
-
Vortex the vial and allow the layers to separate.
-
Transfer the organic layer to a new vial for analysis. If necessary, pass it through a small plug of a drying agent like Na₂SO₄.
-
Dilute the sample to an appropriate concentration for GC analysis (typically in the low ppm range).
-
-
Instrument Setup:
-
Injector: Set the injector temperature high enough to vaporize the sample without causing thermal decomposition (e.g., 250 °C).[18]
-
Column: Select a column with a stationary phase appropriate for separating esters. A mid-polarity phase like one containing cyanopropyl groups is often a good choice for resolving esters.[18][19]
-
Oven Program: Start with an initial oven temperature below the boiling point of your solvent. Ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature that is high enough to elute all components.
-
Detector: A Flame Ionization Detector (FID) is standard for organic analytes and provides excellent sensitivity. Set the detector temperature higher than the final oven temperature (e.g., 280 °C) to prevent condensation.[18]
-
-
Injection and Analysis: Inject a small volume (typically 1 µL) of the prepared sample. The resulting chromatogram will show peaks corresponding to the solvent, remaining starting materials, and the product, each with a characteristic retention time. The reaction's progress is monitored by the decrease in the starting material's peak area and the increase in the product's peak area over time.
Data Presentation: Recommended GC Parameters
These are starting parameters and may require optimization for your specific instrument and reaction conditions.
| Parameter | Recommended Setting | Rationale |
| Column | Mid-polarity (e.g., DB-23, HP-88)[18][19] | Cyanopropyl phases provide good selectivity for esters, separating based on polarity and boiling point.[18] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | A standard dimension offering a good balance of resolution and analysis time.[20] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte without degradation. |
| Oven Program | 50 °C (2 min), ramp 15 °C/min to 250 °C, hold 5 min | A typical program that separates volatile components at the start and elutes higher-boiling components efficiently. |
| Detector (FID) | 280 °C | Prevents condensation of analytes in the detector. |
Visualization: GC Analysis Workflow
Caption: Workflow for quantitative reaction monitoring using GC.
GC Troubleshooting and FAQs
Q: My chromatographic peaks are tailing. What is the cause?
-
A: Active Sites. Peak tailing for polar compounds like β-keto esters is often caused by unwanted interactions with active sites (e.g., silanol groups) in the injector liner or at the head of the column.[21][22] Solution: Use a fresh, deactivated injector liner. If the problem persists, trim the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites.[22]
Q: I see "ghost peaks" – peaks that appear in blank runs or between my sample peaks. Where do they come from?
-
A1: Carryover. Remnants from a previous, more concentrated injection may be eluting in the current run.[21] Solution: Run a solvent blank after a concentrated sample. If ghost peaks appear, bake out your column at its maximum allowed temperature for a period to clean it.
-
A2: Septum Bleed. Particles from the injector septum can break off and release volatile compounds at high temperatures.[23][24] Solution: Use high-quality, low-bleed septa and replace them regularly.
Q: My β-keto ester gives a broad or split peak. Why?
-
A: Keto-Enol Tautomerism. β-keto esters exist as an equilibrium mixture of keto and enol tautomers. If the interconversion is slow relative to the chromatographic timescale, you may see broadened or even two separate peaks.[25][26] Solution: Derivatization can solve this issue. Converting the compound to a silyl enol ether by reacting it with a silylating agent (e.g., MSTFA) will lock it into one form, resulting in a single, sharp peak.[27][28] This also increases volatility.
Q: My retention times are shifting between runs.
-
A: Leaks or Flow Changes. A common cause is a leak in the system, often at the septum or column fittings, which affects the column head pressure and flow rate.[21] Solution: Check for leaks using an electronic leak detector. Ensure all fittings are secure (but not over-tightened). Also, ensure your gas supply pressure is stable.
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- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. agilent.com [agilent.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. aafco.org [aafco.org]
- 24. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 25. researchgate.net [researchgate.net]
- 26. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 27. youtube.com [youtube.com]
- 28. gcms.cz [gcms.cz]
Technical Support Center: Strategies for Removing Residual Catalysts from Methyl 3-oxohept-6-ynoate
Welcome to the technical support center for handling and purifying Methyl 3-oxohept-6-ynoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with residual catalyst contamination. Given its dual functionality—a chelating β-keto ester and a reactive terminal alkyne—this molecule presents unique purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the highest purity for your compound, a critical factor in pharmaceutical and fine chemical applications.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial queries and provides a foundational understanding of the challenges involved.
Q1: I've just run a Sonogashira coupling to synthesize a derivative of this compound, and the crude reaction mixture is dark black/brown. What is the likely cause and what should be my first step?
A: A dark-colored crude mixture after a Sonogashira reaction is very common and typically indicates the presence of precipitated palladium black (Pd(0)) and other copper salt byproducts. Your first and simplest step should be a filtration through a pad of Celite® or diatomaceous earth.[1][2] This will remove the bulk of the insoluble, heterogeneous catalyst residues before you proceed with liquid-liquid extraction or chromatography.
Scientist's Note: This initial filtration is a critical time-saver. Attempting to directly perform an aqueous workup or load the crude mixture onto a silica column without removing the precipitated metals can lead to poor separation, column streaking, and irreversible binding of your product to the catalyst fines.
Q2: What are the most common residual catalysts I should be concerned about when working with this compound?
A: Given the compound's structure, the most probable catalysts you will encounter are palladium (Pd) and copper (Cu) . These are the workhorses for cross-coupling reactions involving terminal alkynes, such as the Sonogashira and Glaser couplings.[3] Additionally, if the β-keto ester was formed via transesterification, you might encounter catalysts like copper ferrite or boric acid derivatives.[4] For reduction of the alkyne, catalysts like Lindlar's catalyst (palladium on a support) are common.[5][6]
Q3: My product seems to retain metal catalysts even after a standard aqueous workup and column chromatography. Why is this happening?
A: This is a classic issue rooted in the chemical nature of your molecule. The 3-oxo group and the ester carbonyl of this compound form a β-dicarbonyl system. This moiety can act as a powerful bidentate chelating agent for metal ions like Pd(II) and Cu(I)/Cu(II). The metal becomes tightly bound within a stable six-membered ring with your product, making it soluble in organic solvents and difficult to remove by simple phase separation or standard silica gel chromatography.
Q4: How do I choose the most appropriate method for removing a specific catalyst?
A: The choice of method depends on several factors: the identity of the metal, its oxidation state, the required final purity level (e.g., ppm levels for pharmaceutical intermediates), and the stability of your product. A general decision-making workflow is presented below.
Caption: Decision workflow for catalyst removal.
Q5: What are "metal scavengers," and when are they the best option?
A: Metal scavengers are solid-supported materials, often silica gel or polymers, functionalized with ligands that have a high affinity for specific metals (e.g., thiols for palladium, amines/isocyanates for copper).[3][7] You should use them when:
-
You need to achieve very low metal concentrations (<10-50 ppm).
-
Standard methods like chromatography or extraction have failed to remove trace metals.
-
Your product is sensitive and might degrade on a prolonged column run.
Scavengers work by chemically binding the dissolved metal, which can then be easily removed by filtration. They are often used as a final polishing step.
Part 2: Troubleshooting Guide - When Experiments Deviate
This guide addresses specific issues that may arise during the purification process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield After Purification | 1. Product Adsorption: Your product is irreversibly binding to the scavenger, activated carbon, or even the Celite.[7] 2. Chelation-Assisted Degradation: The residual metal is catalyzing the degradation of your product on the silica gel column. | 1. Wash Thoroughly: After filtration, wash the solid material (scavenger, carbon, Celite) with a generous amount of fresh, slightly more polar solvent to recover any adsorbed product. 2. Optimize Ratio: Do not use a large excess of the scavenger or carbon; use the recommended stoichiometric equivalent based on the initial catalyst loading.[7] 3. Deactivate Silica: Consider pre-treating your silica gel with a non-nucleophilic base (like triethylamine) by running a slug of solvent containing ~1% Et₃N through the column before loading your product. This can passivate acidic sites. |
| Catalyst Residues Still Present After Chromatography | 1. Ineffective Eluent: The solvent system is not polar enough to break the chelation between your product and the metal. 2. Co-elution: The metal-product complex has a similar Rf to your pure product. | 1. Spike the Eluent: Add a small amount of a competitive ligand to your mobile phase. For example, a few drops of pyridine or a small percentage of acetonitrile can sometimes help displace the product from the metal, leaving the metal stuck to the silica. 2. Use a Pre-treatment Step: Before chromatography, perform an aqueous wash with a strong chelating agent like EDTA or use a scavenger to remove the majority of the metal.[2][8] |
| Difficulty Filtering Scavenger or Activated Carbon | 1. Fine Particles: The scavenger or carbon has a very small particle size, which is clogging the filter paper or frit. | 1. Use a Filter Aid: Filter the mixture through a pad of Celite (~1-2 cm thick) on a sintered glass funnel. The Celite creates a porous bed that traps the fine particles without clogging.[1][7] |
| Product Color Changes (e.g., turns blue/green) During Workup | 1. Copper Contamination: This is a tell-tale sign of copper. The blue/green color is often due to the formation of copper(II) complexes, possibly with ammonia or other amines if they are used in the workup.[2] | 1. Implement a Copper-Specific Wash: Wash the organic layer with a solution of aqueous EDTA or saturated ammonium chloride to specifically chelate and remove the copper ions.[2][8] Repeat until the aqueous layer is colorless. |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most effective removal techniques.
Protocol 1: Bulk Catalyst Removal via Celite Filtration
Objective: To remove insoluble catalyst particles (e.g., Pd black) after the reaction is complete.
-
Preparation: Place a sintered glass funnel (medium porosity) on a filter flask. Add a ~2 cm layer of Celite and gently press down to form a flat, compact pad.
-
Pre-wetting: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is seated correctly.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.[1]
-
Filtration: Carefully pour the diluted reaction mixture onto the Celite pad. Use vacuum to gently pull the solution through.
-
Washing: Wash the reaction flask with fresh solvent and pour the washings over the Celite pad to ensure all product is collected. Repeat this wash step 2-3 times.
-
Collection: The filtrate in the flask contains your crude product, now free of heterogeneous catalyst particles. This solution can be taken forward to an aqueous workup.
Verification: The dark particulate matter should be visibly trapped in the Celite pad, and the filtrate should be a clear (though possibly still colored) solution.
Protocol 2: Aqueous Chelation Wash for Copper Removal
Objective: To remove soluble copper species by extraction with a strong chelating agent.
-
Dissolution: After the initial filtration (Protocol 1) and solvent removal, dissolve the crude product in a suitable organic solvent like ethyl acetate or DCM.
-
Preparation of Wash Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. Adjust the pH to ~8 with an ammonia solution or sodium bicarbonate.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the EDTA wash solution. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous layer (which may be blue if significant copper is present).[2][8]
-
Repeat: Repeat the wash 1-2 more times, or until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual EDTA and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Verification: A sample of the final organic product can be analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual copper levels.
Protocol 3: Scavenging for Trace Palladium Removal
Objective: To remove trace amounts of dissolved palladium to achieve high purity.
-
Solvent Selection: Dissolve the crude product (after initial workup) in a solvent recommended by the scavenger manufacturer, often THF, DCM, or acetonitrile.[7]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical loading is 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. Reaction time depends on the specific scavenger and concentration of palladium.[7]
-
Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the scavenger resin.
-
Washing: Wash the resin on the filter pad thoroughly with fresh solvent to recover all of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Verification: ICP-MS analysis is the standard method to confirm palladium levels are below the target threshold (e.g., <10 ppm).
Caption: Combined workflow for high-purity isolation.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium. U.S.
-
Dar, B. A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
-
ResearchGate. (2022). Is there another way to get rid of the remnants of the copper catalyst?[Link]
-
Reddit r/Chempros. (2022). Best method for removing Cu(I) from Org compounds. [Link]
-
Khan Academy. Reduction of alkynes. [Link]
-
ResearchGate. (2012). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?[Link]
-
O'Donoghue, A., & Pouton, C. (2021). Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 9.5: Reduction of Alkynes. [Link]
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- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
Improving the stability of "Methyl 3-oxohept-6-ynoate" during storage
Welcome to the technical support center for Methyl 3-oxohept-6-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability of this versatile compound during storage and handling.
Introduction
This compound is a bifunctional molecule featuring a β-keto ester and a terminal alkyne. This unique combination of reactive groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and natural product analogues. However, these same functional groups also render the molecule susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of best practices, potential degradation pathways, and troubleshooting strategies to maintain the integrity and reactivity of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability and shelf-life, this compound should be stored in a freezer at temperatures of -20°C or below.[1][2] The container should be tightly sealed to prevent moisture ingress and the headspace should ideally be filled with an inert gas such as argon or nitrogen to minimize exposure to oxygen. It is also recommended to store it in a dry environment.
Q2: What is the expected shelf-life of this compound under recommended storage conditions?
A2: When stored under the recommended conditions of -20°C or below in a sealed, dry, and inert atmosphere, this compound is expected to be stable for an extended period. However, for critical applications, it is advisable to re-analyze the purity of the compound, for instance by ¹H NMR or GC-MS, if it has been in storage for more than six months or if the container has been opened multiple times.
Q3: What types of container materials are suitable for storing this compound?
A3: Borosilicate glass vials (e.g., amber glass to protect from light) with PTFE-lined caps are the preferred choice for long-term storage. For short-term storage or handling, certain types of chemically resistant polymers can be used. Based on general chemical compatibility charts for esters and ketones, the following plastics are generally suitable:
| Material | Chemical Resistance to Esters & Ketones |
| Polytetrafluoroethylene (PTFE) | Excellent |
| Polypropylene (PP) | Good to Fair |
| High-Density Polyethylene (HDPE) | Fair to Poor |
| Polycarbonate (PC) | Poor (Not Recommended) |
| Polyvinyl Chloride (PVC) | Poor (Not Recommended) |
Note: It is always recommended to perform a small-scale compatibility test if you are unsure about a specific container material.[3][4]
Q4: Can I handle this compound on the benchtop?
A4: For brief periods, such as weighing or preparing a reaction, handling on a laboratory bench is acceptable, provided it is done promptly. However, due to its sensitivity to moisture and potential for degradation, it is best practice to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible, especially for long-term storage or when dispensing small quantities from a larger stock.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and use of this compound.
Scenario 1: Visual Changes in the Sample
Observation: The typically colorless to pale yellow liquid has developed a darker yellow or brown color.
Potential Cause: This is often an indication of decomposition. The terminal alkyne or the β-keto ester moiety can undergo various side reactions, potentially leading to oligomerization or the formation of colored byproducts. Exposure to air, light, or impurities can accelerate these processes.
Troubleshooting Steps:
-
Assess Purity: Analyze the sample using ¹H NMR, GC-MS, or HPLC to identify the presence of impurities and quantify the remaining amount of pure this compound.
-
Purification: If the level of impurity is low, consider re-purification by column chromatography on silica gel.
-
Review Storage Protocol: Ensure that the compound is being stored at ≤ -20°C under an inert atmosphere and protected from light. If not, transfer the remaining pure compound to a new, appropriate container under inert gas.
Scenario 2: Inconsistent or Low Yields in Reactions
Problem: Reactions involving this compound are giving lower than expected yields or are inconsistent between batches.
Potential Causes:
-
Degradation of the Starting Material: The most likely cause is the partial degradation of the this compound.
-
Presence of Water: Trace amounts of water can lead to the hydrolysis of the ester group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Scenario 3: Appearance of New Peaks in Analytical Spectra
Observation: ¹H NMR or GC-MS analysis of a stored sample shows new, unidentified peaks that were not present in the initial analysis.
Potential Degradation Pathways and Products:
The bifunctional nature of this compound makes it susceptible to several degradation pathways. The primary routes are hydrolysis of the β-keto ester and reactions involving the terminal alkyne.
Caption: Potential degradation pathways of this compound.
1. Hydrolysis and Decarboxylation:
-
Mechanism: The ester can be hydrolyzed, particularly in the presence of trace acid or base, to form 3-oxohept-6-ynoic acid and methanol.[1] As a β-keto acid, 3-oxohept-6-ynoic acid is thermally unstable and can readily undergo decarboxylation to produce hept-6-yn-3-one and carbon dioxide.[5][6][7][8]
-
Analytical Signature:
-
¹H NMR: Disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton. After decarboxylation, the characteristic signals for the β-keto ester methylene group will be replaced by those corresponding to the ketone.
-
GC-MS: A new peak corresponding to the molecular ion of hept-6-yn-3-one may be observed. The carboxylic acid is less volatile and may not be easily detected by GC without derivatization.
-
IR Spectroscopy: Appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
2. Terminal Alkyne Reactions:
-
Mechanism: The terminal alkyne can undergo various reactions. For example, in the presence of water and an acid or mercury catalyst, it can undergo hydration to form a methyl ketone.[9][10] The terminal alkyne proton is also weakly acidic and can be deprotonated by strong bases, leading to potential dimerization or other reactions.[9][10][11]
-
Analytical Signature:
-
¹H NMR: Disappearance of the terminal alkyne proton triplet (around 2.0 ppm) and the appearance of a new methyl singlet (around 2.1 ppm) if hydration occurs.
-
IR Spectroscopy: The sharp C≡C-H stretch (around 3300 cm⁻¹) will diminish or disappear.
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Inert Atmosphere: If possible, perform the following steps in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Aliquoting: If you have a large quantity of this compound, it is best to aliquot it into smaller, single-use vials to minimize repeated warming and cooling cycles and exposure to the atmosphere.
-
Sealing: Tightly seal the vial with the PTFE-lined cap. For extra security, you can wrap the cap with Parafilm®.
-
Storage: Place the sealed vial in a freezer at -20°C or below. Ensure the vial is clearly labeled with the compound name, date, and concentration (if in solution).
Protocol 2: Purity Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere if possible, accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
This compound: Identify the characteristic peaks for the pure compound. Key signals include the methyl ester singlet, the terminal alkyne proton, and the methylene protons of the keto-ester backbone.
-
Impurities: Look for the appearance of new signals that could indicate degradation products as described in "Scenario 3". For instance, a broad peak in the downfield region could suggest the presence of a carboxylic acid from hydrolysis. The disappearance of the methyl ester singlet would also be indicative of hydrolysis.
-
References
-
Crash Course. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18 [Video]. YouTube. [Link]
-
Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. (2023, February 20). [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]
-
Drexler, E. J., & Field, K. W. (1983). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 60(8), 688. [Link]
-
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26233-26256. [Link]
-
Sci-Lab. Chemical Resistance of Plastics. [Link]
-
Request PDF. (2025, August 6). Analysis of Alkenone Unsaturation Indices with Fast Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
Quadrant EPP. A Guide to Chemical Resistance of Engineering Plastics. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023, January 19). [Video]. YouTube. [Link]
-
Ensinger. Chemical resistant plastics. [Link]
-
The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]
-
Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. [Link]
-
ResearchGate. (2025, August 6). REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. [Link]
-
van der Heden van Noort, G. J., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(7), 2471–2474. [Link]
-
Separation Science. Activity and Decomposition. [Link]
-
Scribd. Decarboxylation 240531 142820. [Link]
-
MDPI. (2022). Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones. Molecules, 27(19), 6527. [Link]
-
Curbell Plastics. Chemical Resistance of Plastics chart. [Link]
-
Chemsrc. This compound. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One moment, please... [hcs-lab.com]
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- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Alkyne Reactivity [www2.chemistry.msu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl 3-oxohept-6-ynoate Reaction Workup and Extraction
Welcome to the technical support center for Methyl 3-oxohept-6-ynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction stages of workup and extraction. Achieving high yield and purity of this versatile β-keto ester intermediate hinges on a well-executed and optimized purification strategy. This document provides in-depth, field-proven insights into troubleshooting common issues and optimizing your workflow, grounded in established chemical principles.
Foundational Principles: Understanding the Molecule
This compound possesses two key functional groups that dictate its behavior during workup: a β-keto ester and a terminal alkyne.
-
The β-Keto Ester: The protons on the carbon alpha to both carbonyl groups (C2) are significantly acidic (pKa ≈ 11 in DMSO). This means the molecule can exist as an enolate anion in basic solutions. While this reactivity is crucial for its synthesis (e.g., via acetoacetic ester synthesis), it also presents challenges.[1] Strong basic conditions during workup can lead to unwanted side reactions or solubility issues. Furthermore, the ester linkage is susceptible to hydrolysis under both strongly acidic or basic conditions, which can lead to the formation of the corresponding β-keto acid. This acid is often unstable and can readily decarboxylate, especially upon heating, resulting in product loss.[2][3]
-
The Terminal Alkyne: The terminal alkyne is relatively stable but can participate in various reactions under specific conditions, though it is generally inert during a standard aqueous workup.
A successful workup and extraction must therefore delicately balance the need to neutralize reagents and remove impurities without causing hydrolysis or decomposition of the target molecule.
General Workup & Extraction Workflow
A typical procedure following the synthesis of this compound (often via enolate alkylation) involves several key steps. The goal is to transition the product from the reactive, often heterogeneous, reaction mixture into a clean, dry organic solution suitable for final purification (e.g., column chromatography or distillation).
Caption: A standard workflow for the workup and extraction of this compound.
Troubleshooting Guide
This section addresses the most common problems encountered during the workup and extraction of this compound in a direct question-and-answer format.
Issue 1: A persistent emulsion has formed, and the layers won't separate.
Q: I've added my extraction solvent and aqueous quench, but instead of two clear layers, I have a cloudy, inseparable mixture. What's causing this and how do I fix it?
A: Emulsion formation is one of the most frequent challenges in liquid-liquid extraction.[4] It occurs when microscopic droplets of one immiscible liquid become suspended in the other, often stabilized by surfactant-like impurities or fine particulates from the reaction. Vigorous shaking is a common culprit.
Causality:
-
High pH: Strongly basic aqueous solutions can saponify trace impurities or the ester product itself, creating soap-like molecules that act as emulsifiers.
-
Particulates: Fine solid byproducts (e.g., inorganic salts) can accumulate at the interface, preventing droplets from coalescing.
-
High Concentration: Very concentrated reaction mixtures can increase viscosity and the likelihood of emulsion formation.
Solutions (from least to most disruptive):
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping the side of the glass can sometimes encourage the layers to separate.[5]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, reducing the solubility of organic components and forcing the separation of the two phases.[6][7] Often, adding solid NaCl directly to the funnel and swirling can be effective.[8]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[8] This physically removes the fine particulates that may be stabilizing the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent that is miscible with your extraction solvent. This can alter the overall properties of the organic phase and disrupt the emulsion.[7]
-
Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for forcing the denser droplets to coalesce.[6][9]
Caption: Decision tree for breaking a stubborn emulsion.
Issue 2: My final yield is significantly lower than expected.
Q: After concentrating my organic layers, I have very little crude product. Where could it have gone?
A: Low yield can be attributed to several factors, ranging from incomplete extraction to product decomposition.
Causality & Solutions:
-
Incomplete Extraction: this compound has moderate polarity. A single extraction will be insufficient.
-
Solution: Perform multiple extractions (at least 3) with fresh portions of the organic solvent. Combine all organic layers for the subsequent washing steps. This ensures you recover the maximum amount of product partitioned into the organic phase.
-
-
Product Trapped in Emulsion: As noted above, emulsions can trap a significant amount of product.[4]
-
Solution: Break the emulsion using the techniques described in Issue 1. Do not discard the emulsion layer until you have confirmed the absence of your product via TLC.
-
-
Ester Hydrolysis & Decarboxylation: If the workup conditions were too harsh (strongly acidic or basic, or excessive heat), the methyl ester may have hydrolyzed to the β-keto acid, which then decarboxylated to a ketone byproduct (hept-6-yn-2-one).[2][10]
-
Solution: Always use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) to neutralize the base from the reaction.[11] Avoid strong acids or bases (e.g., HCl, NaOH) for pH adjustment unless absolutely necessary. Keep the workup at room temperature.
-
-
Product Solubility in Aqueous Layer: If the incorrect extraction solvent is used, or if the pH of the aqueous layer is too high, the product (as its enolate) may remain in the aqueous phase.
-
Solution: Ensure the aqueous layer is neutralized (pH ~7) before extraction. Use an appropriate solvent (see FAQ 2). After extraction, you can acidify the aqueous layer and re-extract to recover any product that was trapped as an enolate, but be mindful of potential hydrolysis.
-
Issue 3: TLC or NMR of my crude product shows significant impurities or decomposition.
Q: My crude product is not clean. I see multiple spots on TLC, and the NMR spectrum is complex. What happened?
A: The appearance of unexpected byproducts points to undesired chemical transformations during the reaction or workup.
Causality & Solutions:
-
Hydrolysis/Decarboxylation: As mentioned in Issue 2, this is a common pathway for β-keto esters.[2] The presence of a new ketone signal in the NMR (and absence of the methyl ester singlet) is a strong indicator.
-
Solution: Maintain neutral pH and ambient temperature throughout the workup. Use buffered washes if necessary.
-
-
Incomplete Quench: If the quenching agent was not added in sufficient quantity, residual strong base can cause side reactions (e.g., Claisen-type self-condensation) upon concentration.
-
Solution: Always check the pH of the aqueous layer after quenching to ensure it is neutral (pH ~7) before proceeding with the extraction.
-
-
Aldol or Michael Reactions: The enolate of the product can potentially react with any unreacted starting materials or even the product itself.
-
Solution: This is primarily a reaction optimization issue but can be exacerbated by a slow or inefficient quench. A rapid, cold quench minimizes the time the product enolate exists in the reactive mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous wash? A1: The ideal pH is neutral, between 6.5 and 7.5. In this range, the β-keto ester is in its neutral, protonated form, which is most soluble in the organic phase. A basic pH (>8) will deprotonate the acidic α-carbon, forming the enolate salt which is highly soluble in the aqueous layer, leading to significant product loss.[12] Acidic conditions (pH <4) increase the risk of ester hydrolysis.[3] A saturated ammonium chloride quench typically buffers the solution in a suitable range.[11]
Q2: Which extraction solvent is best for this compound? A2: The choice of solvent is a balance between the product's solubility and practical considerations like immiscibility with water, boiling point, and safety.[13] For a moderately polar compound like this compound, several solvents are effective.
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Key Considerations |
| Ethyl Acetate | 0.902 | 77 | Medium | Excellent solvent for many β-keto esters. Less dense than water. Flammable. |
| Diethyl Ether | 0.713 | 35 | Low | Good solvent, but very volatile and extremely flammable. Forms peroxides. |
| Dichloromethane (DCM) | 1.33 | 40 | Medium | Excellent solvent, denser than water. Toxic and environmentally persistent. |
| Toluene | 0.867 | 111 | Low | Good for less polar compounds; high boiling point can make it difficult to remove. |
Recommendation: Ethyl acetate is generally the best starting choice due to its good solvating power for this class of compounds, moderate boiling point, and lower toxicity compared to DCM.[14]
Q3: How can I minimize the risk of ester hydrolysis during workup? A3: The key is to avoid prolonged exposure to strong acids or bases and high temperatures.
-
Quench Mildly: Use saturated aqueous NH₄Cl or a phosphate buffer (pH 7) instead of strong acids.
-
Work Quickly: Do not let the extraction sit for hours, especially if the pH is not perfectly neutral.
-
Avoid Heat: Perform all workup and extraction steps at room temperature. Remove the solvent on a rotary evaporator using a cool water bath (<30°C).
Q4: What are the best practices for quenching the reaction before workup? A4: The quench is arguably the most critical step for ensuring high yield and purity.
-
Cool the Reaction: Before adding the aqueous quenching solution, cool the reaction mixture in an ice bath. This dissipates heat from the acid-base neutralization, preventing side reactions.
-
Add Slowly: Add the quenching solution dropwise with vigorous stirring. This prevents localized areas of high concentration and ensures efficient neutralization.
-
Use the Right Reagent: For reactions using strong, non-nucleophilic bases like LDA or NaH, saturated aqueous NH₄Cl is the standard.[11][15] It is weakly acidic and effectively neutralizes the base without drastically lowering the pH.
Optimized Experimental Protocols
Protocol 1: Standard Workup and Extraction
This protocol assumes the reaction was performed using a strong base (e.g., NaH, LDA) in an anhydrous aprotic solvent (e.g., THF, Diethyl Ether).
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution (if any) ceases and the mixture appears less viscous. Check the pH of the aqueous phase with pH paper; it should be between 7 and 8.
-
Dilution: Add deionized water to dissolve any precipitated salts. If the reaction solvent is water-miscible (like THF), it may be beneficial to remove it first via rotary evaporation before proceeding.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). For example, for 50 mL of aqueous mixture, extract with 3 x 50 mL of ethyl acetate.
-
Combine & Wash: Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with:
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let stand for 10-15 minutes.
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator with a water bath temperature below 30 °C to obtain the crude this compound.
Protocol 2: Workup for Stubborn Emulsions
If a significant emulsion forms during step 4 of the standard protocol:
-
Transfer: Transfer the entire emulsified mixture from the separatory funnel into a large beaker or flask.
-
Salting Out: Add solid sodium chloride (NaCl) in portions while stirring gently with a glass rod until the salt no longer dissolves. Allow the mixture to stand for 15 minutes.[8]
-
Filtration (if necessary): If the emulsion persists, set up a Büchner funnel with a thick pad of Celite® over filter paper. Wet the Celite® with the organic solvent being used. Filter the entire mixture under gentle vacuum.
-
Re-separate: Transfer the filtrate back to the separatory funnel. The layers should now be distinct. Proceed with the washing and drying steps as described in Protocol 1.
References
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. Retrieved from [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.com. Retrieved from [Link]
-
The Solvent Spectrum: Optimizing Plant Extraction Techniques for Maximum Yield. (2024). Medium. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Biotage. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]
-
Campbell, A. D., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]
-
Zouin, A., et al. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. National Institutes of Health (NIH). Retrieved from [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. Retrieved from [Link]
-
Singh, J., et al. (n.d.). Optimizing conditions for microwave‐assisted solvent extraction of polar compounds from Carissa carandas. ResearchGate. Retrieved from [Link]
-
Bunting, J. W., & Kanter, J. P. (n.d.). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Alberta. (n.d.). Toxicity and safety properties of the extraction solvent. Organic Web Chem. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Retrieved from [Link]
-
Alkylations of Enols and Enolates | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
JoVE. (2025). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]
-
EPFL. (2022). Alkynolate chemistry : Applications and mechanism investigations. EPFL. Retrieved from [Link]
-
Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). kogernifox.com. Retrieved from [Link]
-
Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]
-
Alkylation of enolates. (n.d.). users.chem.utoronto.ca. Retrieved from [Link]
-
Biotage. (2023). How can I improve my liquid-liquid extraction process?. Biotage. Retrieved from [Link]
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- 2. aklectures.com [aklectures.com]
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- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
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- 15. researchgate.net [researchgate.net]
Preventing polymerization of the alkyne in "Methyl 3-oxohept-6-ynoate"
Welcome to the technical support center for Methyl 3-oxohept-6-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile compound. Our goal is to ensure the stability and reactivity of this compound in your experiments by addressing potential challenges, with a primary focus on preventing unwanted polymerization of the terminal alkyne functionality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS RN: 100330-50-5) is a functionalized organic molecule containing a β-keto ester and a terminal alkyne.[1][2][3][4] This unique combination of reactive groups makes it a valuable building block in various synthetic applications, including the synthesis of novel pharmaceutical compounds and complex organic molecules.[1][2]
Q2: What are the main stability concerns with this compound?
The primary stability concern for this compound is the potential for polymerization or degradation of the terminal alkyne. Terminal alkynes can be susceptible to various reactions, including oxidative coupling (Glaser coupling), especially in the presence of certain metals and oxygen.[5][6] Additionally, the β-keto ester moiety can be sensitive to both acidic and basic conditions, potentially leading to hydrolysis or other side reactions.
Q3: How should I store this compound?
To ensure its longevity and stability, this compound should be stored in a freezer at temperatures below -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1][3]
Troubleshooting Guide: Preventing Alkyne Polymerization
Unwanted polymerization is a common issue when working with terminal alkynes. This section provides a detailed, question-and-answer-style guide to troubleshoot and prevent this problem.
Issue 1: I observe a gradual thickening or solidification of my this compound sample upon storage.
Root Cause Analysis:
This observation strongly suggests that polymerization is occurring. Terminal alkynes can undergo polymerization through several mechanisms, often initiated by trace impurities, exposure to air (oxygen), light, or elevated temperatures. One common pathway is oxidative coupling, known as Glaser coupling, which is often catalyzed by copper ions.[5][6]
dot
Caption: Factors initiating alkyne polymerization.
Preventative Measures & Protocols:
-
Strict Inert Atmosphere: Always handle the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Use of Inhibitors: For long-term storage or during reactions prone to polymerization, consider adding a radical inhibitor.
| Inhibitor | Typical Concentration | Mechanism of Action |
| Butylated hydroxytoluene (BHT) | 0.01% w/w | Scavenges free radicals.[7] |
| Hydroquinone (HQ) | 10-300 ppm | Effective radical scavenger, particularly in the presence of oxygen.[8][9] |
| Hydroquinone monomethyl ether (MEHQ) | 10-300 ppm | Similar to HQ, but often preferred due to better solubility in organic media.[8] |
-
Protocol for Adding an Inhibitor:
-
Prepare a stock solution of the chosen inhibitor (e.g., 1% w/v BHT in a compatible, dry solvent).
-
Under an inert atmosphere, add the appropriate volume of the stock solution to your sample of this compound to achieve the desired final concentration.
-
Ensure thorough mixing.
-
Store the stabilized compound under the recommended conditions.
-
Issue 2: During a reaction, I'm seeing significant loss of my starting material and the formation of an insoluble, dark-colored byproduct.
Root Cause Analysis:
This is another strong indicator of polymerization, likely accelerated by the reaction conditions. Several factors could be at play:
-
Reaction Temperature: Elevated temperatures can significantly increase the rate of polymerization.
-
Catalyst-Induced Polymerization: If your reaction involves a transition metal catalyst (especially copper, palladium, or nickel), it may also be catalyzing the polymerization of the alkyne.
-
Basic or Acidic Conditions: The terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form an acetylide.[10][11][12] While this is useful for certain reactions, it can also lead to polymerization. Strong acids may also promote side reactions.
dot
Caption: Troubleshooting workflow for byproduct formation.
Troubleshooting Steps & Protocols:
-
Temperature Control:
-
If possible, run the reaction at a lower temperature.
-
If heating is necessary, do so gradually and monitor for any signs of polymerization.
-
-
Managing Metal Catalysts:
-
Degas Solvents and Reagents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.
-
Add a Reducing Agent: In cases of copper-catalyzed reactions, adding a reducing agent like sodium ascorbate can help keep the copper in the Cu(I) oxidation state, which can suppress oxidative Glaser coupling.[5][6]
-
Ligand Choice: The choice of ligand in a metal-catalyzed reaction can influence the propensity for alkyne coupling. More sterically hindering ligands may help prevent the alkyne from accessing the metal center in a way that leads to polymerization.
-
-
Protocol for a Degassed Reaction Setup:
-
Assemble your glassware and dry it thoroughly in an oven.
-
Cool the glassware under a stream of inert gas.
-
Add your solid reagents.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add degassed solvents via cannula or a gas-tight syringe. To degas a solvent, bubble an inert gas through it for at least 30 minutes or use a freeze-pump-thaw method.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Summary of Best Practices for Handling this compound
| Parameter | Recommendation | Rationale |
| Storage | Below -20°C, sealed, dry, inert atmosphere.[1][3] | Minimizes thermal and oxidative degradation. |
| Handling | Under inert gas (Ar or N₂). | Prevents contact with atmospheric oxygen. |
| Additives | Consider inhibitors (BHT, HQ) for long-term storage. | Quenches radical species that initiate polymerization.[7][8] |
| Reaction Conditions | Use degassed reagents/solvents, maintain low temperatures where possible. | Reduces the presence of initiators (oxygen) and slows polymerization kinetics. |
| Metal Catalysis | Consider adding a reducing agent for copper-catalyzed reactions.[5][6] | Suppresses oxidative side reactions of the alkyne. |
| pH Control | Avoid strong, non-nucleophilic bases unless acetylide formation is desired. Buffer reactions where possible. | The terminal proton is acidic and can be removed, leading to potential side reactions.[10][11][12] |
By adhering to these guidelines, you can significantly improve the stability and successful application of this compound in your research and development endeavors.
References
-
Acidity of Terminal Alkynes. (n.d.). University of Calgary. Retrieved from [Link]
-
Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). (n.d.). Allen. Retrieved from [Link]
-
Video: Acidity of 1-Alkynes. (2023). JoVE. Retrieved from [Link]
-
Acidity of Terminal Alkynes. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Glaser, L. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Retrieved from [Link]
-
Terminal Alkyne Acidity and Hybridization. (2017). YouTube. Retrieved from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
How to Handle and Store Acetylene Cylinders. (n.d.). Rexarc. Retrieved from [Link]
-
The Safe Transport, Use and Storage of Acetylene Cylinders. (n.d.). EIGA. Retrieved from [Link]
-
Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). PubMed Central. Retrieved from [Link]
-
Storage and Handling Tips for Oxygen and Acetylene Cylinders. (2019). DOD Technologies. Retrieved from [Link]
-
Precautions in Storage and Handling of Acetylene Cylinders. (2014). Marine Insight. Retrieved from [Link]
-
Acetylene Safety Tips: Handling and Storage Best Practices. (n.d.). nexAir. Retrieved from [Link]
-
Cyclic polymers from alkynes: a review. (2024). Chemical Science. Retrieved from [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). PubMed Central. Retrieved from [Link]
-
Durable this compound. (n.d.). Hot Selling. Retrieved from [Link]
-
methyl 3-oxohept-6-enoate|30414-57-4. (n.d.). MOLBASE. Retrieved from [Link]
-
Alkyne Reactions: Coupling, Polymerisation, Examples. (2023). StudySmarter. Retrieved from [Link]
-
Activated Internal Alkyne-Based Polymerization. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC. (2026). MDPI. Retrieved from [Link]
-
Emerging Therapeutic Strategies for Nrf2-Associated Skin Disorders. (2026). MDPI. Retrieved from [Link]
Sources
- 1. osp.stat.gov.lt [osp.stat.gov.lt]
- 2. This compound | 100330-50-5 [chemicalbook.com]
- 3. This compound | 100330-50-5 [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluoryx.com [fluoryx.com]
- 9. chempoint.com [chempoint.com]
- 10. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 11. Video: Acidity of 1-Alkynes [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Regioselectivity in Reactions of Methyl 3-oxohept-6-ynoate
Welcome to the Technical Support Center for Methyl 3-oxohept-6-ynoate. This guide is designed for researchers, synthetic chemists, and drug development professionals to navigate the complexities of controlling regioselectivity in reactions involving this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of Regioselectivity
This compound is a valuable bifunctional molecule containing a β-keto ester moiety and a terminal alkyne. This combination of functional groups offers multiple reaction pathways, but it also presents a significant challenge: controlling regioselectivity. The outcome of a reaction is highly dependent on directing nucleophilic or electrophilic attack to the desired position. This guide will help you understand and control these outcomes.
The key reactive sites on this compound dictate its chemical behavior. The molecule possesses both nucleophilic and electrophilic centers, the reactivity of which can be modulated by reaction conditions.
Caption: Key reactive sites on this compound.
Troubleshooting Guide: Regioselectivity Control
This section addresses specific issues encountered during reactions, providing explanations and actionable solutions in a question-and-answer format.
Question 1: My intramolecular cyclization is producing a mixture of 5-membered and 6-membered rings. How can I favor the 5-exo-dig product?
Answer: The competition between 5-exo-dig and 6-endo-dig cyclization pathways is a classic regioselectivity problem in alkyne chemistry. The outcome is governed by a combination of kinetic and thermodynamic factors, which can be influenced by the choice of catalyst and reaction conditions.
Causality:
-
Baldwin's Rules: For alkyne cyclizations, 5-exo-dig pathways are generally kinetically favored over 6-endo-dig pathways. However, this preference can be overridden by the catalytic system employed.
-
Catalyst Mechanism:
-
π-Acidic Metals (Au, Pt, Ag): These metals activate the alkyne toward nucleophilic attack. The geometry of the transition state, influenced by the metal's coordination sphere and ligands, is crucial. Gold catalysts, in particular, are well-known for promoting exo-dig cyclizations.
-
Palladium Catalysts: Palladium-catalyzed reactions can proceed through different mechanisms. For instance, in a Conia-ene type reaction, the choice of ligands can dramatically influence the regiochemical outcome.[1]
-
Troubleshooting & Optimization Strategies:
-
Catalyst Selection: Switch to a catalyst known to favor 5-exo-dig cyclization. Cationic gold(I) catalysts, such as (Ph3P)AuCl with a silver salt co-catalyst (e.g., AgOTf), are highly effective for this purpose. The strong π-acidity of gold powerfully activates the alkyne for the intramolecular attack of the enol/enolate.
-
Ligand Modification: If using a palladium or other transition metal catalyst, the steric and electronic properties of the ligands are paramount.
-
Bulky Ligands: Employing bulky phosphine ligands can sterically disfavor the transition state leading to the 6-endo product, thus enhancing selectivity for the 5-exo pathway.
-
Electron-Donating Ligands: These can increase the electron density on the metal, potentially altering the electronics of the activated alkyne and favoring one pathway over the other.
-
-
Solvent and Temperature:
-
Solvent Polarity: Less polar solvents can sometimes enhance selectivity by promoting tighter ion pairing and a more organized transition state.
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy, which is typically the kinetically preferred 5-exo-dig route.
-
| Catalyst System | Typical Outcome | Rationale |
| Pd(PPh₃)₄ / Base | Mixture of isomers | Can proceed via multiple pathways; often less selective. |
| AuCl(PPh₃) / AgOTf | Predominantly 5-exo-dig | Strong π-acid activation of the alkyne favors the kinetically preferred pathway. |
| Yb(OTf)₃ / ZnCl₂ | Favors 5-exo-dig (Conia-Ene) | Lewis acid promotion of the ene reaction pathway.[1] |
Question 2: In an intermolecular reaction with a nucleophile, I'm getting addition at both the C-6 and C-7 positions of the alkyne. How do I control this?
Answer: Controlling the regioselectivity of intermolecular nucleophilic attack on the terminal alkyne (Markovnikov vs. anti-Markovnikov addition) depends on directing the nucleophile to either the internal (C-6) or terminal (C-7) carbon. This is primarily controlled by electronic and steric effects, often mediated by a catalyst.
Causality:
-
Electronic Effects: In the absence of strong directing factors, the terminal carbon (C-7) is often more electron-rich, making it more susceptible to electrophilic attack (as in hydroboration). Conversely, π-acidic metal activation can render the internal carbon (C-6) more electrophilic and prone to nucleophilic attack.[2]
-
Steric Hindrance: The terminal position (C-7) is sterically less encumbered, making it more accessible for bulky reagents or catalysts.
Troubleshooting & Optimization Strategies:
-
Metal-Catalyzed Hydration/Addition (Attack at C-6):
-
Oxymercuration-Demercuration: Using HgSO₄ in aqueous acid will typically lead to the Markovnikov addition of water, resulting in a methyl ketone at the C-6 position after tautomerization.
-
Gold/Ruthenium Catalysis: Many gold and ruthenium catalysts can promote the addition of various nucleophiles (water, alcohols, amines) to the internal carbon (C-6).
-
-
Radical or Hydroboration-Oxidation (Attack at C-7):
-
Hydroboration-Oxidation: This is the classic method for achieving anti-Markovnikov hydration. Reacting the alkyne with a borane reagent (e.g., 9-BBN, disiamylborane) followed by oxidation (H₂O₂, NaOH) will yield an aldehyde at the C-7 position. The bulky borane reagent preferentially adds to the sterically accessible terminal carbon.
-
Radical Additions: For reagents like HBr, addition in the presence of peroxides will proceed via a radical mechanism to give the anti-Markovnikov product.
-
Caption: Decision workflow for intermolecular alkyne addition.
Frequently Asked Questions (FAQs)
Q1: What is the most acidic proton on this compound, and how does this affect its reactivity?
A1: The most acidic protons are on the α-carbon (C-2), located between the ketone and ester carbonyl groups (pKa ≈ 11 in DMSO).[3] The terminal alkyne proton at C-7 is also acidic (pKa ≈ 25), but significantly less so. Deprotonation at C-2 with a suitable base (e.g., NaH, NaOEt) readily forms a resonance-stabilized enolate.[3][4] This enolate is a soft nucleophile and is central to many of the molecule's key transformations, including alkylations and intramolecular cyclizations. The choice of base is critical; a very strong base like n-BuLi could potentially deprotonate both the α-carbon and the alkyne, leading to complex product mixtures.
Q2: Can I selectively perform a reaction at the ketone (C-3) without affecting the ester (C-1)?
A2: Yes, selective reaction at the ketone is generally possible because ketones are more electrophilic and less sterically hindered than esters.
-
Reduction: Use of mild reducing agents like sodium borohydride (NaBH₄) at low temperatures will preferentially reduce the ketone to a secondary alcohol while leaving the ester intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both carbonyls.
-
Nucleophilic Addition: Grignard reagents and organolithiums will preferentially attack the ketone. However, careful control of stoichiometry (using ~1 equivalent of the nucleophile) and temperature is necessary to minimize attack at the ester.
-
Protection: For reactions where selectivity is a major concern, the ketone can be selectively protected as a ketal (e.g., using ethylene glycol and an acid catalyst) before performing chemistry at other sites.
Q3: How do I synthesize this compound?
A3: A common and effective method is the alkylation of methyl acetoacetate.[3] This leverages the high acidity of the α-protons of the β-keto ester.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis via alkylation of methyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Propargyl bromide (80% solution in toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (100 mL) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.05 equivalents) portion-wise to the stirred THF.
-
Enolate Formation: Add methyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. Stir the resulting milky suspension at 0 °C for an additional 30 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes. PMC - NIH. Available at: [Link]
-
Addressing the regioselectivity problem in organic synthesis. RSC Publishing. Available at: [Link]
-
Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC - PubMed Central. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
Sources
Technical Support Center: Managing Exothermic Reactions Involving "Methyl 3-oxohept-6-ynoate"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling "Methyl 3-oxohept-6-ynoate." This guide is designed to provide you, as a senior application scientist, with in-depth technical and safety information to manage exothermic reactions involving this compound. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
I. Understanding the Risks: Compound-Specific Hazards
"this compound" is a β-keto ester containing a terminal alkyne. This combination of functional groups presents specific thermal hazards that require careful management.
Frequently Asked Questions (FAQs) - Compound Hazards
Q1: What are the primary chemical hazards associated with this compound?
A1: The primary hazards stem from its two key functional groups:
-
β-Keto Ester: This group can undergo exothermic decomposition, particularly at elevated temperatures, potentially leading to decarboxylation.[1][2][3] While β-keto acids are more prone to this, the ester can hydrolyze to the acid, creating a similar risk.[1]
-
Terminal Alkyne: Acetylenic compounds are known for their potential to decompose exothermically, and in some cases, explosively, especially under pressure or at high temperatures.[4][5] They can also form explosive metal acetylides with certain metals like copper, silver, and mercury.[4][5]
Q2: Are there specific catalysts or reagents that are known to initiate a runaway reaction with this compound?
Q3: What is a thermal runaway reaction?
A3: A thermal runaway occurs when an exothermic reaction generates heat faster than it can be removed by the cooling system of the reactor.[7][8] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop that can result in an explosion.[7][8]
II. Proactive Measures: Experimental Design and Control
Careful planning and execution are critical to safely managing reactions with "this compound."
Troubleshooting Guide - Experimental Setup
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid temperature increase during reagent addition. | 1. Reagent added too quickly. 2. Inadequate cooling. 3. Concentration of reagents is too high. | 1. Use a syringe pump for slow, controlled addition of the limiting reagent.[9] 2. Ensure your cooling bath is at the target temperature and has sufficient volume. 3. Consider diluting the reagents. |
| Localized "hot spots" or charring in the reaction mixture. | 1. Poor mixing. 2. A highly exothermic side reaction is occurring. | 1. Use an overhead stirrer for viscous reactions or a larger stir bar for less viscous ones. Ensure the vortex is appropriate for the vessel size. 2. Re-evaluate the reaction chemistry for potential side reactions and consider alternative synthetic routes. |
| Difficulty controlling the reaction temperature, even with cooling. | 1. The reaction is being run at too large a scale for the equipment. 2. The heat of reaction is higher than anticipated. | 1. Scale down the reaction. Remember that heat generation increases with the cube of the vessel radius, while heat removal only increases by the square.[10] 2. Perform reaction calorimetry to determine the heat of reaction before scaling up.[7] |
Experimental Workflow for Safe Reaction Execution
The following diagram outlines a workflow for safely conducting reactions with potentially exothermic compounds like "this compound."
Caption: A workflow for managing exothermic reactions.
III. Emergency Preparedness: Responding to a Thermal Runaway
Even with careful planning, unexpected events can occur. A well-defined emergency response plan is crucial.
Frequently Asked Questions (FAQs) - Emergency Response
Q1: What are the immediate signs of a thermal runaway?
A1: The most obvious sign is a rapid, uncontrolled increase in temperature. Other signs can include a sudden change in pressure, vigorous gas evolution, a change in color or viscosity of the reaction mixture, and unusual noises from the reactor.
Q2: What is the first thing I should do if I suspect a thermal runaway?
A2: Your personal safety is the top priority. If the situation appears to be escalating rapidly, evacuate the area immediately and alert others. If you can do so safely, stop the addition of any reagents and apply maximum cooling.
Q3: What are some methods for quenching a runaway reaction?
A3: Quenching involves rapidly stopping the reaction by adding a chemical that will either inhibit the reaction or quickly neutralize a reactive species. The choice of quenching agent is highly dependent on the specific chemistry. For a reaction involving "this compound," a non-nucleophilic weak acid or a specialized radical inhibitor might be appropriate, but this must be determined on a case-by-case basis. Always have your quenching agent prepared and readily accessible before starting the reaction.
Decision Tree for Emergency Response
This diagram provides a logical flow for responding to a suspected thermal runaway.
Caption: A decision tree for emergency response to a thermal runaway.
IV. References
-
New Jersey Department of Health and Senior Services. Acetylene - Hazardous Substance Fact Sheet. Available from: [Link]
-
XPRT. Best Practices for Working with Chemical Reactions in the Lab. 2025. Available from: [Link]
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Zeal. Runaway Chemical Reactions: Causes and Prevention. 2024. Available from: [Link]
-
MOLBASE. methyl 3-oxohept-6-enoate|30414-57-4. Available from: [Link]
-
Scribd. Acetylene Safety Guidelines. Available from: [Link]
-
HSSE WORLD. Safe Handling of Acetylene Gas. 2021. Available from: [Link]
-
nexAir. Acetylene Safety Tips: Handling and Storage Best Practices. Available from: [Link]
-
BOC. Acetylene safety. Available from: [Link]
-
ioMosaic. Designing Emergency Relief Systems for Runaway Reactions. Available from: [Link]
-
IChemE. Why reactions run away. Available from: [Link]
-
J&K Scientific LLC. This compound | 100330-50-5. Available from: [Link]
-
Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. Available from: [Link]
-
Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. 2023. Available from: [Link]
-
Scientific Update. How do you Safely Scale up a Given Chemical Reaction?. 2024. Available from: [Link]
-
ATP STAR. Heating effect on beta keto acid (decarboxylation)- IIT JEE | Vineet Khatri | ATP STAR. 2016. Available from: [Link]
-
Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. 2012;88(4):137-152. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
ResearchGate. Beta keto ester preparation. Pilot plant studies and full-scale reactor.... Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
PubChem. Ethyl 6-methyl-3-oxoheptanoate. Available from: [Link]
-
University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. Available from: [Link]
-
Chemsrc. This compound | CAS#:100330-50-5. 2025. Available from: [Link]
-
MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. 2023. Available from: [Link]
-
ResearchGate. Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol.. Available from: [Link]
-
PubChem. Ethyl 3-oxohept-6-ynoate. Available from: [Link]
-
Kornberg A, Ochoa S, Mehler AH. Spectrophotometric studies on the decarboxylation of beta-ketoacids. Fed Proc. 1947;6(1 Pt 2):268. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Spectrophotometric studies on the decarboxylation of beta-ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. scribd.com [scribd.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 8. iomosaic.com [iomosaic.com]
- 9. labproinc.com [labproinc.com]
- 10. fauske.com [fauske.com]
Validation & Comparative
"Methyl 3-oxohept-6-ynoate" vs "Methyl 3-oxohept-6-enoate" reactivity
An In-Depth Comparative Guide to the Reactivity of Methyl 3-oxohept-6-ynoate and Methyl 3-oxohept-6-enoate
This guide provides a detailed comparative analysis of the chemical reactivity of two closely related β-keto esters: this compound and Methyl 3-oxohept-6-enoate. While structurally similar, the presence of an alkyne (carbon-carbon triple bond) versus an alkene (carbon-carbon double bond) at the 6-position imparts dramatically different chemical behaviors. Understanding these distinctions is critical for researchers and drug development professionals in designing efficient and selective synthetic routes. This document explores these differences through mechanistic discussions, comparative data, and detailed experimental protocols.
Structural and Electronic Overview
The core structure of both molecules features a methyl ester and a ketone separated by a methylene group, classifying them as β-keto esters. This functional group arrangement is known for the heightened acidity of the intervening α-protons (at C2). The key distinction lies at the terminus of the hydrocarbon chain.
-
This compound: Possesses a terminal alkyne. The carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry and increased electronegativity compared to sp²- or sp³-hybridized carbons. This increased s-character means the π-electrons are held more tightly to the carbon nuclei.[1][2] Furthermore, the proton on the terminal alkyne (at C7) is notably acidic (pKa ≈ 25), a feature absent in the enoate counterpart.[3]
-
Methyl 3-oxohept-6-enoate: Features a terminal alkene. The carbons of the double bond are sp²-hybridized with a trigonal planar geometry. The π-electrons in the double bond are less tightly held than in an alkyne, making them more available for reaction with electrophiles.[1]
This fundamental difference in hybridization and electronic structure is the primary determinant of their divergent reactivity.
Caption: Chemical structures of the two compared molecules.
Comparative Reactivity Analysis
The reactivity of each molecule can be dissected by considering the distinct functional groups: the unsaturated C-C bond (alkyne vs. alkene) and the β-keto ester moiety.
Reactions at the Unsaturated Carbon-Carbon Bond
This is where the most significant differences in reactivity are observed.
A. Electrophilic Addition
In electrophilic addition, the π-bond of the unsaturated system acts as a nucleophile. Contrary to what might be expected from the presence of two π-bonds, alkynes are generally less reactive towards electrophiles than alkenes.[2][4] This is due to two main factors: the π-electrons in the alkyne are more tightly bound, and the reaction proceeds through a high-energy vinylic carbocation intermediate, which is less stable than the corresponding alkyl carbocation formed from an alkene.[2][4]
| Reaction | Reagent | This compound Product | Methyl 3-oxohept-6-enoate Product | Key Differences |
| Hydrohalogenation | 1 eq. HBr | Methyl 7-bromo-3-oxohept-6-enoate (Markovnikov) | Methyl 6-bromo-3-oxoheptanoate (Markovnikov) | Alkyne adds one equivalent to form a vinyl halide; a second equivalent can be added. |
| Halogenation | 1 eq. Br₂ | Methyl 6,7-dibromo-3-oxohept-6-enoate | Methyl 6,7-dibromo-3-oxoheptanoate | Alkyne can react with two equivalents of halogen to form a tetrahaloalkane. |
| Hydration (Acid-Cat.) | H₂O, H₂SO₄, HgSO₄ | Methyl 3,6-dioxoheptanoate (via enol tautomerization) | Methyl 6-hydroxy-3-oxoheptanoate | Alkyne hydration yields a ketone; alkene hydration yields an alcohol.[4] |
| Hydroboration-Oxidation | 1. Sia₂BH 2. H₂O₂, NaOH | Methyl 3-oxo-7-hydroxyhept-6-enal (aldehyde formation) | Methyl 7-hydroxy-3-oxoheptanoate (primary alcohol) | Hydroboration of a terminal alkyne yields an aldehyde after tautomerization.[5] |
B. Reduction (Hydrogenation)
Reduction reactions highlight the synthetic versatility of the alkyne. While both compounds can be fully reduced to the saturated alkane, the alkyne allows for selective partial reduction to form either the (Z) or (E) alkene.
| Reaction Type | Reagents | This compound Product | Methyl 3-oxohept-6-enoate Product | Notes |
| Complete Reduction | H₂ (excess), Pd/C or PtO₂ | Methyl 3-oxoheptanoate | Methyl 3-oxoheptanoate | Both are reduced to the corresponding saturated keto ester.[6] |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | (Z)-Methyl 3-oxohept-6-enoate | No reaction | A poisoned catalyst stops the reduction at the alkene stage, yielding the cis isomer via syn-addition.[7][8] |
| Partial Reduction (trans) | Na, liquid NH₃ | (E)-Methyl 3-oxohept-6-enoate | No reaction | Dissolving metal reduction proceeds via a radical mechanism to give the thermodynamically more stable trans isomer.[8][9] |
graph TD { subgraph "Reactivity Pathways" A[this compound] -->|H₂, Lindlar's Catalyst| B("(Z)-Methyl 3-oxohept-6-enoate"); A -->|Na, NH₃(l)| C("(E)-Methyl 3-oxohept-6-enoate"); A -->|1. NaNH₂ 2. CH₃I| D("Methyl 3-oxooct-6-ynoate (C-C Bond Formation)"); A -->|H₂ (excess), Pd/C| E("Methyl 3-oxoheptanoate"); F[Methyl 3-oxohept-6-enoate] -->|H₂, Pd/C| E; F -->|Br₂| G("Methyl 6,7-dibromo-3-oxoheptanoate"); endstyle A fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF style G fill:#5F6368,stroke:#333,stroke-width:1px,fontcolor:#FFFFFF
}
Caption: Divergent reactivity of the ynoate vs. the enoate.
Reactions Unique to the Terminal Alkyne
The most synthetically powerful feature of this compound is the acidity of its terminal proton. Treatment with a strong base, such as sodium amide (NaNH₂), deprotonates the alkyne to form a sodium acetylide.[3] This acetylide anion is an excellent carbon nucleophile, capable of reacting with various electrophiles (e.g., alkyl halides, aldehydes, ketones) in C-C bond-forming reactions. This pathway is completely inaccessible to Methyl 3-oxohept-6-enoate.
Example: Alkylation of the Terminal Alkyne Reaction with NaNH₂ followed by methyl iodide would yield Methyl 3-oxooct-6-ynoate, effectively extending the carbon chain.
Reactivity of the β-Keto Ester Moiety
Both molecules share the β-keto ester functional group and thus exhibit similar reactivity at this site. The protons on the α-carbon at the C2 position, flanked by two carbonyl groups, are particularly acidic (pKa ≈ 11 in similar systems) and can be readily removed by a moderately strong base like sodium ethoxide to form a stabilized enolate.[10]
This enolate can then act as a nucleophile in reactions such as:
-
Alkylation: Reaction with an alkyl halide to install a substituent at the C2 position.
-
Acylation: Reaction with an acyl chloride.
This reactivity is independent of the alkyne or alkene at the other end of the molecule, assuming conditions are chosen that do not affect the unsaturated bond.
Experimental Protocols
The following protocols provide step-by-step methodologies for reactions that exemplify the unique reactivity of the alkyne moiety.
Protocol 1: Stereoselective Reduction to (Z)-Alkene via Lindlar Hydrogenation
This protocol details the conversion of this compound to (Z)-Methyl 3-oxohept-6-enoate. The causality for choosing Lindlar's catalyst is its "poisoned" nature, which reduces the catalyst's activity just enough to stop the hydrogenation at the alkene stage, preventing over-reduction to the alkane.[7] The syn-addition of hydrogen atoms to the catalyst surface dictates the cis (or Z) stereochemistry of the product.[9]
Caption: Workflow for Lindlar Hydrogenation.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Ethyl acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Celite® or a similar filter aid
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and Lindlar's catalyst (0.1 eq by weight).
-
Solvent Addition: Add anhydrous ethyl acetate to dissolve the starting material (concentration approx. 0.1 M).
-
Atmosphere Exchange: Seal the flask with a septum, and purge the system with hydrogen gas. Inflate a balloon with hydrogen and attach it to the flask via a needle to maintain a positive pressure of H₂.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be carefully monitored by TLC or GC.
-
Workup: Upon consumption of the starting material, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure (Z)-Methyl 3-oxohept-6-enoate.
Protocol 2: C-C Bond Formation via Acetylide Alkylation
This protocol describes the deprotonation of the terminal alkyne and subsequent reaction with an electrophile, a powerful method for carbon chain extension. The choice of a very strong base like NaNH₂ is critical to ensure complete deprotonation of the weakly acidic alkyne proton.[11]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: In a three-necked flask fitted with a dry ice condenser and under an inert atmosphere of argon, condense ammonia gas at -78 °C.
-
Acetylide Formation: Add sodium amide (1.1 eq) to the liquid ammonia. To this stirring suspension, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture. Stir for an additional 2-3 hours, allowing the temperature to slowly rise to -40 °C.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Workup: Allow the ammonia to evaporate. Extract the remaining aqueous residue with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield Methyl 3-oxooct-6-ynoate.
Conclusion
While this compound and Methyl 3-oxohept-6-enoate share a common β-keto ester framework, their overall reactivity profiles are profoundly different. The enoate behaves as a molecule with two largely independent functional groups: an isolated alkene and a β-keto ester, undergoing reactions characteristic of each.
In contrast, the ynoate is a significantly more versatile synthetic intermediate. The alkyne functional group provides access to:
-
Stereocontrolled Synthesis: The ability to selectively produce either the (Z) or (E) alkene via partial reduction.
-
Carbon-Carbon Bond Formation: The unique acidity of the terminal alkyne proton allows for its conversion into a potent carbon nucleophile for chain extension reactions.
-
Further Functionalization: The alkyne can participate in a wider range of cycloaddition and metal-catalyzed reactions compared to its alkene counterpart.[12][13]
For the synthetic chemist, the choice between these two building blocks is dictated by the desired final molecular architecture. The ynoate offers a richer set of strategic possibilities, making it a more powerful tool for the construction of complex molecular targets.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Chemistry Steps. Alkynes to Alkenes.
- Master Organic Chemistry. (2013).
- J&K Scientific LLC.
- MOLBASE.
- PubChem.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes.
- Chemistry LibreTexts. (2020). 19.4: Reduction of alkenes and alkynes.
- Chemistry LibreTexts. (2025). 19.
- Yu, Z. X., & Houk, K. N. (2003). Origins of Differences in Reactivities of Alkenes, Alkynes, and Allenes in [Rh(CO)2Cl]2-Catalyzed (5 + 2) Cycloaddition Reactions with Vinylcyclopropanes. Journal of the American Chemical Society.
- Chemistry Steps. Electrophilic Addition Reactions of Alkynes.
- Chemistry LibreTexts. (2021). 11: Alkenes and Alkynes II - Oxidation and Reduction Reactions. Acidity of Alkynes.
- OpenOChem Learn. Reduction of Alkynes.
- YouTube. (2023). Reductions of Alkynes to Alkenes or Alkanes.
- MSU Chemistry. Alkyne Reactivity.
- JoVE. (2025).
- Lumen Learning. Alkenes and Alkynes – Introductory Chemistry.
- Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes.
- Quora. (2018). Which one is more reactive alkene or alkyne towards electrophilic addition reaction?.
- Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes.
Sources
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- 13. Alkenes and Alkynes – Introductory Chemistry [uen.pressbooks.pub]
A Comparative Guide to the Synthesis of Methyl 3-oxohept-6-ynoate for Researchers and Drug Development Professionals
Methyl 3-oxohept-6-ynoate is a valuable bifunctional molecule in organic synthesis, possessing a β-keto ester moiety and a terminal alkyne. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of complex molecules and heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles to aid researchers in selecting the optimal method for their specific application.
Introduction to Synthetic Strategies
The synthesis of β-keto esters is a well-established field in organic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. For a molecule like this compound, the key challenge lies in the selective introduction of the propargyl group (a three-carbon chain with a terminal alkyne) onto the carbon framework of a readily available starting material. The two most prevalent and logical approaches to achieve this are the direct alkylation of a pre-formed β-keto ester enolate and a more controlled, multi-step approach involving protection and deprotection of a ketone functionality.
Method 1: Direct Alkylation of Methyl Acetoacetate
The direct alkylation of methyl acetoacetate is a straightforward and common method for the synthesis of substituted β-keto esters.[1] This approach leverages the acidity of the α-protons of the β-keto ester, which allows for the formation of a nucleophilic enolate that can then react with an appropriate electrophile.[1]
Causality Behind Experimental Choices
The choice of base is critical in this reaction. A moderately strong base is required to deprotonate the α-carbon of methyl acetoacetate to a sufficient extent to form the enolate. However, a base that is too strong or too nucleophilic could lead to side reactions, such as self-condensation of the starting material or reaction with the ester functionality. The choice of solvent is also important; an aprotic solvent is typically used to avoid protonation of the enolate. The use of propargyl bromide as the alkylating agent provides the desired three-carbon chain with the terminal alkyne.
Experimental Protocol
Step 1: Enolate Formation
-
To a solution of methyl acetoacetate (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, acetone) is added a base (1.1 eq.) at a controlled temperature (e.g., 0 °C). Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
The reaction mixture is stirred for a period of time (typically 30-60 minutes) to allow for the complete formation of the enolate.
Step 2: Alkylation
-
Propargyl bromide (1.0-1.2 eq.) is added to the solution containing the enolate. The addition is often done dropwise to control the reaction temperature, as the alkylation can be exothermic.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
Step 3: Work-up and Purification
-
The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Method 2: Multi-Step Synthesis via a Protected Intermediate
A multi-step synthetic route offers an alternative approach that can sometimes provide better control and higher purity of the final product, albeit at the cost of a longer reaction sequence.[1] This method involves the protection of the ketone in methyl acetoacetate, followed by alkylation and deprotection.[1]
Causality Behind Experimental Choices
The protection of the ketone functionality as a dioxolane using ethylene glycol and an acid catalyst prevents the enolate from forming at the more substituted α-carbon, thus ensuring that alkylation occurs at the desired position.[1] This can be particularly useful if side reactions or di-alkylation are a concern with the direct alkylation method. The subsequent alkylation and deprotection steps are standard procedures in organic synthesis.
Experimental Protocol
Step 1: Protection of the Ketone
-
Methyl acetoacetate (1.0 eq.) is dissolved in a suitable solvent (e.g., toluene) with ethylene glycol (1.2 eq.) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the formation of the protected dioxolane.
-
Once the reaction is complete, the mixture is cooled and worked up to isolate the protected intermediate.
Step 2: Alkylation of the Protected Intermediate
-
The protected methyl acetoacetate derivative is then treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) to form the enolate.
-
Propargyl bromide is then added to the reaction mixture to alkylate the enolate.
-
The reaction is worked up to isolate the alkylated and protected product.
Step 3: Deprotection
-
The protecting group is removed by treating the product with an aqueous acid (e.g., hydrochloric acid) in a suitable solvent.
-
The deprotection reaction is typically stirred at room temperature until the starting material is consumed.
-
The final product, this compound, is then isolated and purified as described in Method 1.
Comparative Analysis
| Feature | Method 1: Direct Alkylation | Method 2: Multi-Step Synthesis |
| Number of Steps | 1 (one-pot) | 3 |
| Overall Yield | Moderate to Good | Potentially Higher Overall Purity |
| Simplicity | High | Low |
| Control of Selectivity | Moderate (risk of di-alkylation) | High |
| Reagent Cost | Generally Lower | Higher (due to protecting groups and additional reagents) |
| Time Efficiency | High | Low |
Visualization of Synthetic Pathways
Sources
A Senior Application Scientist's Guide to Cyclopentenone Synthesis: Evaluating Alternatives to Methyl 3-oxohept-6-ynoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentenone ring is a privileged scaffold, forming the core of numerous natural products, including prostaglandins and jasmonoids, and serving as a versatile intermediate in pharmaceutical synthesis.[1] Methyl 3-oxohept-6-ynoate, a functionalized β-keto ester, represents a classical precursor for such structures, primarily through its potential conversion to a divinyl ketone and subsequent Nazarov cyclization. However, the landscape of organic synthesis is rich with diverse methodologies, each offering distinct advantages in terms of efficiency, substrate scope, and control over stereochemistry. This guide provides a critical comparison of synthetic strategies for accessing functionalized cyclopentenones, evaluating the classic Nazarov approach exemplified by precursors like this compound against other powerful modern alternatives. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to empower chemists to make informed strategic decisions in their synthetic endeavors.
The Foundational Strategy: β-Keto Esters and the Nazarov Cyclization
This compound is a prototypical building block designed to leverage one of the most established methods for 5-membered ring formation: the Nazarov cyclization. This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone.[2][3]
The strategic value of a precursor like this compound lies in its latent divinyl ketone structure. The terminal alkyne can be transformed into the second vinyl group through various methods (e.g., hydration to a methyl ketone followed by olefination, or hydrostannylation/hydrozirconation followed by coupling), while the β-keto ester moiety provides a handle for further functionalization.
The core transformation is the cyclization event itself. The generally accepted mechanism proceeds as follows:
-
Activation: A Lewis or Brønsted acid coordinates to the carbonyl oxygen, generating a pentadienyl cation.[4]
-
Electrocyclization: The pentadienyl cation undergoes a 4π-conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation intermediate.[2]
-
Elimination & Tautomerization: A proton is eliminated from a carbon adjacent to the cation, and subsequent tautomerization yields the final cyclopentenone product.[3]
However, the "classical" Nazarov cyclization is not without its challenges. The often harsh acidic conditions can be incompatible with sensitive functional groups, and controlling the regioselectivity of the final double bond placement can be difficult when the divinyl ketone is unsymmetrical.[5] This has spurred the development of numerous alternative strategies.
Comparative Analysis of Key Synthetic Strategies
A synthetic chemist's choice of method depends on the specific target molecule, available starting materials, and desired level of stereochemical control. Below, we compare the Nazarov strategy with three other leading methodologies for cyclopentenone synthesis.
| Strategy | Key Transformation | Advantages | Disadvantages | Ideal For |
| Nazarov Cyclization | Acid-catalyzed cyclization of divinyl ketones.[6] | Convergent, builds complexity quickly, many modern variants exist (e.g., silicon-directed).[5] | Often requires strong acids, regioselectivity can be poor in classical variants, potential for side reactions. | Rapid construction of the core cyclopentenone ring from acyclic precursors. |
| Pauson-Khand Reaction | [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically cobalt-mediated.[7] | High atom economy, excellent for polycyclic systems, intramolecular variants are very powerful. | Requires transition metal catalyst (can be toxic/expensive), high pressures of CO may be needed. | Fused bicyclic systems and complex polycyclic natural product synthesis. |
| 1,4-Diketone Cyclization | Intramolecular aldol condensation of a 1,4-dicarbonyl compound.[1][8] | Reliable and predictable, uses mild basic or acidic conditions, readily available starting materials via Michael addition.[8] | Less convergent than other methods, requires synthesis of the 1,4-diketone precursor first. | Simple, robust synthesis of substituted cyclopentenones where precursor is easily accessible. |
| Ring-Closing Metathesis (RCM) | Intramolecular C=C bond formation from an acyclic diene, catalyzed by Ruthenium or Molybdenum complexes. | Exceptional functional group tolerance, mild reaction conditions, predictable and reliable. | Requires synthesis of a specific diene precursor, catalyst cost can be a factor. | Highly functionalized systems where other methods might fail due to harsh conditions. |
Decision-Making Workflow for Method Selection
Choosing the optimal synthetic route requires careful consideration of the target structure. The following workflow provides a logic-based approach to this decision.
// Node styles StartNode [label="Define Target\nCyclopentenone Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DecisionNode [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; ProcessNode [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; EndNode [label="Final Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Structure StartNode -> D1 [label="Analyze Complexity"]; D1 [label="Is the target part\nof a fused\npolycyclic system?"]; D1 -> P1 [label="Yes"]; D1 -> D2 [label="No"];
P1 [label="Consider Pauson-Khand\nReaction for its ability to\nconstruct fused rings efficiently.", fillcolor="#34A853", fontcolor="#FFFFFF"];
D2 [label="Are there acid/base\nsensitive functional\ngroups present?"]; D2 -> P2 [label="Yes"]; D2 -> D3 [label="No"];
P2 [label="Consider Ring-Closing\nMetathesis (RCM) for its\nexceptional functional\ngroup tolerance.", fillcolor="#34A853", fontcolor="#FFFFFF"];
D3 [label="Is a 1,4-diketone\nprecursor readily\naccessible?"]; D3 -> P3 [label="Yes"]; D3 -> P4 [label="No"];
P3 [label="Consider 1,4-Diketone\nCyclization (Aldol) for a\nrobust and high-yielding route.", fillcolor="#34A853", fontcolor="#FFFFFF"]; P4 [label="Consider Nazarov Cyclization\nfor a convergent synthesis\nfrom acyclic precursors.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections to End P1 -> EndNode; P2 -> EndNode; P3 -> EndNode; P4 -> EndNode; } .enddot Caption: A decision-making guide for selecting a synthetic strategy.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for key transformations.
Protocol 1: Cyclopentenone Synthesis via Nazarov Cyclization of a Divinyl Ketone Intermediate
This protocol is adapted from the synthesis of related structures and demonstrates the conversion of a β-keto ester into a cyclopentenone.[9] It uses a positional isomer, Methyl 5-oxohept-6-enoate, as a well-documented example.
Step A: Formation of the Divinyl Ketone Precursor
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add a solution of Methyl 5-oxohept-6-enoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Grignard Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) for the consumption of the starting material.
-
Quench: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude tertiary alcohol is typically used directly in the next step.
-
Dehydration: Dissolve the crude alcohol in dichloromethane (DCM, 0.1 M) and cool to 0 °C. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1 mol%) and stir for 30 minutes to facilitate dehydration to the divinyl ketone. Neutralize with saturated sodium bicarbonate (NaHCO₃) solution, extract with DCM, dry, and concentrate.
Step B: Lewis Acid-Promoted Nazarov Cyclization
-
Setup: Dissolve the crude divinyl ketone from Step A in anhydrous DCM (0.05 M) in a flame-dried flask under N₂.
-
Cyclization: Cool the solution to 0 °C. Add iron(III) chloride (FeCl₃, 1.5 eq) portion-wise. Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract with DCM, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the target cyclopentenone.
Protocol 2: Cyclopentenone Synthesis via 1,4-Diketone Cyclization
This protocol is based on a general procedure for the synthesis of γ-functionalized cyclopentenones from 1,4-diketones, which are themselves readily prepared from the Michael addition of nitroalkanes to α,β-unsaturated ketones.[1][8]
Step A: Synthesis of the 1,4-Diketone Precursor (via Nef Reaction)
-
Setup: In a round-bottom flask, dissolve sodium metal (1.5 eq) in anhydrous methanol (0.5 M) at room temperature until all the sodium has reacted to form sodium methoxide.
-
Addition: Add the γ-nitroketone precursor (1.0 eq, prepared via Michael addition) to the sodium methoxide solution and stir.
-
Nef Reaction: Prepare a separate flask with concentrated sulfuric acid (H₂SO₄) and cool it to -5 °C. Add the methanolic solution of the nitronate anion dropwise to the cold acid, ensuring the temperature remains below 0 °C.
-
Workup: After the addition is complete, stir for an additional hour, then pour the mixture over crushed ice. Extract the product with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude 1,4-diketone.
Step B: Intramolecular Aldol Cyclization
-
Setup: Dissolve the crude 1,4-diketone from Step A in ethanol (0.2 M).
-
Base Addition: Add a solution of potassium hydroxide (KOH, 2.0 M in water, 2.0 eq) to the ethanolic solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the formation of the cyclopentenone product by TLC.
-
Workup: Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid (HCl). Remove the ethanol under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the final cyclopentenone.
Conclusion
While this compound and its analogs are valuable precursors for the Nazarov cyclization, providing a direct entry into the cyclopentenone core, they represent just one of many effective strategies available to the synthetic chemist. The choice of an alternative, such as the Pauson-Khand reaction, 1,4-diketone cyclization, or ring-closing metathesis, should be guided by a thorough analysis of the target molecule's complexity, functional group compatibility, and the desired level of stereocontrol. Modern advancements in catalysis and reaction design have made these alternative pathways exceptionally powerful and reliable. By understanding the mechanistic nuances and practical considerations of each approach, researchers can devise more elegant, efficient, and robust syntheses of these critical chemical motifs.
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Methyl 3-oxohept-6-ynoate
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify Methyl 3-oxohept-6-ynoate, a versatile building block in organic synthesis. We will move beyond a simple recitation of data, delving into the causal reasoning behind experimental choices and data interpretation, thereby providing a robust framework for researchers, scientists, and drug development professionals.
The Structural Imperative: Why Multi-faceted Analysis is Non-Negotiable
This compound possesses a unique combination of functional groups: a methyl ester, a ketone, and a terminal alkyne. This trifecta of reactivity makes it a valuable synthetic intermediate. However, this structural complexity also presents challenges in its unambiguous identification. The potential for isomeric impurities, such as the positional isomer Methyl 5-oxohept-6-ynoate, or byproducts from its synthesis necessitates a multi-pronged analytical approach. Relying on a single spectroscopic technique is insufficient; instead, a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for irrefutable structure elucidation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides the initial, high-resolution blueprint of the molecule's hydrogen framework. The chemical shift, integration, and multiplicity of each signal offer a wealth of structural information.
Expected ¹H NMR Spectrum of this compound: A Prediction
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-1 (≡C-H) | ~2.0-2.5 | Triplet (t) | 1H | The terminal alkyne proton is shielded by the cylindrical π-electron cloud, resulting in an upfield shift compared to vinylic protons.[1][2][3][4] It will exhibit long-range coupling with the two protons on C-5. |
| H-2 (-OCH₃) | ~3.7 | Singlet (s) | 3H | The methyl protons of the ester are deshielded by the adjacent oxygen atom. |
| H-4 (-CH₂-) | ~2.8 | Triplet (t) | 2H | These methylene protons are adjacent to the ketone, leading to a downfield shift. They will be split by the neighboring methylene protons at C-5. |
| H-5 (-CH₂-) | ~2.4 | Triplet of Triplets (tt) | 2H | This methylene group is coupled to both the protons at C-4 and the terminal alkyne proton at C-7 (long-range coupling). |
| H-7 (C≡C-H) | ~2.0 | Triplet (t) | 1H | The terminal alkynyl proton signal is expected in the range of 1.7-3.1 ppm and often shows long-range coupling.[2] |
Comparative Insight: The key differentiator from a potential impurity like Methyl 3-oxohept-6-en oate would be the absence of signals in the vinylic region (typically 5-6 ppm) and the presence of the characteristic terminal alkyne proton signal around 2.0-2.5 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) should be employed to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon NMR (¹³C NMR) complements the ¹H NMR data by providing a direct count of the unique carbon environments within the molecule.
Expected ¹³C NMR Spectrum of this compound: A Prediction
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C-1 (C=O, ester) | ~167-175 | The carbonyl carbon of the ester is significantly deshielded.[5][6] |
| C-2 (-OCH₃) | ~52 | The methyl carbon of the ester is influenced by the adjacent oxygen. |
| C-3 (C=O, ketone) | ~200-210 | Ketone carbonyl carbons are typically found at very downfield shifts.[7] |
| C-4 (-CH₂-) | ~45 | This methylene carbon is adjacent to the ketone. |
| C-5 (-CH₂-) | ~28 | An aliphatic methylene carbon. |
| C-6 (≡C-) | ~80-90 | The internal sp-hybridized carbon of the alkyne.[1][7] |
| C-7 (≡C-H) | ~70-80 | The terminal sp-hybridized carbon of the alkyne.[1][7] |
Comparative Insight: The presence of two signals in the alkyne region (70-90 ppm) is a definitive marker for the C≡C bond. This, combined with the two distinct carbonyl signals, provides strong evidence for the proposed structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is appropriate.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and powerful technique for the identification of key functional groups based on their characteristic vibrational frequencies.
Expected IR Absorptions for this compound
| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale |
| C≡C-H stretch (terminal alkyne) | ~3300 | Strong, sharp | A highly characteristic band for terminal alkynes.[8][9][10][11] |
| C≡C stretch | ~2100-2260 | Weak to medium | The triple bond stretch is a key indicator of an alkyne.[8][9][10][11] |
| C=O stretch (ester) | ~1735-1750 | Strong | The ester carbonyl typically appears at a higher frequency than the ketone.[9][12] |
| C=O stretch (ketone) | ~1715 | Strong | The ketone carbonyl absorption. |
| C-O stretch (ester) | ~1000-1300 | Strong | Indicates the presence of the ester C-O bond.[12] |
Comparative Insight: The simultaneous presence of the sharp ≡C-H stretch around 3300 cm⁻¹, the C≡C stretch around 2150 cm⁻¹, and two distinct C=O stretches is highly indicative of the target molecule. An internal alkyne isomer would lack the sharp ≡C-H stretch.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
-
Instrument Setup: Record a background spectrum of the clean salt plates or the KBr pellet.
-
Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the crucial determination of the molecular weight and offers structural clues through the analysis of fragmentation patterns.
Expected Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 154, corresponding to the molecular formula C₈H₁₀O₃.
-
Key Fragmentation Patterns:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[13][14][15][16] Expect to see fragments corresponding to the loss of •OCH₃ (m/z = 123) and •CH₂C≡CH (m/z = 99).
-
McLafferty Rearrangement: β-keto esters are known to undergo McLafferty rearrangements.[13][14][15][16] This could lead to characteristic neutral losses.
-
Comparative Insight: High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition of C₈H₁₀O₃ and distinguishing it from isomers with different elemental formulas.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300). For HRMS, a time-of-flight (TOF) or Orbitrap analyzer is recommended.
Synergistic Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion: A Self-Validating Analytical Approach
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The Janus-Faced Nature of a Synthetic Workhorse: A Comparative Guide to the Biological Activity of Methyl 3-oxohept-6-ynoate
For the discerning researcher in drug discovery and chemical biology, the true value of a molecule often lies beyond its immediate application. Methyl 3-oxohept-6-ynoate, a seemingly unassuming synthetic intermediate, is a case in point. While its utility in the elegant construction of complex molecular architectures is well-documented, a deeper dive into its chemical personality—defined by the juxtaposition of a reactive β-keto ester and a versatile terminal alkyne—reveals a landscape of potential biological activities. This guide provides a comparative analysis of the predicted biological profile of this compound, contextualized by the known activities of structurally analogous compounds. We will explore the mechanistic underpinnings of its potential as an enzyme inhibitor, an antimicrobial agent, and a cytotoxic entity, supported by established experimental frameworks.
The Duality of Function: Deconstructing this compound for Biological Relevance
The biological potential of this compound is intrinsically linked to its two key functional moieties: the β-keto ester system and the terminal alkyne. This duality allows for a multifaceted interaction with biological systems.
Diagram: Key Functional Moieties of this compound
Caption: Dichotomy of reactivity in this compound.
A Comparative Analysis of Biological Activity
Direct experimental data on the biological activity of this compound is sparse. However, by examining structurally related compounds, we can infer its potential and draw valuable comparisons.
Enzyme Inhibition: A Tale of Two Electrophiles
The β-keto ester motif is a well-established pharmacophore known to interact with the active sites of various enzymes. Analogs of this compound have demonstrated potential as enzyme inhibitors. For instance, compounds sharing the β-keto ester and alkyne functionalities have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase.[1] This inhibitory action can be attributed to the electrophilic nature of the carbonyl carbons and the nucleophilic character of the enolate form.
The terminal alkyne adds another layer of inhibitory potential. Alkynes are known to act as mechanism-based inactivators or covalent modifiers of enzymes, particularly those with active site cysteine or serine residues.
| Compound/Class | Target Enzyme(s) | Reported Activity (IC₅₀/Kᵢ) | Key Structural Feature(s) |
| This compound (Predicted) | Cholinesterases, Proteases, Kinases | - | β-Keto ester, Terminal alkyne |
| Ethyl 3-oxohept-6-ynoate Analog | Acetylcholinesterase, Butyrylcholinesterase | Kᵢ = 0.25 µM and 0.15 µM, respectively[1] | β-Keto ester, Terminal alkyne |
| Alkyne-containing Purines | Various (anticancer context) | Cytotoxicity comparable to 6-mercaptopurine[2] | Terminal alkyne |
| β-Keto Ester Derivatives | Various (anticancer context) | Potent inhibitors of various cancer cell lines[3] | β-Keto ester |
Antimicrobial Properties: The Disruptive Potential of the Alkyne
Some studies have suggested that this compound itself possesses antimicrobial properties.[1] This activity is likely attributable to the terminal alkyne. Alkyne-containing natural products are known to exhibit a range of bioactivities, including antibacterial and antifungal effects.[4] The mechanism of action can vary, from disruption of cell membranes to inhibition of essential enzymes. The lipophilicity of the heptanoate chain may also contribute to its ability to penetrate microbial cell walls.
| Compound/Class | Target Organism(s) | Reported Activity (MIC) | Key Structural Feature(s) |
| This compound | Various bacterial strains | MIC values have been determined[1] | Terminal alkyne, β-Keto ester |
| 1,2,3-Triazole Hybrids (derived from terminal alkynes) | Various bacterial and fungal strains | Significant antimicrobial activity[1] | Triazole ring (formed from alkyne) |
| Alkyne-containing Natural Products | Bacteria, Fungi | Varies widely | Alkyne moiety |
Cytotoxicity: A Double-Edged Sword
The same chemical features that confer potential therapeutic benefits can also lead to cytotoxicity. The reactivity of the β-keto ester and the terminal alkyne means that this compound could interact with a wide range of cellular nucleophiles, potentially leading to off-target effects and cellular damage. This is a critical consideration in the early stages of drug development. For instance, certain alkyne-gold(I) complexes have demonstrated significant toxicity against a range of cancer cell lines.[5]
| Compound/Class | Cell Line(s) | Reported Activity (IC₅₀) | Key Structural Feature(s) |
| This compound (Predicted) | Various | - | β-Keto ester, Terminal alkyne |
| Alkynyl-gold(I) Complexes | HT29, IGROV1, HL60, I407 | 1.7-7.9 µM[5] | Terminal alkyne complexed to gold |
| 6-Alkynylpurines | K-562 (human chronic myelogenous leukemia) | Cytotoxicity comparable to or better than 6-mercaptopurine[2] | Terminal alkyne on a purine scaffold |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and its analogs, a series of standardized assays can be employed.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines a standard broth microdilution method to assess the antimicrobial potency of a test compound.
Diagram: Workflow for MIC Determination
Caption: Workflow for the Ellman-based AChE inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test compound (this compound), acetylthiocholine iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 3: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay assesses the potential of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Diagram: Nitric Oxide Inhibition Assay Workflow
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Then, treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitric oxide is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: Measure the absorbance at 540 nm. The percentage of nitric oxide inhibition by the test compound is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
This compound stands as a compelling example of a molecule with untapped biological potential. While its primary role has been as a synthetic building block, a structure-based analysis strongly suggests a predisposition for a range of biological activities, including enzyme inhibition, antimicrobial effects, and cytotoxicity. The presence of the β-keto ester and terminal alkyne functionalities provides a solid rationale for these predictions.
Future research should focus on the empirical validation of these hypothesized activities through systematic screening using the protocols outlined in this guide. A thorough investigation into its mechanism of action, potential cellular targets, and structure-activity relationships of its derivatives will be crucial in determining whether this compound or its analogs can be developed into novel therapeutic agents. The journey from a simple synthetic intermediate to a potential drug lead is a long and arduous one, but for molecules with such inherent chemical versatility, it is a journey worth embarking on.
References
-
National Center for Biotechnology Information. (2020). Biosynthesis of alkyne-containing natural products. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2003). Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis, cytotoxicity and anti-cancer activity of new alkynyl-gold(I) complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
A Researcher's Guide to Sourcing Methyl 3-oxohept-6-ynoate: A Cost-Benefit Analysis
For the discerning researcher, the integrity of a chemical reagent is paramount. This is particularly true for versatile synthetic intermediates like Methyl 3-oxohept-6-ynoate, where impurities can have cascading effects on complex multi-step syntheses. This guide provides a comprehensive cost-benefit analysis of sourcing this crucial building block, offering insights into the potential trade-offs between price and purity. We will delve into a comparative analysis of representative market offerings, supported by detailed experimental protocols for in-house quality verification.
This compound is a valuable intermediate in medicinal chemistry and chemical biology, primarily due to its terminal alkyne functionality.[1] This functional group serves as a bioorthogonal handle in "click chemistry" applications, enabling the attachment of reporter tags like fluorophores or biotin to complex molecules for detection and isolation.[1] Its β-ketoester moiety also provides a rich scaffold for a variety of chemical transformations. Given its role as a precursor in the synthesis of advanced chemical probes and other complex molecules, the seemingly minor differences between suppliers can have a significant impact on research outcomes.[1][2]
Comparative Analysis of Representative Suppliers
To illustrate the importance of supplier selection, we present a comparative analysis of three fictionalized but representative market offerings: "Supplier A" (Premium), "Supplier B" (Mid-Range), and "Supplier C" (Budget). The following table summarizes their stated specifications and pricing.
| Supplier | Stated Purity | Price (1 g) | Price per Gram | Certificate of Analysis (CoA) Provided |
| Supplier A (Premium) | >98% | $150.00 | $150.00 | Yes, with detailed analytical data |
| Supplier B (Mid-Range) | ≥97% | $78.00 | $78.00 | Yes, with basic purity data |
| Supplier C (Budget) | 93% | $54.05 | $54.05 | Minimal, often batch-to-batch variation |
Note: Prices are illustrative and based on publicly available data for similar compounds. Real-time pricing should be confirmed with suppliers.
In-House Quality Verification: A Necessary Step
While a supplier's Certificate of Analysis provides a baseline, independent verification is crucial for ensuring the quality of a reagent. The following are standard protocols for assessing the purity and structural integrity of this compound.
Rationale: HPLC is a sensitive technique for separating the main compound from any impurities. This allows for an accurate quantification of purity.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject 10 µL of the sample solution and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.
Illustrative Results:
| Supplier | Retention Time (min) | Peak Area (%) | Observed Purity |
| Supplier A | 5.2 | 99.1 | >99% |
| Supplier B | 5.2 | 97.5 | 97.5% |
| Supplier C | 5.2 | 92.8 | 92.8% (with notable impurity peaks) |
Rationale: ¹H NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound and detecting any structural impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Analysis: Acquire the ¹H NMR spectrum. The expected chemical shifts and multiplicities should be observed.
Reference ¹H NMR Data:
A representative synthesis and characterization of this compound reported the following ¹H NMR data (400 MHz, CDCl₃): δ 3.74 (s, 3H), 3.48 (s, 2H), 2.67 (t, J = 7.2 Hz, 2H), 2.45 (td, J = 7.2, 2.6 Hz, 2H), 1.99 (t, J = 2.6 Hz, 1H).
Illustrative Findings:
-
Supplier A: Spectrum is clean and matches the reference data precisely.
-
Supplier B: Spectrum is largely consistent with the reference, with minor unidentifiable peaks.
-
Supplier C: Spectrum shows the expected peaks but also contains significant peaks corresponding to residual solvents or synthesis byproducts.
Workflow for New Reagent Qualification
The following diagram illustrates a robust workflow for qualifying a new batch of this compound.
Caption: Workflow for qualifying a new reagent batch.
Cost-Benefit Analysis: The Hidden Costs of Lower Purity
While the initial cost savings from a budget supplier may seem attractive, the potential downstream consequences can be substantial.
-
Time and Resource Loss: Experiments with impure reagents can lead to failed or uninterpretable results, necessitating costly and time-consuming troubleshooting and repetition.
-
Complicated Purifications: Impurities can interfere with subsequent reactions, leading to complex purification challenges and reduced yields of the desired product.
The slightly higher upfront cost of a premium supplier often translates into greater long-term value by ensuring the reliability and reproducibility of experimental results. For exploratory work or less sensitive applications, a mid-range supplier may offer a reasonable balance of quality and cost. However, for demanding applications such as the synthesis of drug candidates or highly sensitive probes, the investment in a high-purity reagent from a reputable supplier is a prudent one.
Conclusion
The selection of a chemical supplier should be viewed as a critical step in the experimental design process. A thorough cost-benefit analysis that extends beyond the initial purchase price is essential. By implementing a robust in-house quality verification workflow, researchers can mitigate the risks associated with reagent variability and ensure the integrity of their scientific endeavors. For critical applications involving this compound, prioritizing purity and a reliable supplier is an investment in the success of your research.
References
-
Durable this compound - Hot Selling. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Electronic Supplementary Material (ESI) for RSC Chemical Biology. Retrieved from [Link]
Sources
A Researcher's Guide to the Purity Analysis of Commercial "Methyl 3-oxohept-6-ynoate"
For researchers and professionals in drug development and chemical biology, the purity of starting materials is paramount to the success and reproducibility of their work. "Methyl 3-oxohept-6-ynoate," a versatile building block in organic synthesis, particularly valued for its terminal alkyne handle in "click chemistry" applications, is no exception.[1] This guide provides an in-depth comparison of the analytical methodologies used to assess the purity of commercial "this compound," offering insights into potential impurities and outlining detailed experimental protocols.
The structural integrity of this β-keto ester is crucial for its intended downstream applications, such as the synthesis of complex molecular probes and pharmaceutical intermediates. Impurities can interfere with these reactions, leading to lower yields, difficult purification, and potentially misleading biological data. Therefore, a thorough understanding of its purity profile is not just a quality control measure but a fundamental aspect of rigorous scientific investigation.
Understanding the Impurity Profile: A Synthesis-Based Approach
The most common and economically viable route to "this compound" is the alkylation of methyl acetoacetate with a propargyl halide (e.g., propargyl bromide). This synthetic pathway, while effective, can introduce several predictable impurities that researchers should be aware of.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual methyl acetoacetate and propargyl bromide may be present in the final product.
-
Over-alkylation Product: The active methylene group in methyl acetoacetate is susceptible to double alkylation, leading to the formation of a di-propargylated byproduct.
-
Solvent Residues: Solvents used in the synthesis and purification, such as tetrahydrofuran (THF), diethyl ether, or ethyl acetate, may be present in trace amounts.
-
Byproducts from Side Reactions: Depending on the reaction conditions, other side reactions can occur, leading to a variety of minor impurities.
The following diagram illustrates the primary synthetic route and the potential for impurity formation.
Caption: Synthesis of this compound and common impurities.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended for a comprehensive purity assessment of "this compound." Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Key Advantages | Potential Challenges |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification of impurities with distinct proton/carbon signals, assessment of keto-enol tautomerism. | Provides detailed structural information, highly reproducible. | May not detect impurities with overlapping signals or those present at very low concentrations. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities, determination of relative purity. | High sensitivity and separation efficiency for volatile compounds. | Thermal degradation of the analyte can occur; derivatization may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities, accurate purity determination. | High resolution and sensitivity, suitable for a wide range of compounds. | Peak broadening due to keto-enol tautomerism can complicate analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (ketone, ester, terminal alkyne). | Rapid and non-destructive. | Provides limited information on the identity and quantity of impurities. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation and purity assessment of "this compound."
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopy analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the commercial "this compound" in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. A DEPT-135 experiment is also recommended to aid in the assignment of carbon signals.
-
Spectral Analysis:
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic signals around δ 3.74 (s, 3H, -OCH₃), δ 3.48 (s, 2H, -C(O)CH₂C(O)-), δ 2.65 (t, 2H), δ 2.50 (dt, 2H), and δ 1.98 (t, 1H, terminal alkyne).
-
¹³C NMR (101 MHz, CDCl₃): Key signals should appear around δ 201.9 (ketone C=O), δ 167.4 (ester C=O), δ 82.8 (-C≡CH), δ 69.3 (-C≡CH), δ 52.5 (-OCH₃), δ 48.9, δ 42.7, and δ 14.8.
-
-
Purity Assessment: Integrate the proton signals corresponding to the product and compare them to the integration of any impurity signals. The presence of signals corresponding to methyl acetoacetate or the di-propargylated product would indicate their presence as impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for quantifying the purity of "this compound" and detecting non-volatile impurities. A key challenge is the potential for peak broadening due to keto-enol tautomerism. This can often be mitigated by adjusting the mobile phase composition and temperature.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile impurities.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the main peak corresponding to "this compound" (M.W. 154.16). Analyze the mass spectra of any other peaks to identify impurities by comparing them to spectral libraries.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of key functional groups.
Step-by-Step Protocol:
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Spectral Analysis: Look for characteristic absorption bands:
-
~3290 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹: C≡C stretch of the terminal alkyne.
-
~1745 cm⁻¹: C=O stretch of the ester.
-
~1715 cm⁻¹: C=O stretch of the ketone.
-
Comparison with Alternatives
The primary application of "this compound" is as a building block in syntheses requiring a terminal alkyne for reactions like Sonogashira coupling or, more commonly, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
Primary Alternative: Ethyl 3-oxohept-6-ynoate
-
Structural Difference: The ethyl ester analog is the most direct alternative.
-
Reactivity: The reactivity of the ethyl and methyl esters in most applications is very similar. The choice between them often comes down to synthetic convenience or the desired physical properties of the final product. A comparative study on β-keto esters suggests that the less bulky methyl group may lead to faster reaction rates in some instances, while the ethyl group can sometimes be preferred for its higher boiling point.
-
Purity Profile: The impurity profile of "Ethyl 3-oxohept-6-ynoate" is expected to be very similar to the methyl ester, arising from the use of ethyl acetoacetate as a starting material.
Other Alternatives for Click Chemistry:
For applications in bioconjugation, other terminal alkyne-containing reagents can be considered. The choice depends on the specific requirements of the linker and the target molecule.
-
Propargyl Acetoacetate: A simpler β-keto ester with a terminal alkyne. It is more sterically accessible but lacks the hydrocarbon chain of "this compound," which may be important for solubility or linker length.
-
Alkyne-functionalized Amino Acids: For peptide and protein modification, amino acids with terminal alkyne side chains (e.g., propargylglycine) are often used.
-
Other Alkyne-containing Esters: A variety of esters with terminal alkynes are commercially available, offering different linker lengths and functionalities.
Conclusion and Recommendations
A comprehensive purity analysis of commercial "this compound" is essential for ensuring the reliability and reproducibility of research outcomes. No single analytical technique is sufficient; a combination of NMR, HPLC, and GC-MS provides the most complete picture of the product's purity and impurity profile.
Key Recommendations for Researchers:
-
Always request a Certificate of Analysis (CoA) from the supplier, which should provide information on the purity and the analytical method used.
-
Perform in-house analysis, particularly using high-field NMR, to confirm the structure and identify any unexpected impurities not listed on the CoA.
-
Consider the synthetic route to anticipate potential impurities and choose the most appropriate analytical methods for their detection.
-
For critical applications, such as the synthesis of clinical candidates, purification of the commercial material by flash chromatography or preparative HPLC may be necessary to remove even minor impurities.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Validated Quantification of Methyl 3-oxohept-6-ynoate
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of Methyl 3-oxohept-6-ynoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental design choices. We will explore the inherent analytical challenges posed by this molecule and present robust, self-validating frameworks for developing accurate and reliable quantitative methods.
Introduction: The Analytical Challenge of a Bifunctional Intermediate
This compound is a bifunctional molecule featuring a β-keto ester system and a terminal alkyne. This structure makes it a valuable synthetic intermediate but also presents unique analytical hurdles. The primary challenge stems from the β-keto ester moiety, which exists in a dynamic equilibrium between its keto and enol tautomers. This keto-enol tautomerism can lead to significant issues in chromatographic separations, often resulting in poor peak shapes, such as peak splitting or excessive tailing, which compromises accurate quantification[1].
Furthermore, as a reactive carbonyl compound, its stability during sample preparation and analysis is a critical consideration, particularly for trace-level quantification in complex biological matrices[2][3]. Therefore, selecting and validating an appropriate analytical method is paramount to generating reliable data for process chemistry, stability studies, or metabolic profiling.
Caption: Core analytical challenges of this compound.
Comparative Analysis of Analytical Methodologies
The optimal method for quantifying this compound depends entirely on the analytical objective. Key considerations include the required sensitivity, the complexity of the sample matrix, and the desired throughput. Here, we compare four primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | qNMR |
| Primary Use Case | Purity assessment, in-process control | Volatile impurities, analysis of derivatized analyte | Trace quantification in complex matrices (bioanalysis) | Absolute quantification of pure material, structural confirmation |
| Sensitivity | Moderate (µg/mL) | High (pg/mL to ng/mL) | Very High (fg/mL to pg/mL) | Low (mg/mL) |
| Selectivity | Moderate; relies on chromatographic separation | High; separation + mass fragmentation | Very High; separation + precursor/product ion monitoring | High; unique chemical shifts |
| Tautomerism Issue | High impact; requires mobile phase optimization (pH, temp)[1] | Mitigated by derivatization, which "locks" the structure | Mitigated by derivatization; can be an issue with direct injection | Can distinguish and quantify both tautomers[4] |
| Sample Prep | Simple (dissolution, filtration) | Often requires derivatization to increase volatility[5] | Can be complex; may require derivatization and extraction[6] | Simple (dissolution in deuterated solvent with internal standard) |
| Throughput | High | Moderate | Moderate to High | Low |
| Validation Standard | ICH Q2(R1)[7][8] | ICH Q2(R1) | ICH Q2(R1), FDA Bioanalytical Method Validation | Pharmacopeial standards (e.g., USP <761>) |
In-Depth Guide to Method Development and Validation
This section provides two detailed workflows for the development and validation of quantitative methods, grounded in the principles of the ICH Q2(R1) guideline[8]. Each protocol is designed as a self-validating system.
Method 1: High-Resolution RP-HPLC-UV for Purity and Assay Quantification
This method is ideal for determining the purity of the drug substance or for assay measurements in formulated products where concentrations are relatively high. The core scientific challenge is to manage the keto-enol tautomerism to achieve a single, symmetrical chromatographic peak.
Causality Behind Experimental Choices:
-
Column Chemistry: A modern, end-capped C18 column is chosen for its robustness and hydrophobicity.
-
Mobile Phase pH: An acidic mobile phase (e.g., using 0.1% formic acid) is employed. The rationale is that acidic conditions can accelerate the rate of interconversion between the keto and enol forms, causing them to elute as a single, time-averaged peak rather than two separate or broadened peaks[1].
-
Temperature Control: The column compartment is thermostatted (e.g., at 40°C). Increased temperature also accelerates tautomer interconversion, contributing to better peak shape[1].
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm (or λmax determined by DAD scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range.
-
-
Validation Protocol (ICH Q2(R1) Framework):
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the main analyte peak.
-
Linearity: Perform a linear regression analysis on the peak areas of at least five calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision (RSD):
-
Repeatability (Intra-day): Perform six replicate injections of a standard solution. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision requirements (typically where S/N ratio is > 10).
-
Method 2: LC-MS/MS with Derivatization for Trace-Level Quantification
For bioanalytical studies (e.g., in plasma or tissue homogenates) or for quantifying trace-level impurities, LC-MS/MS provides unparalleled sensitivity and selectivity. The key to this method is converting the analyte into a more stable and easily ionizable derivative.
Causality Behind Experimental Choices:
-
Derivatization: We will use 2,4-Dinitrophenylhydrazine (DNPH). DNPH reacts with the ketone functional group to form a stable hydrazone. This is crucial for two reasons:
-
Internal Standard (IS): An isotopically labeled analogue of the analyte would be ideal. If unavailable, a structurally similar compound that undergoes the same derivatization and has similar chromatographic behavior should be used to correct for matrix effects and variability in sample preparation.
Caption: Sample preparation workflow for LC-MS/MS analysis.
Detailed Experimental Protocol:
-
Instrumentation: LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole or equivalent) with an ESI source.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of a 1 mg/mL DNPH solution in acetonitrile containing 1% trifluoroacetic acid.
-
Incubate at 60°C for 30 minutes.
-
Perform liquid-liquid extraction with 500 µL of ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
-
Determine the precursor ion ([M+H]⁺) for the DNPH-derivatized analyte.
-
Optimize fragmentation to identify a stable and abundant product ion.
-
Hypothetical MRM Transition: m/z 335.1 → m/z 163.0 (This would need to be determined experimentally).
-
-
-
Validation Protocol (ICH Q2(R1) & Bioanalytical Guidelines):
-
In addition to the parameters listed for HPLC, bioanalytical validation requires assessment of:
-
Selectivity: Evaluate interference from endogenous matrix components by analyzing at least six blank matrix samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
Conclusion and Recommendations
There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the research question.
-
For purity testing, assay, and in-process controls where analyte concentrations are high, a properly developed RP-HPLC-UV method is recommended. It is robust, cost-effective, and high-throughput. The key to success lies in optimizing the mobile phase pH and temperature to manage the keto-enol tautomerism and achieve a single, quantifiable peak.
-
For trace-level quantification in complex biological matrices , such as in pharmacokinetic or metabolism studies, LC-MS/MS with DNPH derivatization is the authoritative choice. Its superior sensitivity and selectivity are essential for accurate measurement at low concentrations. The derivatization step is critical for ensuring analyte stability and achieving the required detection limits.
Ultimately, any chosen method must be rigorously validated according to the principles outlined in the ICH Q2(R1) guideline to ensure the integrity and reliability of the resulting data[7][9].
References
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Long-Chain Functionalized Esters.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
- Slideshare.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Molecules. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- BenchChem. (2025). Technical Support Center: Quantifying Unstable Alpha-Keto Acids.
- Abraham Entertainment. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubMed Central. (2021).
- PubMed Central. (2022). Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen.
- Chromatography Forum. (2010). beta keto esters by HPLC.
- YouTube. (2021).
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- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Reactivity of Methyl 3-oxohept-6-ynoate versus Other Terminal Alkynes
Abstract
Methyl 3-oxohept-6-ynoate is a multifunctional organic compound featuring a terminal alkyne and a β-keto ester moiety. This unique structural combination introduces competing reactive sites, leading to a reactivity profile that diverges significantly from simple, monofunctional terminal alkynes. This guide provides an in-depth comparison of its chemical behavior, focusing on the interplay between its two primary functional groups. We will explore its reactivity in key synthetic transformations such as metal-catalyzed cross-couplings and base-mediated reactions, supported by mechanistic insights and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this versatile building block.
Introduction: The Fundamental Reactivity of Terminal Alkynes
Terminal alkynes are a cornerstone of modern organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity is primarily governed by two features:
-
The Acidity of the Acetylenic Proton: The C(sp)-H bond is significantly more acidic (pKa ≈ 25) than C(sp²)-H or C(sp³)-H bonds. This allows for facile deprotonation by a suitable base to form a potent acetylide nucleophile, which is central to reactions like C-C bond formation.[1]
-
The Electron-Rich π-System: The triple bond is a region of high electron density, making it susceptible to electrophilic additions and a competent partner in various cycloaddition and transition-metal-catalyzed reactions.[2]
Key reactions that exemplify this reactivity include the Sonogashira coupling, a palladium/copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry."[3][4]
The Unique Structural Landscape of this compound
The structure of this compound introduces a layer of complexity not found in simple alkynes like 1-heptyne or phenylacetylene. It possesses two distinct acidic sites: the terminal alkyne proton (C7-H) and the α-protons at the C2 position, situated between the ketone and ester carbonyls.[5]
The β-keto ester moiety is known for the heightened acidity of its α-protons (pKa ≈ 11 in DMSO for ethyl acetoacetate), which are readily removed to form a stabilized enolate.[6] This creates a scenario of competitive deprotonation, where the choice of base and reaction conditions becomes critical in dictating the reactive pathway.
Comparative Reactivity Analysis
Acidity and Site of Deprotonation: A Tale of Two Protons
The most profound difference between this compound and a standard terminal alkyne is the presence of the highly acidic α-protons at C2.
-
Simple Terminal Alkynes (e.g., 1-Heptyne): Possess only one significantly acidic proton (the acetylenic C-H). Strong bases like organolithium reagents (e.g., n-BuLi) or sodium hydride (NaH) are required for complete deprotonation to form the acetylide.[7]
-
This compound: Features two acidic sites. The α-protons (pKa ≈ 11) are substantially more acidic than the terminal alkyne proton (pKa ≈ 25). Consequently, weaker bases like sodium ethoxide (NaOEt) or even tertiary amines in some contexts will selectively deprotonate the C2 position, forming the enolate.[6] To deprotonate the alkyne, a very strong base is required, and it will invariably deprotonate the C2 position first.
This dual acidity is a critical design consideration. Reactions requiring the formation of the acetylide must account for the preferential formation of the enolate.
Performance in Metal-Catalyzed Cross-Coupling Reactions
Sonogashira Coupling: This reaction is a benchmark for terminal alkyne reactivity.[3][8] It typically employs a mild amine base (e.g., triethylamine or diisopropylamine), which serves to deprotonate the alkyne within the copper catalytic cycle.[9]
-
Standard Alkynes (e.g., Phenylacetylene): Generally provide high yields under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[3] The reaction is clean and predictable.
-
This compound: The presence of the β-keto ester can introduce complications. The dicarbonyl system can act as a chelating ligand for the metal catalysts (Pd or Cu), potentially altering their catalytic activity. Furthermore, the mild amine base is generally insufficient to deprotonate the alkyne in the presence of the much more acidic α-protons. While the reaction can proceed, it may require modified conditions, such as stronger bases or different catalyst systems, and yields may be lower compared to simpler alkynes due to potential side reactions or catalyst inhibition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly reliable for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[4][10][11] The mechanism involves the formation of a copper(I) acetylide intermediate.[10]
-
Standard Alkynes: Most terminal alkynes are excellent substrates for CuAAC, with reactivity being only modestly affected by neighboring functional groups.[12]
-
This compound: This compound is expected to be a competent substrate for CuAAC.[5] The reaction conditions, often involving an in-situ reduction of Cu(II) to Cu(I) with sodium ascorbate in aqueous or alcoholic media, are generally mild enough not to interfere with the β-keto ester moiety. The formation of the copper acetylide is a key step and is generally favored under these conditions.[10]
Data Summary
The following table summarizes the key reactivity differences based on the structural features discussed. Absolute yields and rates are highly dependent on specific substrates and conditions, but the relative trends are informative.
| Feature / Reaction | Simple Terminal Alkyne (e.g., 1-Heptyne) | This compound | Scientific Rationale |
| Primary Acidic Site | Acetylenic C-H (pKa ≈ 25) | α-Methylene C-H (pKa ≈ 11) | The α-protons are flanked by two electron-withdrawing carbonyl groups, greatly increasing their acidity.[6] |
| Base for Deprotonation | Strong bases required (n-BuLi, NaH) | Weak bases (alkoxides) deprotonate C2; >2 eq. of strong base needed for dianion. | A significant pKa difference dictates the site of initial deprotonation.[7][13] |
| Sonogashira Coupling | High efficiency, standard conditions. | Potentially lower yields; may require modified conditions. | Possible chelation of metal catalysts by the β-dicarbonyl system can inhibit the catalytic cycle.[9] |
| CuAAC (Click Chemistry) | High efficiency, robust reaction. | Expected to be a good substrate. | CuAAC is highly tolerant of various functional groups, and the β-keto ester is unlikely to interfere.[5][12] |
| Nucleophilic Character | Forms a potent acetylide nucleophile. | Forms a soft, resonance-stabilized enolate nucleophile preferentially. | The enolate is a "soft" nucleophile, favoring C-alkylation, while the acetylide is a "harder" nucleophile. |
Experimental Protocols & Methodologies
To provide a practical context for the discussed reactivity, a representative protocol for a Sonogashira coupling is detailed below.
Protocol 1: Copper-Free Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
This protocol serves as a baseline for a standard, high-yielding Sonogashira reaction.
Methodology: [14]
-
Reagent Preparation: Prepare a methanolic solution containing 4-iodoanisole (0.05 M, 1.0 eq.), phenylacetylene (1.2 eq.), and a suitable base such as sodium hydroxide (3.0 eq.).
-
System Setup: Utilize a continuous-flow reactor (e.g., H-Cube®) equipped with a packed catalyst cartridge (e.g., 10% Pd/C).
-
Reaction Execution: Pump the prepared solution through the catalyst bed at an elevated temperature and pressure (e.g., 100 °C, 100 bar) in a hydrogen-free mode.
-
Workup: Collect the reaction output. Dilute the methanolic solution with dichloromethane, wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Scientist's Note: The choice of a copper-free system can help suppress the undesired homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[14] For a substrate like this compound, careful optimization of the base and catalyst would be necessary to favor alkyne coupling over potential enolate-driven side reactions.
Conclusion and Outlook
This compound presents a fascinating case study in multifunctional reactivity. While it possesses the terminal alkyne necessary for canonical reactions like Sonogashira coupling and CuAAC, its behavior is fundamentally modulated by the presence of the β-keto ester. The dominant acidity of the α-protons dictates that enolate chemistry will often precede or compete with acetylide chemistry.
For synthetic chemists, this duality is both a challenge and an opportunity.
-
Challenge: Standard protocols for terminal alkynes may not be directly translatable and require significant optimization. The choice of base is paramount in controlling reaction chemoselectivity.
-
Opportunity: The molecule can serve as a linchpin for sequential transformations, first reacting via its enolate and subsequently utilizing the alkyne handle, or vice versa. This allows for the rapid construction of molecular complexity from a single, versatile starting material.
Future research could explore leveraging this competitive reactivity in one-pot, tandem reaction sequences, further expanding the synthetic utility of this valuable building block.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Krasnovskaya, O., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry. Retrieved January 9, 2026, from [Link]
-
Deprotonation - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
Chuprakov, S., et al. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Retrieved January 9, 2026, from [Link]
-
Díez-González, S., et al. (2016). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Catalysis. Retrieved January 9, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
-
The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (2014). Dalton Transactions. Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling. (2020). YouTube. Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Deprotonation: Unveiling the Chemistry Behind It. (2024). Assay Genie. Retrieved January 9, 2026, from [Link]
-
Gevorgyan, V., et al. (2019). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Accounts of Chemical Research. Retrieved January 9, 2026, from [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
What Is Deprotonation In Organic Chemistry?. (2025). YouTube. Retrieved January 9, 2026, from [Link]
-
Deprotonating an Organic Acid - Organic Chemistry Acidity Problem. (2022). YouTube. Retrieved January 9, 2026, from [Link]
-
Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. (2012). Master Organic Chemistry. Retrieved January 9, 2026, from [Link]
-
Plausible mechanism of addition β-ketoester to alkyne. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. Retrieved January 9, 2026, from [Link]
-
Diverse reactivity of alkynes in C–H activation reactions. (2022). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. (2020). Arkivoc. Retrieved January 9, 2026, from [Link]
-
Zinc-Catalyzed Addition of Terminal Alkynes to α-Keto Esters. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Conversion of Methyl Ketones into Terminal Alkynes: ( E )-Buten-3-ynyl-2,6,6-trimethyl-1-cyclohexene. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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A Senior Application Scientist's Guide to the Isomeric Purity Assessment of Methyl 3-oxohept-6-ynoate
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the isomeric purity of Methyl 3-oxohept-6-ynoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to purity assessment.
Introduction: The Analytical Challenge of a β-Keto Ester
This compound (CAS 100330-50-5) is a versatile synthetic intermediate characterized by a β-keto ester moiety and a terminal alkyne.[1][2][3][4] This unique combination of functional groups makes it a valuable building block but also introduces specific challenges in purity analysis. The primary analytical hurdle is not stereoisomerism—the molecule is achiral—but rather the inherent chemical equilibrium of keto-enol tautomerism .[5][6]
For any application, particularly in regulated drug development, a comprehensive understanding and quantification of all isomeric forms and potential impurities are non-negotiable. This guide compares the principal analytical techniques suited for this task, focusing on their strengths, limitations, and practical implementation.
The Isomeric Landscape of this compound
The Dominant Equilibrium: Keto-Enol Tautomerism
The most significant isomeric consideration for this compound is keto-enol tautomerism, a chemical equilibrium between the ketone and its corresponding enol form.[7] The α-hydrogens located between the two carbonyl groups (at C-2) are acidic, facilitating this reversible isomerization.[5]
-
Keto Form: The diketone structure as named.
-
Enol Form: Features a carbon-carbon double bond and a hydroxyl group. This form is stabilized by π-system conjugation and the potential for intramolecular hydrogen bonding, which creates a stable six-membered ring.[5][6][7][8]
The position of this equilibrium is highly sensitive to environmental factors such as solvent polarity, temperature, and concentration, making its quantification a dynamic challenge.[5][6] While the keto form generally predominates for simple ketones, the stabilization offered by conjugation and hydrogen bonding in β-dicarbonyl compounds can significantly increase the enol population.[7]
Other Potential Impurities
Beyond tautomers, a thorough purity assessment must consider other potential impurities, including:
-
Positional Isomers: Synthesis of this compound could potentially yield isomers like Methyl 5-oxohept-6-enoate, depending on the synthetic route.[1]
-
Synthesis-Related Impurities: Residual starting materials, reagents, or byproducts from the synthetic pathway.
-
Unexpected Chiral Impurities: While the target molecule is achiral, the use of chiral catalysts or reagents in synthesis could introduce trace enantiomeric impurities. Best practices in pharmaceutical analysis mandate screening for such possibilities.[9][10]
Comparative Analysis of Key Methodologies
A multi-faceted analytical approach is required for a complete purity profile. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Tautomer Quantification
NMR is unparalleled for identifying and quantifying isomers in solution without the need for chromatographic separation.[11][12] It provides a direct, non-destructive snapshot of the keto-enol equilibrium in a given solvent.
Causality Behind Method Choice
Quantitative NMR (qNMR) allows for the direct measurement of the molar ratio of tautomers by comparing the integration of signals unique to each form.[9][13] The clear distinction between the α-methylene protons of the keto form and the vinylic proton of the enol form makes this analysis straightforward and highly accurate.
Data Presentation: Expected ¹H NMR Signals
| Tautomer | Key Signal | Typical Chemical Shift (ppm) | Multiplicity | Integration (Relative Protons) |
| Keto | α-Methylene Protons (-C(=O)CH₂ C(=O)-) | ~3.4 - 3.6 | Singlet | 2H |
| Enol | Vinylic Proton (-C(OH)=CH -) | ~5.0 - 5.5 | Singlet | 1H |
| Enol | Enolic Hydroxyl (-C(OH )=CH-) | ~12 - 14 | Broad Singlet | 1H |
Note: Chemical shifts are estimates and can vary with solvent and concentration.
Experimental Protocol: qNMR for Tautomer Ratio
-
Sample Preparation: Accurately weigh ~15-20 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube. Add a known quantity of a suitable internal standard (e.g., dimethyl sulfone) for absolute purity determination.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[13] Ensure the instrument is properly locked and shimmed.
-
Acquisition Parameters: To ensure accurate quantification, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically 20-30 seconds).[13] Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>100:1 for the smallest signal of interest).
-
Data Processing: Process the FID with minimal apodization (e.g., an exponential function equivalent to 0.3 Hz line broadening) to avoid distorting the peak bases.[9][13] Carefully phase and baseline correct the spectrum.
-
Quantification:
-
Integrate the well-resolved signal for the keto α-methylene protons (Iketo).
-
Integrate the signal for the enol vinylic proton (Ienol).
-
Calculate the percentage of the enol form using the formula: % Enol = [ Ienol / (Ienol + (Iketo / 2)) ] * 100
-
The division of Iketo by 2 is critical as it represents two protons, while the Ienol signal represents one.
-
Workflow for NMR-Based Purity and Tautomer Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Strengths & Limitations
-
Strengths: Highly accurate and precise for quantification, structurally informative, non-destructive, requires no reference standards for tautomer ratio.
-
Limitations: Relatively low sensitivity compared to chromatographic methods, may not detect trace impurities below ~0.1%.
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering excellent resolution for separating the main component from related impurities.[14][15]
Causality Behind Method Choice
Reversed-phase HPLC (RP-HPLC) is ideal for separating compounds based on polarity. It can effectively resolve this compound from more polar starting materials or less polar byproducts. Chiral HPLC, while not for separating tautomers, is essential for due diligence to rule out enantiomeric impurities.[10][16]
Experimental Protocol: RP-HPLC for Impurity Profiling
-
System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as area percent.
Experimental Protocol: Chiral HPLC Screen
-
System: HPLC with a UV or PDA detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALCEL® OD-H or similar).[17][18]
-
Mobile Phase: Typically a mixture of n-hexane and isopropanol (IPA).[17] The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Analysis: Inject a racemic standard if available, or the sample itself. The goal is to obtain a baseline separation of any potential enantiomers.
Strengths & Limitations
-
Strengths: High sensitivity (detects impurities at <0.05%), high resolution, well-established and validated methodology.
-
Limitations: Tautomers typically interconvert rapidly on the timescale of an HPLC run and will often elute as a single, potentially broadened peak, making it unsuitable for tautomer quantification. Requires reference standards for impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
Causality Behind Method Choice
GC offers very high separation efficiency. Coupling it with a mass spectrometer allows for the definitive identification of separated impurities based on their mass fragmentation patterns.
Experimental Protocol: GC-MS
-
System: A GC equipped with a mass selective detector.
-
Column: A mid-polarity capillary column (e.g., DB-1701 or similar).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injector: Split/splitless injector at 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dilute the sample in a volatile solvent like ethyl acetate.
Strengths & Limitations
-
Strengths: Excellent separation efficiency, provides structural information for impurity identification via mass spectra.
-
Limitations: The compound may have limited thermal stability, leading to degradation in the hot injector or on the column. On-column tautomerization can lead to complex and difficult-to-interpret chromatograms. Less suitable for quantitative analysis than HPLC or qNMR without careful calibration.
Method Comparison and Recommended Workflow
Comparative Summary of Analytical Techniques
| Parameter | NMR Spectroscopy | RP-HPLC | Chiral HPLC | GC-MS |
| Primary Application | Tautomer quantification, structural confirmation | Impurity profiling, quantification | Enantiomeric purity screening | Impurity identification |
| Resolution | Low (spectral overlap) | High | Very High (for enantiomers) | Very High |
| Quantification | Excellent (qNMR) | Very Good (with standards) | Very Good (for enantiomers) | Fair (requires calibration) |
| Sensitivity | Low (mg range) | High (ng-µg range) | High (ng-µg range) | Very High (pg-ng range) |
| Throughput | Low | High | Medium | High |
| Key Limitation | Low sensitivity | Cannot quantify tautomers | Not for achiral isomers | Potential thermal degradation |
Recommended Integrated Analytical Workflow
A single technique is insufficient for a complete and trustworthy assessment. A validated approach should integrate multiple orthogonal methods.
Caption: Recommended integrated workflow for purity assessment.
This workflow ensures that all aspects of purity—identity, tautomeric ratio, related substance profile, and potential chiral impurities—are thoroughly investigated using the most appropriate techniques. All methods must be validated according to regulatory guidelines to ensure they are fit for purpose.[19][20][21]
Conclusion
The isomeric purity assessment of this compound is a nuanced task dominated by the challenge of keto-enol tautomerism. While HPLC and GC-MS are essential for profiling and identifying non-isomeric impurities, NMR spectroscopy stands out as the definitive technique for accurately quantifying the tautomeric equilibrium in solution.
A robust, trustworthy, and scientifically sound purity assessment relies not on a single "best" method, but on an integrated workflow. By combining the strengths of qNMR for tautomer analysis, high-resolution RP-HPLC for impurity profiling, and chiral HPLC for due diligence, researchers and drug development professionals can build a comprehensive and defensible purity profile for this valuable synthetic intermediate.
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A Comparative Benchmarking Guide: Methyl 3-oxohept-6-ynoate versus Traditional Ketoesters in Modern Organic Synthesis
In the landscape of organic synthesis, β-ketoesters are foundational building blocks, prized for the reactivity of their acidic α-hydrogens which enables a plethora of carbon-carbon bond-forming reactions.[1][2][3] The archetypal example, ethyl acetoacetate, has served as a reliable workhorse for decades in reactions like the acetoacetic ester synthesis to produce ketones.[4][5] However, the evolution of synthetic chemistry towards greater molecular complexity and functional group diversity demands more versatile and powerful reagents.
This guide provides an in-depth comparative analysis of Methyl 3-oxohept-6-ynoate [6][7] against the traditional benchmark, Ethyl Acetoacetate . We will demonstrate that while both share the classical reactivity of a β-ketoester, the terminal alkyne moiety in this compound unlocks access to a powerful suite of modern catalytic cross-coupling and cycloaddition reactions, establishing it as a superior and more versatile intermediate for complex molecule synthesis, particularly in drug discovery and materials science.
The Duality of Reactivity: A Structural Overview
The synthetic utility of any β-ketoester is dictated by its structure. Let's compare our two molecules.
-
Ethyl Acetoacetate: A simple, yet effective structure. Its reactivity is almost exclusively centered on the enolizable β-dicarbonyl system, making the α-carbon (C2) a potent nucleophile upon deprotonation.[3][8]
-
This compound: This molecule presents a bifunctional architecture.[6] It retains the complete β-ketoester functionality for classical enolate chemistry at the C2 position. Crucially, it also possesses a terminal alkyne, a highly versatile functional group that serves as a handle for a vast array of transformations that are inaccessible to simple ketoesters.[9][10]
The following diagram illustrates the distinct reactive sites on each molecule.
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A Comparative Guide to Cross-Reactivity Profiling of Methyl 3-oxohept-6-ynoate: A Covalent Probe Candidate
Introduction: The Imperative of Selectivity in Probe Development
In the landscape of chemical biology and drug discovery, the utility of a small molecule is defined by its specificity. An ideal chemical probe or therapeutic agent engages its intended target with high potency and minimal interaction with other biomolecules. Off-target interactions, or cross-reactivity, can confound experimental results and lead to toxicity, representing a primary cause of failure in drug development pipelines.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel probe candidate, Methyl 3-oxohept-6-ynoate (hereafter referred to as M3O).
M3O is a synthetic intermediate featuring two key functionalities: a β-keto ester and a terminal alkyne.[3] The terminal alkyne, in particular, makes M3O an intriguing candidate for development as a covalent probe. Terminal alkynes can act as "warheads" that form covalent bonds with nucleophilic residues (such as cysteine or serine) in protein active sites.[4][5] Furthermore, the alkyne serves as a bioorthogonal handle for "click chemistry," enabling the attachment of reporter tags for target identification and visualization.[3] Given this potential for covalent modification, a rigorous evaluation of its proteome-wide selectivity is not just advantageous—it is essential.
This guide will delineate a tiered, multi-platform strategy to profile the cross-reactivity of M3O. We will compare its hypothetical performance against two benchmark compounds: a well-characterized, highly selective covalent inhibitor and a known promiscuous agent, to provide context for the experimental data.
Part 1: Structural Hypothesis and Comparator Selection
The electrophilic nature of the β-keto ester and the reactivity of the terminal alkyne suggest that M3O has the potential to act as an inhibitor of enzymes that utilize a nucleophilic catalysis mechanism, such as serine hydrolases or cysteine proteases.[4][6][7][8] Serine hydrolases represent one of the largest enzyme classes in mammals, playing critical roles in numerous physiological processes, making them common targets for covalent inhibitors.[9][10]
For this comparative guide, we will proceed with the hypothesis that M3O is a candidate covalent inhibitor for a specific, yet-to-be-determined serine hydrolase. To benchmark its performance, we select two comparators:
-
Selective Covalent Inhibitor (Compound S): A hypothetical, highly selective inhibitor of Serine Hydrolase X (SH-X), characterized by a potent on-target activity and minimal off-target binding in broad panel screens.
-
Promiscuous Covalent Inhibitor (Compound P): A hypothetical compound known to react with numerous serine hydrolases and other nucleophilic proteins, serving as a negative control for selectivity.
Part 2: A Tiered Experimental Strategy for Selectivity Profiling
A robust assessment of cross-reactivity requires an orthogonal approach, combining broad, discovery-phase screening with focused, cell-based validation. Our strategy is organized into three tiers.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad-Spectrum Enzymatic Screening
The initial step is to understand the compound's interaction landscape across major enzyme families prone to covalent inhibition.
A. Kinase Selectivity Profiling (KINOMEscan®)
While M3O is hypothesized to target hydrolases, the structural similarity of ATP-binding sites across kinases makes them a common source of off-target activity for many small molecules.[2] The KINOMEscan® platform, a competition binding assay, is an ideal tool for this assessment as it measures true thermodynamic dissociation constants (Kd) independent of ATP concentration, making it suitable for various inhibitor types, including covalent ones.[11][12][13]
-
Rationale: This screen provides a broad view of potential off-targets within the human kinome. A highly selective compound should exhibit very few interactions, while a promiscuous one will bind to many kinases.[14]
B. Serine Hydrolase Profiling (Competitive Activity-Based Protein Profiling - ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of inhibitors against an entire enzyme family in a native biological context (e.g., cell or tissue lysates).[15] The proteome is pre-incubated with the test compound (M3O, Compound S, or P) before being treated with a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe).[9] A reduction in probe labeling for a specific hydrolase indicates it is a target of the test compound.[15]
-
Rationale: This assay directly assesses engagement with the hypothesized target family. It provides a panoramic view of selectivity across dozens of serine hydrolases simultaneously.[9][10]
Table 1: Illustrative Tier 1 Cross-Reactivity Data
| Compound | Primary Target (Hypothetical) | KINOMEscan® Hits (% Inhibition > 65% @ 1µM) | Serine Hydrolase Off-Targets (Competitive ABPP @ 1µM) | Selectivity Score (S10 @ 1µM) |
| M3O (Test) | SH-Y (IC50 = 50 nM) | 4 out of 468 | SH-Z, SH-W | 0.011 |
| Compound S | SH-X (IC50 = 10 nM) | 1 out of 468 | None Detected | 0.002 |
| Compound P | SH-X (IC50 = 100 nM) | 58 out of 468 | 15+ | 0.128 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested.
Tier 2: Cellular Target Engagement Validation
After identifying potential on- and off-targets from in vitro screens, it is crucial to confirm that these interactions occur within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[16][17][18]
-
Principle: The binding of a ligand (e.g., M3O) to its target protein typically increases the protein's thermal stability.[19] In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is quantified, often by Western blot or mass spectrometry.[20] A shift to a higher melting temperature in the presence of the compound confirms target engagement.[18][19]
-
Rationale: CETSA provides direct evidence of target binding in a physiological context, filtering out false positives from in vitro assays that may not be relevant in living systems.[16][17]
Table 2: Illustrative Tier 2 CETSA Data
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTagg in °C @ 10µM) | Interpretation |
| M3O | SH-Y (On-Target) | HEK293 | +5.2°C | Strong Engagement |
| M3O | SH-Z (Off-Target) | HEK293 | +2.1°C | Weak Engagement |
| M3O | SH-W (Off-Target) | HEK293 | No significant shift | No engagement in cells |
| Compound S | SH-X (On-Target) | HEK293 | +7.5°C | Very Strong Engagement |
| Compound P | SH-X (On-Target) | HEK293 | +3.1°C | Engagement |
| Compound P | Multiple Off-Targets | HEK293 | Multiple shifts observed | Promiscuous Engagement |
Tier 3: Unbiased, Proteome-Wide Covalent Target Identification
The final tier leverages the unique alkyne handle of M3O for an unbiased, global analysis of its covalent targets using in situ proteome reactivity profiling.[21] This is a powerful application of Activity-Based Protein Profiling (ABPP).[22]
-
Principle: Live cells are treated with M3O. The compound covalently binds to its targets. After cell lysis, a reporter tag (e.g., biotin-azide) is attached to the alkyne handle of the bound M3O via a copper-catalyzed click chemistry reaction. The biotinylated proteins are then enriched using streptavidin beads and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23]
-
Rationale: This method provides the most comprehensive and unbiased profile of every protein that M3O covalently modifies within the cell. It can confirm the intended target and simultaneously reveal any unexpected off-targets, providing a complete selectivity map.
Caption: Workflow for unbiased covalent target identification.
Part 3: Detailed Experimental Protocol
Protocol: In Situ Activity-Based Protein Profiling of M3O
This protocol details the procedure for identifying the covalent targets of M3O in a human cell line (e.g., HEK293).
1. Cell Culture and Treatment: a. Culture HEK293 cells to ~80% confluency in a T175 flask. b. Treat cells with M3O (e.g., 1 µM final concentration) or DMSO (vehicle control) in serum-free media for 2 hours at 37°C.
2. Cell Lysis: a. Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C). b. Resuspend the cell pellet in 1 mL of lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). c. Sonicate the lysate on ice (3 x 10-second pulses) to ensure complete lysis and shear DNA. d. Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Collect the supernatant. e. Determine protein concentration using a BCA assay.
3. Click Chemistry Reaction: a. To 1 mg of proteome in 500 µL, add the click-chemistry cocktail components sequentially: i. 10 µL of 10 mM Biotin-Azide stock (200 µM final). ii. 20 µL of 50 mM TCEP stock (2 mM final). iii. 10 µL of 100 mM TBTA ligand stock (2 mM final). iv. 10 µL of 100 mM Copper (II) Sulfate stock (2 mM final). b. Vortex and incubate at room temperature for 1 hour with gentle rotation.
4. Protein Precipitation and Enrichment: a. Precipitate proteins by adding 4 volumes of ice-cold methanol and incubating at -80°C for 2 hours. b. Pellet proteins by centrifugation (14,000 x g, 10 min, 4°C). c. Resuspend the protein pellet in 500 µL of PBS containing 1.2% SDS by sonicating. d. Add 50 µL of pre-washed high-capacity streptavidin-agarose beads and incubate for 1.5 hours at room temperature with rotation. e. Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea, and finally with PBS to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry: a. Resuspend the washed beads in 200 µL of digestion buffer (e.g., 50 mM Tris, 2 M Urea, 1 mM DTT). b. Add sequencing-grade trypsin and incubate overnight at 37°C. c. Collect the supernatant containing the digested peptides. d. Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Orbitrap). e. Identify and quantify labeled proteins using a proteomics software suite (e.g., MaxQuant), searching against a human proteome database.
Conclusion and Interpretation
This multi-tiered approach provides a comprehensive and robust assessment of the cross-reactivity profile of this compound.
-
Tier 1 provides a broad, initial landscape of potential interactions across key enzyme families.
-
Tier 2 validates these interactions in a physiologically relevant cellular context, confirming true target engagement.
-
Tier 3 offers an unbiased, definitive map of all covalent adducts formed in the proteome.
By comparing the data for M3O against both a highly selective (Compound S) and a promiscuous (Compound P) benchmark, researchers can make an informed decision about its suitability as a selective chemical probe. An ideal profile for M3O would show high potency for a single target (or a very limited set of targets) in the competitive ABPP screen, minimal hits in the KINOMEscan, strong and specific thermal stabilization of its intended target in CETSA, and identification of the same target with few-to-no others in the final in situ ABPP experiment. This rigorous validation is a critical step in the development of high-quality chemical tools to explore biology and accelerate drug discovery.
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- Methyl 3-oxohept-6-yno
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-oxohept-6-ynoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 3-oxohept-6-ynoate. As a bifunctional molecule containing both a β-keto ester and a terminal alkyne, its handling and disposal require a thorough understanding of its chemical reactivity and potential hazards. This guide is designed for researchers and laboratory professionals, emphasizing safety, regulatory compliance, and scientific best practices.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a complete understanding of the compound's hazards is essential. This assessment dictates the required safety protocols and the ultimate disposal pathway.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 100330-50-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.17 g/mol | [2][3] |
| Physical Form | Colorless to Yellow Liquid or Solid | [3] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions. | [3] |
GHS Hazard Profile and Regulatory Standing
This compound is classified as an irritant and is harmful if swallowed.[2][3] The following GHS hazard statements are associated with this compound:
-
H302: Harmful if swallowed.[3]
-
H317: May cause an allergic skin reaction.[2]
-
H319: Causes serious eye irritation.[2]
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. While this compound is not a specifically listed waste, its toxicological profile (irritant, harmful) necessitates its management as a hazardous waste. All disposal procedures must therefore comply with federal, state, and local hazardous waste regulations.[4][5]
Part 2: Pre-Disposal Safety Protocols
Safe handling during waste accumulation is as critical as the final disposal method. Adherence to the following protocols minimizes exposure risks and prevents accidental releases.
Engineering Controls
All handling of this compound, including transfers to a waste container, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6] The laboratory should be equipped with an accessible safety shower and eyewash station.
Personal Protective Equipment (PPE)
A risk assessment dictates the minimum required PPE. For handling this compound, the following should be worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.
-
Body Protection: A flame-resistant laboratory coat. Additional protective clothing may be required for larger quantities.[6]
Part 3: Step-by-Step Disposal Protocol
The following procedure outlines the compliant "cradle-to-grave" management of this compound waste, from the point of generation to its final removal by a licensed contractor.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, if mixed, can result in violent reactions, fires, or the generation of toxic gases.
-
Action: Designate a specific waste container for non-halogenated organic liquid waste .
-
Causality: this compound does not contain halogens. Mixing it with halogenated waste complicates the final disposal and incineration process, increasing costs and environmental impact. It should never be mixed with acids, bases, or oxidizers.
Step 2: Container Selection and Labeling
Waste must be accumulated in appropriate containers that are correctly and fully labeled.[7]
-
Action: Select a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting screw cap.[7]
-
Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any other constituents in the waste stream.
-
The specific hazard characteristics (e.g., Irritant, Ignitable).
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the Principal Investigator and the laboratory location.
-
-
Causality: Federal and state regulations mandate these specific labeling requirements to ensure proper identification, handling, and tracking of the waste throughout its lifecycle.[8] The container must remain closed at all times except when actively adding waste.[9]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation and under the control of the laboratory personnel.[10]
-
Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within the fume hood or a dedicated, marked cabinet.
-
Causality: The SAA concept is an EPA regulation designed to ensure that hazardous waste is managed safely in the immediate area where it is generated, minimizing the risks associated with transporting open or unsecured waste containers through a facility.[10] Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons) and the time it can be stored.[10]
Step 4: Arranging for Disposal
Laboratory personnel are responsible for arranging the final disposal through the proper channels.
-
Action: Once the waste container is full (no more than 90% capacity) or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[7]
-
Causality: Only licensed hazardous waste transporters and disposal facilities are permitted to handle and process hazardous waste.[8] Your EHS office manages this process to ensure full regulatory compliance.
Part 4: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden:
-
Sink Disposal: This compound is not water-soluble and can harm aquatic life and damage wastewater treatment systems.
-
Trash Disposal: Disposing of chemical waste in the regular trash can lead to fires, toxic exposures for sanitation workers, and illegal environmental contamination.
-
Evaporation: Intentionally allowing the chemical to evaporate in a fume hood is an illegal and unsafe disposal practice that pollutes the air.[9]
-
Unsanctioned Neutralization: Do not attempt to neutralize or chemically treat the waste in the lab unless you have a specific, validated, and EHS-approved protocol. Attempting to react a β-keto ester or a terminal alkyne without a proper procedure can lead to uncontrolled reactions and the creation of new, potentially more hazardous byproducts.
Part 5: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spill (manageable by lab personnel):
-
Alert others in the area.
-
Wearing full PPE, contain the spill using an absorbent material like vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spill (beyond the lab's capacity to handle safely):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's EHS emergency line and the campus police from a safe location.
-
Provide the dispatcher with the chemical name, location, and approximate quantity of the spill.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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-
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eCFR. 40 CFR Part 260 -- Hazardous Waste Management System: General. [Link]
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ERG Environmental. (2023). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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MtoZ Biolabs. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
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Integrated Science. (2019). Edman Degradation. YouTube. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-oxohept-6-ynoate
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Methyl 3-oxohept-6-ynoate, a molecule presenting both a β-keto ester and a terminal alkyne functional group, requires a nuanced approach to personal protective equipment (PPE). This guide synthesizes established safety protocols for related chemical classes to provide a comprehensive operational and disposal plan, grounded in the principles of causality and self-validating systems.
Hazard Assessment: Understanding the Reactivity of this compound
-
β-Keto Ester Moiety : This functional group is known to be reactive and can undergo various transformations. While not acutely toxic, related compounds like Methyl 3-oxoheptanoate are known to cause skin and eye irritation, as well as potential respiratory irritation.[1]
-
Terminal Alkyne Functionality : Terminal alkynes can be sensitive to heat, shock, and certain metals, with the potential for energetic decomposition under specific conditions. While this is a greater concern for more volatile or structurally strained alkynes, it necessitates caution.
-
General Ester Hazards : Esters, as a class, can be flammable and may cause irritation upon contact with skin and eyes.[2]
Based on available data for this compound, it is classified with the GHS07 pictogram, indicating it is harmful if swallowed (H302).[3] The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," underscores the necessity of a comprehensive PPE strategy.[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Standard laboratory coat. | Use in a well-ventilated area or chemical fume hood. |
| Heating or Reactions | Chemical splash goggles and a face shield.[4] | Nitrile or neoprene gloves.[5] | Flame-retardant laboratory coat. | Mandatory use of a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or suit.[6] | Air-purifying respirator with organic vapor cartridges. |
Step-by-Step PPE Procedures: Ensuring a Self-Validating System
The effectiveness of PPE is contingent on its proper use. The following procedures for donning and doffing PPE are designed to prevent cross-contamination and ensure user safety.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE before handling this compound.
Procedure:
-
Lab Coat: Don a clean, flame-retardant lab coat, ensuring it is fully buttoned.
-
Gloves: Select nitrile or neoprene gloves of the appropriate size. Check for any visible defects before wearing. Ensure the cuffs of the gloves are pulled over the cuffs of the lab coat sleeves.
-
Eye and Face Protection: Put on safety glasses with side shields. If a splash hazard is anticipated (e.g., during reactions or transfers of larger volumes), a face shield should be worn over the safety glasses.[5]
Doffing PPE Workflow
Caption: Step-by-step procedure for the safe removal of PPE to prevent contamination.
Procedure:
-
Gloves: Remove gloves using a glove-to-glove technique to avoid skin contact with the potentially contaminated exterior.
-
Face Shield and Safety Glasses: Remove face and eye protection from the back to the front.
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Information Review : All personnel must review this safety guide and any available safety information for similar compounds.
-
Fume Hood Check : Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Spill Kit Ready : Verify that a spill kit containing absorbent materials, neutralizing agents (if applicable), and appropriate PPE is readily accessible.[7]
-
Controlled Environment : All handling of this compound must be conducted within a certified chemical fume hood.
-
Avoid Inhalation : Do not breathe vapors or mists.
-
Prevent Contact : Avoid contact with eyes, skin, and clothing.[2]
-
Ignition Sources : Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces.[8]
Disposal Plan: Cradle-to-Grave Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[9]
Waste Segregation and Collection Workflow
Caption: Decision-making process for the correct segregation and disposal of waste generated from handling this compound.
Disposal Procedure:
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container.
-
The container should be compatible with organic solvents and clearly marked as "Hazardous Waste".[10]
-
Do not mix with incompatible waste streams.
-
-
Solid Waste :
-
Any disposables that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent paper) should be considered contaminated solid waste.
-
Place these materials in a designated, sealed, and labeled hazardous waste bag or container.[10]
-
-
Storage and Pickup :
-
Store all waste containers in a designated satellite accumulation area, away from general lab traffic.
-
Arrange for pickup by your institution's environmental health and safety department or a licensed chemical waste disposal service.[11]
-
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific pursuits.
References
- Specialty Chemical Production, Use, and Disposal: 5 Practices for Sustainability. (2022-08-29).
- Chemical and Specialty Chemical - Clean Harbors.
- Personal protective equipment for handling 3-Octen-1-yne, (E)- - Benchchem.
- Esterification - SmartLabs.
- This compound | 100330-50-5 - Sigma-Aldrich.
- ESTERS, N.O.S. | CAMEO Chemicals | NOAA.
- Chemical Waste Disposal - Affordable Nationwide Service - Hazardous Waste Experts.
- Personal Protective Equipment - Auburn University Business and Administration.
- How to Choose PPE for Chemical Work. (2025-10-23).
- Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. (2023-08-18).
- Methyl 3-oxoheptanoate | C8H14O3 | CID 546075 - PubChem.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
